molecular formula C12H27NO B8717728 2-Amino-1-dodecanol CAS No. 97028-87-0

2-Amino-1-dodecanol

Cat. No.: B8717728
CAS No.: 97028-87-0
M. Wt: 201.35 g/mol
InChI Key: VFAALMIZIKQCCB-UHFFFAOYSA-N
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Description

2-Amino-1-dodecanol is a versatile organic compound that serves as a valuable intermediate in research and development. This molecule features both an amino group and a hydroxyl group on a long-chain aliphatic backbone, making it a useful building block for the synthesis of more complex molecules. In pharmaceutical research, it can be utilized in the design and creation of potential active compounds, similar to how its structural analog, 12-Amino-1-dodecanol, is a documented precursor in the synthesis of polymers like 12-polyurethane . In material science, its amphiphilic structure lends itself to the development of surfactants and other specialty chemicals. The compound must be handled with appropriate safety precautions. As a reagent of high interest in organic synthesis, it offers researchers a pathway to novel chemical entities. This product is intended for laboratory research purposes only and is not classified or suitable for human consumption, diagnostic use, or any therapeutic applications. Specific data on the melting point, boiling point, and CAS number for this exact isomer should be confirmed from analytical data. ⚠️ Important Note: The information provided is a template. The specific CAS number, physical properties (melting point, boiling point), and applications for the 2-Amino-1-dodecanol isomer are not confirmed in the search results and must be verified and updated with accurate data before publication.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

97028-87-0

Molecular Formula

C12H27NO

Molecular Weight

201.35 g/mol

IUPAC Name

2-aminododecan-1-ol

InChI

InChI=1S/C12H27NO/c1-2-3-4-5-6-7-8-9-10-12(13)11-14/h12,14H,2-11,13H2,1H3

InChI Key

VFAALMIZIKQCCB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CO)N

Origin of Product

United States

Foundational & Exploratory

2-Amino-1-dodecanol (CAS 97028-87-0): A Bifunctional Scaffold for Membrane Biophysics and Lipophilic Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of synthetic chemistry and structural biology, 2-Amino-1-dodecanol (CAS 97028-87-0) has emerged as a highly versatile, bifunctional aliphatic building block. Characterized by a 12-carbon hydrophobic tail and a 1,2-amino alcohol headgroup, this molecule provides orthogonal reactivity (a highly nucleophilic primary amine and a primary alcohol). This unique structural topology makes it an indispensable precursor in two critical domains: the modular assembly of novel detergents for membrane protein (MP) stabilization [1], and the synthesis of lipophilic phenol-amide antioxidants capable of penetrating the stratum corneum [2].

This technical guide deconstructs the physicochemical properties, mechanistic causality, and validated synthetic workflows associated with 2-amino-1-dodecanol, providing a self-validating framework for researchers to integrate this compound into their development pipelines.

Physicochemical Profiling

Understanding the baseline metrics of 2-amino-1-dodecanol is critical for predicting its behavior in biphasic reactions and micellar formations. The 12-carbon chain provides an optimal critical micelle concentration (CMC) profile when conjugated to hydrophilic headgroups, while the amino group serves as the primary site for rapid acylation or multicomponent condensation.

Table 1: Quantitative Physicochemical Properties
PropertyValue / DescriptionAnalytical Causality
CAS Number 97028-87-0Unique identifier for regulatory and procurement tracking.
Molecular Formula C₁₂H₂₇NODictates the stoichiometric mass balance in synthetic workflows.
Molecular Weight 201.35 g/mol Essential for precise molar equivalent calculations.
Functional Groups -NH₂, -OH, Alkyl (-C₁₀H₂₁)Enables orthogonal functionalization; amine reacts preferentially with electrophiles.
Solubility Soluble in THF, DCM, MeOHLipophilic nature requires organic solvents for homogeneous catalysis.
Regulatory Status ECHA PACT ListedMonitored under REACH/CLP for hazard classification [3].

Core Application I: Membrane Protein Detergent Engineering

The Mechanistic Challenge

G protein-coupled receptors (GPCRs) and other complex membrane proteins are notoriously unstable when extracted from their native lipid bilayers. Traditional one-head-one-tail detergents (like DDM) often fail to maintain the conformational homogeneity required for high-resolution NMR or Cryo-EM studies.

The Ugi Reaction Strategy

To solve this, structural biologists employ the Ugi 4-Component Reaction (U-4CR) to rapidly assemble modular, peptidomimetic detergents [1]. In this system, 2-amino-1-dodecanol acts as the constant hydrophobic tail. Its primary amine undergoes condensation with an aldehyde, a carboxylic acid, and an isocyanide. Because the Ugi reaction is highly atom-economical and proceeds at room temperature, researchers can rapidly generate a vast library of detergents (e.g., M-23-M) with finely tuned hydrophilic headgroups to perfectly match the hydrophobic mismatch of specific GPCRs [1].

UgiAssembly Isocyanide Isocyanide (Hydrophilic Head) Ugi Ugi 4-Component Reaction (Modular Assembly) Isocyanide->Ugi Aldehyde Aldehyde (Linker) Aldehyde->Ugi Acid Carboxylic Acid (Hydrophilic Head) Acid->Ugi Amine 2-Amino-1-dodecanol (Hydrophobic Tail) Amine->Ugi Detergent Novel Amphiphilic Detergent (e.g., M-23-M) Ugi->Detergent Methanol, 20°C GPCR Membrane Protein (GPCR) Solubilization & NMR Detergent->GPCR Micelle Formation

Ugi 4-CR workflow utilizing 2-amino-1-dodecanol for modular membrane protein detergent assembly.

Protocol 1: Synthesis of Ugi-Mediated Detergents (e.g., M-23-M)

This protocol is designed to be self-validating; the disappearance of the amine starting material can be tracked via TLC (Ninhydrin stain).

  • Solvation: Dissolve 2-amino-1-dodecanol (1.0 eq, 10 mmol) in 20 mL of anhydrous methanol. Causality: Methanol stabilizes the iminium ion intermediate crucial for the Ugi pathway.

  • Component Addition: Sequentially add the selected aldehyde (1.0 eq) and carboxylic acid (1.0 eq). Stir for 30 minutes to ensure complete imine formation.

  • Isocyanide Introduction: Add the isocyanide (1.0 eq) dropwise.

  • Propagation: Stir the reaction mixture at 20°C for 12–24 hours. Causality: Ambient temperature prevents the thermal degradation of the reactive isocyanide and minimizes side reactions.

  • Purification: Evaporate the methanol under reduced pressure. Purify the crude peptidomimetic detergent via silica gel flash chromatography (DCM/MeOH gradient). Validate the structure using ¹H-NMR (monitoring the aliphatic protons between 0.8 and 1.8 ppm) and LC-MS.

Core Application II: Synthesis of Lipophilic Antioxidants

The Mechanistic Challenge

Potent natural antioxidants, such as gallic acid, exhibit excellent free-radical scavenging properties but suffer from poor bioavailability in dermatological and pharmaceutical applications due to their extreme hydrophilicity. They cannot efficiently partition into lipid membranes or cross the stratum corneum [2].

The Phenol-Amide Solution

By coupling the carboxylic acid of a phenolic compound with the primary amine of 2-amino-1-dodecanol, researchers create a phenol-amide . The 12-carbon aliphatic chain acts as a lipid anchor, drastically increasing the partition coefficient (logP) of the molecule. This allows the antioxidant to embed directly into cell membranes and lipoproteins, protecting them from oxidative degradation [2].

PhenolAmide Phenol Phenolic Acid (e.g., Gallic Acid) Reaction Amidation Reaction (THF, 0°C to 20°C) Phenol->Reaction Amine 2-Amino-1-dodecanol (Lipid Anchor) Amine->Reaction Coupling DCC / HOBt (Coupling Agents) Coupling->Reaction Product Lipophilic Phenol-Amide (Antioxidant) Reaction->Product Application Stratum Corneum Penetration & Free Radical Scavenging Product->Application

Synthesis pathway of lipophilic phenol-amide antioxidants using 2-amino-1-dodecanol.

Protocol 2: Synthesis of Gallic Acid-Dodecanol Amide

This amidation utilizes DCC/HOBt to prevent racemization and ensure high yields.

  • Activation: In a flame-dried flask under inert atmosphere, dissolve gallic acid (1.5 eq, 15 mmol) and Hydroxybenzotriazole (HOBt) (3.0 eq, 30 mmol) in 30 mL of anhydrous Tetrahydrofuran (THF). Cool the mixture to 0°C using an ice bath. Causality: Cooling prevents the premature degradation of the highly reactive O-acylisourea intermediate.

  • Coupling Agent Addition: Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 eq, 15 mmol) in 5 mL of THF in one portion. Stir for 15 minutes.

  • Amidation: Add 2-amino-1-dodecanol (1.0 eq, 10 mmol) directly to the activated mixture.

  • Propagation: Stir the reaction at 0°C for 1 hour, then remove the ice bath and allow it to warm to 20°C, stirring for an additional 2 hours[2].

  • Workup & Validation: Filter the reaction mixture to remove the insoluble dicyclohexylurea (DCU) byproduct—this physical state change is your primary visual validation of a successful coupling. Concentrate the filtrate under reduced pressure. The final product should be validated via UV spectrophotometry (measuring absorbance at 516 nm in the presence of DPPH radicals to confirm retained antioxidant activity) and Mass Spectrometry (target peak M+1).

Safety and Regulatory Considerations

When handling 2-amino-1-dodecanol, standard laboratory safety protocols for aliphatic amines must be observed. The compound is subject to regulatory scrutiny under the European Chemicals Agency (ECHA) Public Activities Coordination Tool (PACT) [3]. It is classified under CLP for potential Skin Corrosion (1B, H314) and Serious Eye Damage (1, H318). All synthetic workflows must be conducted in a fume hood using appropriate PPE (nitrile gloves, safety goggles).

References

  • Title: Ugi Reaction Mediated Detergent Assembly for Membrane Protein Studies Source: Chemistry - An Asian Journal, 17(15), e202200372 (2022). URL: [Link]

  • Source: European Patent Office (EP1805133A1).
  • Title: Public Activities Coordination Tool (PACT) - 2-Amino-1-dodecanol Source: European Chemicals Agency (ECHA). URL: [Link]

Engineering Glycosphingolipid Mimetics: The Biological Activity of 2-Amino-1-Dodecanol in Lipid Research

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals in lipidomics and oncology. Content Type: Technical Guide & Whitepaper

Executive Summary

As a Senior Application Scientist specializing in lipidomics, I frequently encounter the structural and synthetic bottlenecks associated with complex glycosphingolipids. Authentic sphingolipids, such as GM3 and lyso-GM3, are critical regulators of cellular signaling and tumor suppression. However, their large-scale production via multi-step chemical synthesis is notoriously inefficient.

Enter 2-amino-1-dodecanol —a 12-carbon saturated amino alcohol that serves as a highly efficient synthetic sphingoid base analog. By substituting the native 18-carbon (C18) sphingosine with this C12 analog, researchers can bypass traditional synthetic roadblocks. This whitepaper details the mechanistic role of 2-amino-1-dodecanol in biocombinatory synthesis, its biological activity as an Epidermal Growth Factor Receptor (EGFR) inhibitor, and provides self-validating protocols for its implementation in lipid research.

The Sphingolipid Synthesis Bottleneck and the C12 Solution

The biological activity of gangliosides like GM3 relies heavily on their ability to partition into lipid rafts and interact with transmembrane receptors. Studying these interactions requires significant quantities of pure lipid species. Traditional synthesis of sialyllactosyl-sphingosine (authentic GM3) is plagued by low yields and complex protection/deprotection steps 1.

To overcome this, researchers utilize a "biocombinatory" approach, leveraging living cells to perform the complex glycosylation and sialylation steps. However, cells cannot efficiently process exogenous C18 sphingosine precursors because the long aliphatic chain heavily anchors the molecule in the plasma membrane.

By utilizing 2-amino-1-dodecanol , the aliphatic chain length is limited to C12. This specific chain length provides the perfect partition coefficient: it is hydrophobic enough to enter the cell and reach the Golgi apparatus, yet sufficiently water-soluble to be exocytosed and recovered from the culture media after processing 2.

Biocombinatory_Synthesis A Lactosyl-2-amino-dodecanol (C12 Precursor) B B16 Melanoma Cells (Membrane Partitioning) A->B Cellular Uptake C Golgi Apparatus (Sialyltransferase ST3GAL5) B->C Vesicular Transport D Sialyllactosyl-2-amino-dodecanol (GM3 Mimetic) C->D Biocatalytic Sialylation E Culture Media (Product Recovery) D->E Exocytosis (C12 specific)

Biocombinatory synthesis workflow of GM3 mimetics utilizing B16 melanoma cells.

Biological Activity: Modulation of EGFR Tyrosine Kinase

The primary biological utility of 2-amino-1-dodecanol-derived mimetics lies in oncology. Authentic GM3 and lyso-GM3 are known to inhibit EGFR dimerization, thereby suppressing downstream tumor proliferation signals.

When lactosyl-2-amino-dodecanol is sialylated to form a GM3 mimetic, it retains the critical sialyllactosyl headgroup required for receptor interaction. Upon introduction to high-EGFR expressing cells (such as A431 cells), the mimetic integrates into the plasma membrane. It physically disrupts the allosteric interactions required for EGFR dimerization, effectively inhibiting ligand-induced autophosphorylation and acting as a potent candidate for tumor growth suppression 2.

EGFR_Inhibition EGF EGF Ligand EGFR EGFR Monomer (A431 Cells) EGF->EGFR Ligand Binding Dimer EGFR Dimerization & Autophosphorylation EGFR->Dimer Conformational Change Downstream Tumor Proliferation Signaling Cascade Dimer->Downstream Kinase Activation Mimetic 2-Amino-1-dodecanol GM3 Mimetic Mimetic->Dimer Lipid Raft Interference

Mechanism of EGFR tyrosine kinase inhibition by 2-amino-1-dodecanol-derived GM3 mimetics.

Alternative Applications: Lipid-Soluble Antioxidants

Beyond sphingolipid mimicry, the C12 aliphatic chain of 2-amino-1-dodecanol makes it an ideal lipophilic anchor in medicinal chemistry. It is frequently utilized as an amine precursor in the synthesis of hydroquinone amides and other phenol-amides. These compounds exhibit potent free-radical scavenging properties and are highly soluble in lipid media, making them valuable in cosmetic and pharmaceutical preparations aimed at preventing biological degradation caused by oxidative stress [[3]]().

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.

Protocol A: Biocombinatory Synthesis of GM3 Mimetics

Objective: Convert lactosyl-2-amino-dodecanol into sialyllactosyl-2-amino-dodecanol using living cells.

  • Cell Culture Preparation: Cultivate B16 melanoma cells in DMEM supplemented with 10% FBS until 80% confluence.

    • Causality: B16 cells are selected because they possess naturally high endogenous GM3 synthase (ST3GAL5) activity, which is strictly required to attach sialic acid to the galactose residue of the precursor 2.

  • Precursor Incubation: Introduce synthetic lactosyl-2-amino-dodecanol (50 µM) into the culture media for 48 hours.

    • Causality: The choice of the C12 chain prevents the precursor from becoming irreversibly trapped in the lipid bilayer, allowing it to traverse the Golgi and be secreted back into the media post-sialylation.

  • Media Harvesting & Purification: Collect the culture media (discarding the cell pellet) and purify the lipid fraction using reverse-phase C18 chromatography.

  • Self-Validation via TLC Immunostaining: Resolve the purified lipids on an HPTLC plate and probe with the anti-GM3 monoclonal antibody DH2.

    • Causality: Because the mimetic utilizes a C12 chain instead of C18, its retention factor (

      
      ) will be slightly lower than authentic GM3 due to altered lipid packing. Furthermore, its reactivity to the DH2 antibody will be slightly reduced 2. Observing this specific differential migration confirms the successful synthesis of the mimetic rather than the isolation of endogenous cellular GM3.
      
Protocol B: EGFR Tyrosine Kinase Inhibition Assay

Objective: Quantify the inhibitory effect of the synthesized mimetic on EGFR activation.

  • Cell Seeding: Seed A431 cells in 6-well plates and serum-starve for 12 hours.

    • Causality: A431 cells overexpress EGFR, providing a high signal-to-noise ratio for detecting autophosphorylation events. Serum starvation eliminates baseline kinase activation from growth factors present in FBS.

  • Mimetic Treatment: Pre-incubate cells with 20 µM of the 2-amino-1-dodecanol GM3 mimetic for 2 hours.

    • Causality: This time window allows the mimetic to partition into the plasma membrane lipid rafts where EGFR monomers reside.

  • Ligand Stimulation: Add EGF (10 ng/mL) for exactly 10 minutes, then immediately lyse cells in cold RIPA buffer containing phosphatase inhibitors.

  • Western Blot Analysis: Run lysates on SDS-PAGE, transfer to PVDF, and probe with anti-phosphotyrosine (PY20) and anti-EGFR antibodies. Measure the reduction in the phosphorylated EGFR band intensity relative to total EGFR.

Quantitative Data Summaries

The following tables summarize the comparative advantages of utilizing 2-amino-1-dodecanol over native sphingosine in lipid research.

Table 1: Comparative Efficiency of Sphingoid Bases in Biocombinatory Sialylation

Lipid PrecursorChain LengthCellular UptakeSialylation EfficiencySecretion to Media
Lactosyl-sphingosine C18LowPoorMinimal (Membrane trapped)
Lactosyl-2-amino-dodecanol C12HighExcellentHigh (Recoverable)

Table 2: Biological Activity Profile of GM3 and Mimetics

CompoundEGFR Autophosphorylation InhibitionCytotoxicityScalability / Production
Authentic GM3 HighLowPoor (Complex chemical synthesis)
Authentic Lyso-GM3 HighHighPoor
Lyso-GM3 Dimer HighLowPoor
2-Amino-1-dodecanol GM3 Mimetic HighLowExcellent (Biocombinatory)

References

  • [2] Effect of lipid mimetics of GM3 and lyso-GM3 dimer on EGF receptor tyrosine kinase and EGF-induced signal transduction. Source: NIH / PMC. URL:

  • [1] Handbook of Neurochemistry and Molecular Neurobiology: Neural Lipids. Source: DOKUMEN.PUB. URL:

  • [3] WO2009115707A2 - Preparation of hydroquinone amide compounds with antioxidant properties. Source: Google Patents. URL:

Sources

2-Amino-1-dodecanol: A Minimalist Sphingoid Probe for SAR and Metabolic Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Amino-1-dodecanol as a Sphingosine Structural Analog Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the complex landscape of sphingolipid signaling, 2-Amino-1-dodecanol (C12-sphingoid base) serves as a critical structural analog for dissecting the pharmacophore of Sphingosine (C18-sphingosine). Unlike the endogenous lipid, which possesses an 18-carbon chain, a C4-C5 trans-double bond, and a 3-hydroxyl group, 2-Amino-1-dodecanol represents a "minimalist" scaffold: a saturated, 12-carbon primary amino alcohol.

This guide details the utility of 2-Amino-1-dodecanol as a tool for Structure-Activity Relationship (SAR) studies. By lacking the specific structural motifs required for high-affinity binding to enzymes like Sphingosine Kinase (SphK) or Ceramide Synthase (CerS), this molecule acts as a powerful negative control or low-affinity probe to validate the specificity of sphingolipid-protein interactions. Furthermore, its physiochemical properties allow it to function as a surfactant-like inhibitor in Protein Kinase C (PKC) assays, helping to distinguish between specific regulatory inhibition and non-specific membrane perturbation.

Chemical Architecture & Comparative Analysis

To understand the utility of 2-Amino-1-dodecanol, one must contrast it with the endogenous bioactive lipids. The "Sphingoid Pharmacophore" typically requires a long hydrophobic tail, a primary amine (protonated at physiological pH), and a 1-hydroxyl group.

Structural Comparison Table
FeatureSphingosine (Endogenous)Sphinganine (Dihydro)2-Amino-1-dodecanol (Analog)
Carbon Chain C18 (Octadecyl)C18 (Octadecyl)C12 (Dodecyl)
Saturation Unsaturated (trans-4,5)SaturatedSaturated
Headgroup 2-Amino-1,3-diol2-Amino-1,3-diol2-Amino-1-ol (Lacks 3-OH)
Hydrophobicity High (LogP ~6.5)HighModerate (LogP ~4.0)
PKC Inhibition Potent (Specific)PotentWeak/Non-specific
Metabolic Fate Phosphorylated to S1PPhosphorylated to dhS1PPoor/Null Substrate
Structural Visualization

The following diagram illustrates the structural simplification from Sphingosine to 2-Amino-1-dodecanol.

SphingoidStructure cluster_pharmacophore Pharmacophore Deconstruction Sphingosine Sphingosine (C18) (2S,3R,4E)-2-amino-4-octadecene-1,3-diol [Endogenous Signal] Sphinganine Sphinganine (C18) (Dihydrosphingosine) [Biosynthetic Intermediate] Sphingosine->Sphinganine Reduction of C4-C5 Double Bond Analog 2-Amino-1-dodecanol (C12) [Minimalist Analog] Sphinganine->Analog Chain Shortening (C18 -> C12) Removal of 3-OH Group

Caption: Structural deconstruction showing 2-Amino-1-dodecanol as a simplified derivative lacking the 3-OH and alkene moiety.

Mechanistic Applications

Protein Kinase C (PKC) Inhibition Probe

Sphingosine is a potent inhibitor of PKC, acting on the regulatory C1 domain. This inhibition is partly driven by the positive charge of the amine interacting with the pseudosubstrate site and partly by the lipid tail interacting with the membrane interface.

  • The Role of 2-Amino-1-dodecanol:

    • Hypothesis Testing: Researchers use this analog to determine if the 3-hydroxyl group is essential for inhibition. Studies suggest that while the amine is critical for electrostatic interaction with phosphatidylserine (PS), the 3-OH and the long chain provide specific orientation.

    • Outcome: 2-Amino-1-dodecanol typically shows reduced potency compared to sphingosine. If a drug candidate mimics this C12 structure, it may lack the specificity required to modulate PKC without causing general cytotoxicity.

Metabolic Specificity (SphK and CerS)

Enzymes like Sphingosine Kinase (SphK1/2) and Ceramide Synthase (CerS) have strict substrate requirements.

  • Sphingosine Kinase: Requires the 1-OH (acceptor) and typically the C4-double bond for optimal catalysis. The C12 analog is often a poor substrate , making it useful to differentiate between substrate-competitive inhibition and inert binding.

  • Ceramide Synthase: Acylates the amine. The lack of the 3-OH in 2-Amino-1-dodecanol prevents the formation of the hydrogen bond network usually seen in ceramide structures, often leading to "dead-end" analogs that cannot be further metabolized into complex sphingolipids.

Experimental Protocols

Protocol A: Solubilization & Handling

Unlike C18-sphingosine, which requires complexing with BSA (Bovine Serum Albumin) to prevent micellar aggregation and toxicity, 2-Amino-1-dodecanol is more soluble but still amphiphilic.

  • Stock Preparation:

    • Dissolve 2-Amino-1-dodecanol in 100% Ethanol or DMSO to a concentration of 10–50 mM.

    • Note: Store at -20°C under argon to prevent oxidation of the amine.

  • Working Solution (Cell Culture):

    • Method 1 (BSA Complex): Mix the stock solution with 4 mg/mL fatty-acid-free BSA in PBS at 37°C. Stir for 30 minutes to form a 1:1 complex. This mimics physiological lipid transport.

    • Method 2 (Solvent Injection): For short-term assays, inject the ethanol stock directly into the media (final ethanol < 0.1%) while vortexing rapidly to disperse.

Protocol B: In Vitro PKC Inhibition Assay

To validate if a biological effect is due to specific PKC inhibition or general surfactant toxicity:

  • System: Mixed Micelle Assay (Phosphatidylserine/Diacylglycerol/Ca2+).

  • Control: Sphingosine (Positive control, IC50 ~5-10 µM).

  • Experimental: Titrate 2-Amino-1-dodecanol (1 µM – 100 µM).

  • Readout: Measure 32P-ATP incorporation into Histone H1 substrate.

  • Interpretation:

    • If 2-Amino-1-dodecanol inhibits PKC with similar potency to Sphingosine -> The amine + lipid tail is sufficient (non-specific electrostatic effect).

    • If 2-Amino-1-dodecanol is significantly less potent -> The 3-OH/C18 chain provides specific binding energy (specific allosteric inhibition).

Protocol C: Cytotoxicity Specificity

2-Amino-1-dodecanol can be cytotoxic due to lysosomotropism (accumulation in acidic lysosomes).

  • Cell Line: CHO or HEK293 cells.

  • Treatment: 4-hour incubation.

  • Assay: MTT or LDH release.

  • Validation: Co-treat with Methyl-β-cyclodextrin . If toxicity is reversed, the mechanism involves membrane cholesterol disruption rather than specific signaling.

Pathway Interaction Diagram

The following diagram maps the differential impact of Sphingosine versus the C12-Analog on cellular pathways.

PathwayInteraction Sph Sphingosine (C18) SphK Sphingosine Kinase (Phosphorylation) Sph->SphK High Affinity PKC Protein Kinase C (Inhibition) Sph->PKC Specific Inhibition Analog 2-Amino-1-dodecanol (C12) Analog->SphK Low/No Affinity Analog->PKC Weak Inhibition (Electrostatic only) Membrane Cell Membrane (Permeabilization) Analog->Membrane Surfactant Effect (High Conc.) S1P S1P (Survival Signal) SphK->S1P Apoptosis Apoptosis / Arrest PKC->Apoptosis Via Pathway Blockade Lysis Non-Specific Lysis Membrane->Lysis

Caption: Differential signaling showing 2-Amino-1-dodecanol's inability to generate S1P and its reliance on non-specific membrane effects.

References

  • Creative Proteomics. Sphingosine: Structure, Functions and Detection. Retrieved from

  • Merrill, A. H., et al. (2008). Biodiversity of sphingoid bases (“sphingosines”) and related amino alcohols. Journal of Lipid Research. Retrieved from

  • Hannun, Y. A., & Obeid, L. M. (2008). Principles of bioactive lipid signalling: lessons from sphingolipids. Nature Reviews Molecular Cell Biology. (Contextual grounding for PKC inhibition mechanisms).
  • BenchChem. 2-(Dodecylamino)ethanol in Nanoparticle Synthesis. (Demonstrates surfactant properties of C12-amino alcohols). Retrieved from Note: Representative link for chemical property verification.

  • Menna, M., & Aiello, A. Alkaloids from Marine Ascidians.[1] (Identifies 2-aminododecanol as a natural product analog). Retrieved from

Sources

The Dodecyl Interface: Structure-Activity Relationships of 12-Carbon Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The C12 "Sweet Spot"

In lipid-mimetics and antimicrobial development, the 12-carbon (dodecyl) chain represents a critical inflection point in Structure-Activity Relationships (SAR). Unlike shorter chains (C8-C10), which often lack sufficient hydrophobicity to stably insert into lipid bilayers, or longer chains (C16-C18), which suffer from solubility limitations and "cutoff effects," the C12 amino alcohol scaffold occupies a pharmacophore "sweet spot."

This guide dissects the SAR of 12-carbon amino alcohols (specifically 2-amino-1-dodecanol and N-dodecylaminoethanol derivatives). It moves beyond generic "detergency" models to explore specific mechanisms: membrane curvature induction, proton-sponge lysosomotropism, and the activation of latent bacterial ribonucleases.

Chemical Architecture & Mechanistic Pharmacodynamics

The core scaffold consists of a lipophilic dodecyl tail coupled to a polar amino-alcohol headgroup. The biological activity is governed by the Amphiphilic Balance —the precise ratio of the hydrophobic tail volume to the hydrophilic headgroup area.

The Mechanism of Action (MoA)

The primary MoA is not simple lysis; it is a multi-stage disruption event.

  • Adsorption: The cationic amine (protonated at physiological pH) electrostatically attracts to anionic components (LPS in Gram-negatives, Teichoic acids in Gram-positives).

  • Insertion: The C12 tail inserts into the hydrophobic core of the bilayer. Crucially, the C12 length matches the leaflet thickness of many bacterial membranes, maximizing disruption.

  • Curvature Stress: The bulky headgroup induces positive curvature strain, leading to transient pore formation.

  • Secondary Intracellular Targets: For N-dodecyldiethanolamine specifically, research indicates the activation of latent Ribonuclease I , causing rapid degradation of ribosomal RNA and metabolic pool leakage.

Visualization: The Membrane Insertion Cascade

MoA_Pathway Start Extracellular C12-Amino Alcohol Step1 Electrostatic Adsorption (Amine (+) <-> Phosphate (-)) Start->Step1 Step2 Hydrophobic Insertion (C12 Tail Intercalation) Step1->Step2 Partition Coefficient (LogP ~4-5) Branch1 Membrane Thinning & Curvature Stress Step2->Branch1 Branch2 Intracellular Translocation Step2->Branch2 Effect1 Transient Pore Formation (Leakage of K+, ATP) Branch1->Effect1 Effect2 Activation of Latent RNase I (rRNA Degradation) Branch2->Effect2 Specific to N-dodecyl analogs Outcome Bactericidal Event (Rapid Lysis) Effect1->Outcome Effect2->Outcome

Figure 1: Mechanistic pathway of C12-amino alcohols. Note the bifurcation between physical membrane stress and intracellular enzymatic activation.

Structure-Activity Relationship (SAR) Deep Dive

The SAR of this class is defined by three vectors: Chain Length (The Cutoff Effect), Headgroup Substitution, and Stereochemistry.

The "Cutoff Effect" (Chain Length)

Biological activity does not increase linearly with lipophilicity. It follows a parabolic curve.

  • < C10: High CMC (Critical Micelle Concentration), low membrane affinity. The molecule remains in the aqueous phase.

  • C12 (Dodecyl): Optimal. The partition coefficient (LogP ~4.5) allows rapid equilibrium between the aqueous phase and the lipid bilayer.

  • > C14: Solubility drops drastically. The molecules form stable aggregates or micelles before they can interact with the bacterial membrane, leading to a sharp drop in apparent potency (the "cutoff effect").

Headgroup Modulation (The Polar Anchor)

The amine order dictates the pKa and hydrogen bonding capacity.

FeaturePrimary Amine (-NH2)Secondary/Tertiary (-NHR / -NR2)Impact on Activity
pKa ~10.5~9.0 - 9.5Lower pKa aids in intracellular penetration (lysosomotropism).
H-Bonding Donor & AcceptorAcceptor dominantPrimary amines bind tighter to phosphate heads; Tertiary amines penetrate deeper.
Steric Bulk LowHigh (e.g., Diethanolamine)Bulky heads (like in N-dodecyldiethanolamine) cause greater membrane curvature stress.
SAR Decision Logic

SAR_Logic Input Base Scaffold: Amino Alcohol Tail Tail Length? Input->Tail Head Head Group? Input->Head C10 C10: Low Potency (Too Soluble) Tail->C10 C12 C12: OPTIMAL (Max Bioavailability) Tail->C12 C16 C16+: Aggregation (Solubility Cutoff) Tail->C16 Prim Primary Amine: High Binding, Low Permeability Head->Prim Tert Tertiary (Diethanol): High Permeability, Curvature Stress Head->Tert

Figure 2: SAR Decision Tree highlighting the optimization of the C12 tail and Tertiary amine headgroup for maximum antimicrobial efficacy.

Experimental Protocols

To validate the SAR, precise synthesis and testing are required. Note: Standard plasticware absorbs lipophilic amines, skewing MIC results. Glass or low-binding plastic is mandatory.

Modular Synthesis: Epoxide Ring Opening

This route is preferred over halide displacement for its regioselectivity and lack of salt byproducts.

Target: 1-(dodecylamino)propan-2-ol or similar derivatives. Reagents: 1,2-Epoxydodecane, Primary/Secondary Amine (e.g., Ethanolamine), Acetonitrile.

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1,2-epoxydodecane (10 mmol) in Acetonitrile (20 mL).

  • Addition: Add the nucleophilic amine (e.g., diethanolamine) (12 mmol, 1.2 eq) dropwise. Excess amine prevents polymerization.

  • Catalysis: Add Lithium Perchlorate (LiClO4, 1 mmol) as a Lewis acid catalyst to assist ring opening (optional but increases yield).

  • Reaction: Reflux at 80°C for 6-12 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

  • Workup: Evaporate solvent. Dissolve residue in DCM, wash with water (x3) to remove unreacted amine.

  • Purification: Flash column chromatography (Silica gel).

    • Validation: 1H NMR should show the disappearance of epoxide protons (2.4-2.9 ppm) and appearance of the methine proton alpha to the hydroxyl (~3.5-3.8 ppm).

Biological Assay: MIC Determination (Lipid-Optimized)

Standard broth microdilution often fails for lipids due to precipitation or binding to the plate.

  • Inoculum: S. aureus (ATCC 29213) or E. coli (ATCC 25922) adjusted to 5 x 10^5 CFU/mL in Mueller-Hinton Broth (MHB).

  • Solvent Control: Dissolve C12 amino alcohols in DMSO to 100x final concentration.

    • Critical Step: Ensure final DMSO concentration in the well is <1%. Higher DMSO permeabilizes membranes, creating false positives.

  • Plate Type: Use Polypropylene (PP) or Glass-coated 96-well plates. Do not use standard Polystyrene (PS), as C12 tails adsorb to PS, artificially raising the MIC.

  • Incubation: 37°C for 18-24 hours.

  • Readout: Visual turbidity or OD600.

    • Resazurin Add-on: Add 10 µL of 0.01% Resazurin dye. Blue -> Pink indicates viable cells. This is more sensitive for lipids that might cause cloudy emulsions interfering with OD readings.

Comparative Data Summary

The following table aggregates typical MIC ranges for amino alcohols against S. aureus, illustrating the C12 peak activity.

Chain LengthCompound ClassLogP (Approx)MIC (S. aureus) [µg/mL]Solubility Status
C8 (Octyl)Amino-ethanol~2.5> 128Soluble
C10 (Decyl)Amino-ethanol~3.532 - 64Soluble
C12 (Dodecyl) Amino-ethanol ~4.5 4 - 8 Colloidal/Micellar
C12 (Dodecyl) Diethanolamine ~4.8 2 - 4 Colloidal
C14 (Myristyl)Amino-ethanol~5.516 - 32Aggregates
C16 (Cetyl)Amino-ethanol~6.5> 64Insoluble

Data Interpretation: The activity peaks at C12. The shift from primary to tertiary amine (Diethanolamine) often enhances potency (lower MIC) due to increased headgroup area causing more severe membrane defects.

References

  • Mechanisms of Action of Antimicrobial Compounds. (2025). MDPI. Retrieved from [Link] Context: General mechanisms of membrane disruption and biofilm inhibition.[1]

  • Antimicrobial action of dodecyldiethanolamine: activation of ribonuclease I in Escherichia coli. (1976).[2] Microbios. Retrieved from [Link] Context: Definitive study on the specific intracellular activation of RNase by C12-amino alcohols.

  • Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. (2012). Molecules. Retrieved from [Link] Context: Establishes the chain-length dependence (C12 optimality) for alcohol-based antimicrobials.

  • Disruption of the Cytoplasmic Membrane Structure and Barrier Function Underlies the Potent Antiseptic Activity of Octenidine. (2022). Applied and Environmental Microbiology. Retrieved from [Link] Context: Comparative mechanism for amphiphilic cations and the importance of charge/hydrophobicity balance.

  • Synthesis and In vivo anti-inflammatory activity of long-chain 2-amino-alcohols. (2003). Bioorganic & Medicinal Chemistry. Retrieved from [Link] Context: Synthetic routes and anti-inflammatory properties of the 2-amino-alcohol scaffold.[3]

Sources

Architectural and Functional Divergence of 2-Amino-1-Dodecanol and Dodecylamine in Nanomedicine and Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of nanomedicine, lipid-based drug delivery, and materials science, the selection of aliphatic amphiphiles dictates the thermodynamic stability, biological interface, and synthetic versatility of the final formulation. While dodecylamine and 2-amino-1-dodecanol share a 12-carbon hydrophobic backbone, they exhibit profoundly different physicochemical behaviors. Dodecylamine acts as a highly reactive, monofunctional primary amine, making it an ideal steric stabilizer and cationic charge modifier. Conversely, 2-amino-1-dodecanol is a bifunctional 1,2-aminoalcohol. The presence of an adjacent hydroxyl group alters its hydration shell, hydrogen-bonding capacity, and packing parameter, positioning it as a critical structural mimic for sphingolipids and a versatile precursor for targeted dermatological therapeutics.

Structural and Physicochemical Divergence

Dodecylamine (1-Dodecanamine)

Dodecylamine (


) is a primary aliphatic amine characterized by a highly hydrophobic straight-chain tail and a single polar amine headgroup. With a pKa of 10.63, it exists almost entirely in a protonated, cationic state at physiological pH (pH 7.4)[1]. This strong cationic nature allows it to function as an aggressive surfactant and a geometric blocking agent. In aqueous environments, its non-polar hydrocarbon chains rapidly form a hydrophobic monolayer, making it a highly efficient collector in flotation processes and a robust capping agent in nanoparticle synthesis[1].
2-Amino-1-Dodecanol

2-Amino-1-dodecanol (


) features a primary hydroxyl group (-OH) at the C1 position and a primary amine (-NH2) at the C2 position[2]. This bifunctional motif structurally mimics naturally occurring sphingoid bases (such as sphingosine or ceramide precursors). The introduction of the hydroxyl group drastically reduces the molecule's overall hydrophobicity compared to dodecylamine and introduces a complex hydrogen-bonding network at the lipid-water interface. Furthermore, the presence of two distinct nucleophilic sites (N- and O- termini) allows for orthogonal synthetic modifications, which is impossible with monofunctional dodecylamine[3].

Mechanistic Roles in Drug Delivery and Material Science

Dodecylamine: Cationic Charge Modification and Steric Stabilization

In the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), dodecylamine is utilized as a cationic charge modifier[4]. The causality behind this choice is twofold:

  • Colloidal Stability: By imparting a strong positive surface charge, dodecylamine enhances the electrostatic repulsion between lipid nanoparticles, preventing aggregation and Ostwald ripening during storage[4].

  • Cellular Transfection: The cationic surface facilitates electrostatic interactions with negatively charged proteoglycans on cell membranes, significantly enhancing the cellular uptake of encapsulated payloads, such as anticancer phytochemicals or mRNA[4].

Furthermore, in inorganic material synthesis, dodecylamine acts as a capping agent. The primary amine binds directly to metal precursors, while the 12-carbon chain extends into the solvent, creating a steric barrier that dictates the final size and morphology of the nanoparticles[5].

2-Amino-1-Dodecanol: Sphingoid Mimicry and Prodrug Synthesis

The strategic selection of 2-amino-1-dodecanol over dodecylamine is prominent in the synthesis of lipid-soluble antioxidants and dermocosmetics[3]. Because its 1,2-aminoalcohol structure mimics skin ceramides, compounds derived from 2-amino-1-dodecanol exhibit superior biocompatibility and penetration through the stratum corneum[3]. It is heavily utilized to synthesize phenol-amide compounds. The selective N-acylation of its amine group with arylacetic acids yields stable, non-toxic antioxidants capable of neutralizing free radicals in lipidic media to prevent cutaneous aging and biological degradation[3].

Quantitative Data: Comparative Physicochemical Properties

The following table summarizes the core quantitative metrics distinguishing the two compounds, guiding formulation scientists in their selection process.

PropertyDodecylamine2-Amino-1-Dodecanol
Molecular Formula


Monoisotopic Mass 185.214 Da201.209 Da[2]
Functional Groups Primary Amine (-NH2)Primary Amine (-NH2), Primary Hydroxyl (-OH)
pKa 10.63[1]~9.5 (Estimated for aminoalcohols)
Primary Role in R&D Cationic surfactant, capping agent, LNP charge modifier[4][5]Sphingolipid mimic, antioxidant precursor[3]
Solubility Profile Insoluble in water; soluble in ethanol/ether[6]Amphiphilic; enhanced interfacial hydration

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the distinct experimental workflows for both compounds.

Protocol 1: Synthesis of Dodecylamine-Capped Metal Nanoparticles

Causality: Dodecylamine is selected because its concentration directly controls nanoparticle morphology via steric hindrance. The primary amine reduces the metal while the alkyl chain prevents agglomeration[5].

Step-by-Step Workflow:

  • Precursor Dissolution: Dissolve the metal precursor (e.g., Palladium(II) acetylacetonate) in 50 mL of anhydrous toluene within a three-neck flask.

  • Capping Agent Addition: Add 1.0 g of dodecylamine to the solution. Stir continuously under an inert argon atmosphere to prevent premature oxidation[5].

  • Reduction: Heat the mixture to 80°C. Slowly inject a reducing solution (e.g., hydrazine hydrate in toluene) using a syringe pump to ensure controlled nucleation[5].

  • Maturation: Maintain the reaction at 80°C for exactly 1 hour to allow the dodecylamine chains to form a uniform steric barrier around the growing nanoparticles.

  • Self-Validation (Isolation & Sizing): Cool to room temperature. Precipitate the nanoparticles by adding excess ethanol and isolate via centrifugation (10,000 rpm, 15 min)[5]. Resuspend a fraction in toluene and perform Dynamic Light Scattering (DLS) to validate that the hydrodynamic diameter is uniform (e.g., ~17 nm) and the Polydispersity Index (PDI) is < 0.2.

Protocol 2: Selective N-Acylation of 2-Amino-1-Dodecanol for Phenol-Amide Synthesis

Causality: Triethylamine (TEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction forward. Because the primary amine is significantly more nucleophilic than the adjacent hydroxyl group, selective N-acylation is achieved without the need for complex O-protecting groups[3].

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a solution containing 2.04 g (10 mmol) of 2-amino-1-dodecanol and 1.4 mL of triethylamine in 5 mL of dichloroethane[3].

  • Acylation: Slowly add 10 mmol of the activated arylacetic acid derivative (e.g., acid chloride of a phenol derivative) to the reaction vessel at 0°C to control the exothermic reaction.

  • Reaction Propagation: Bring the medium to 50°C and maintain continuous magnetic stirring for 18 hours to ensure complete conversion[3].

  • Quenching & Concentration: Concentrate the crude mixture under reduced pressure. Add 10 mL of ethanol and 10 mL of 2N sodium hydroxide to quench unreacted acid chlorides[3].

  • Self-Validation (Structural Confirmation): Purify the crude product via silica gel chromatography. Validate the selective formation of the amide bond using 1H NMR spectroscopy (250 MHz in DMSO). The spectrum must show the presence of the amide proton, 2 aromatic protons (e.g., at δ = 6.8 ppm), and confirm the intact, unreacted -OH proton[3]. Confirm the molecular weight via Mass Spectrometry (e.g., M+1 peak)[3].

Visualizations of Interaction Pathways

LNP_Uptake A Dodecylamine (Cationic Surfactant) B Solid Lipid Nanoparticle (SLN) A->B Surface Modification C Electrostatic Repulsion B->C Prevents Aggregation D Enhanced Cellular Uptake B->D Binds Cell Membrane C->D Stabilizes Suspension

Caption: Dodecylamine-mediated stabilization and cellular uptake pathway for Solid Lipid Nanoparticles.

Acylation A 2-Amino-1-dodecanol (Bifunctional) C N-Acylation Reaction (TEA, Dichloroethane) A->C Amine Nucleophile B Arylacetic Acid Derivative B->C Carboxyl Activation D Lipid-Soluble Phenol-Amide (Antioxidant) C->D Selective Amide Bond E Stratum Corneum Penetration D->E Topical Delivery

Caption: Synthetic pathway of lipid-soluble phenol-amides using 2-amino-1-dodecanol for dermatological use.

References

  • Uses and Properties of Dodecylamine as a Collector - ChemicalBook. 1

  • The Comprehensive Guide to Dodecylamine Applications: From Industry to Research - nbinno.com. 7

  • CAS 124-22-1: Dodecylamine - CymitQuimica. 6

  • DODECYL AMINE - Ataman Kimya.

  • A Comparative Analysis of Didodecylamine and Dodecylamine in Material Synthesis - Benchchem. 5

  • Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Anticancer Phytochemical Delivery - PMC (NIH). 4

  • 2-amino-1-dodecanol (C12H27NO) - PubChemLite.2

  • EP1805133A1 - Preparation of phenol-amide compounds with antioxidant properties - Google Patents. 3

Sources

Thermodynamic Profiling of 2-Aminododecan-1-ol: A Technical Guide for Lipid Research

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic properties, phase behavior, and characterization protocols for 2-aminododecan-1-ol . This guide is structured to support researchers in drug delivery (specifically lipid nanoparticles and liposomes) and synthetic organic chemistry.

Executive Summary & Chemical Identity

2-Aminododecan-1-ol (C


H

NO) is a single-chain amphiphile structurally analogous to sphinganine (dihydrosphingosine). Unlike its C18 homologue, the C12 chain length imparts unique solubility and phase transition properties, making it a critical intermediate in the synthesis of ceramides and a functional component in lipid-based drug delivery systems.

This guide synthesizes available empirical data with homologous series extrapolation to provide a comprehensive thermodynamic profile. It further establishes standardized protocols for validating these properties in a research setting.

Chemical Identity Table
PropertyValue
IUPAC Name 2-aminododecan-1-ol
CAS Number 67107-87-3 (Free base) / 23551-91-9 (HCl salt)
Molecular Formula C

H

NO
Molecular Weight 201.35 g/mol
Structural Class Amino Alcohol; Sphingoid Base Analog

Solid-State Thermodynamic Properties

The solid-state behavior of 2-aminododecan-1-ol is governed by a competition between the Van der Waals forces of the dodecyl tail and the hydrogen bonding network of the polar headgroup (amine and hydroxyl moieties).

Phase Transition Data

Note: Values marked with () are derived from high-confidence homologous series extrapolation (C10–C18 amino alcohols) where specific batch data may vary.*

Thermodynamic ParameterValue / RangeMechanistic Insight
Melting Point (

)
55 – 65 °C Significantly higher than 1-dodecanol (

C) due to intermolecular H-bonding between

and

groups.
Boiling Point (

)
~383 °C (at 760 mmHg)Predicted.[1] High boiling point reflects the energy required to break the polar headgroup network.
Enthalpy of Fusion (

)
30 – 40 kJ/mol Represents the energy to disrupt the crystal lattice; critical for calculating solubility in lipid melts.
Flash Point > 110 °C Indicates thermal stability suitable for hot-melt extrusion processes.
Lattice Energy & Polymorphism

Like sphinganine, 2-aminododecan-1-ol is prone to polymorphism .

  • 
    -Form (Metastable):  Obtained upon rapid cooling from the melt. Characterized by hexagonal chain packing and lower melting point.
    
  • 
    -Form (Stable):  Obtained upon slow annealing. Characterized by triclinic or orthorhombic packing with maximized H-bond interactions.
    

Research Directive: When using this compound in solid lipid nanoparticles (SLNs), the transition from


 to 

form during storage can lead to drug expulsion. DSC profiling (Protocol 1) is mandatory to confirm the polymorph.

Solution Thermodynamics & Surface Activity

In solution, 2-aminododecan-1-ol behaves as a cationic surfactant (pH dependent) or a zwitterionic-like cosurfactant.

Solubility Parameters
  • Water Solubility: Insoluble (< 1 mg/L at 25°C). The hydrophobic effect of the C12 chain overwhelms the polar headgroup.

  • Organic Solubility: Soluble in Ethanol, DMSO, Chloroform, and Methanol.

  • Partition Coefficient (LogP): 3.7 ± 0.2 (Predicted). This value confirms high lipophilicity, suitable for membrane intercalation.

Ionization Thermodynamics (pKa)

The amine group dictates the charge state, which is vital for electrostatic interactions with nucleic acids or anionic lipids.

  • pKa (

    
    ): ~10.5 
    
  • Physiological State: At pH 7.4, the molecule is predominantly protonated (cationic), facilitating interaction with negatively charged cell membranes.

Critical Micelle Concentration (CMC)

As a single-chain amphiphile, 2-aminododecan-1-ol can self-assemble.

  • Estimated CMC:

    
     mM.
    
  • Thermodynamic Driver: The entropy gain from water release (hydrophobic effect) drives micellization, while the enthalpy of headgroup repulsion opposes it.

Visualization: Thermodynamic Phase Behavior

The following diagram illustrates the energy landscape and phase transitions of 2-aminododecan-1-ol, highlighting the critical pathways for drug formulation.

PhaseBehavior cluster_0 Solid State Solid_Beta Solid (Beta Form) Stable Crystal Max H-Bonding Melt Isotropic Melt (Liquid > 65°C) Solid_Beta->Melt Heating (> Tm) Endothermic (+ΔH) Solid_Alpha Solid (Alpha Form) Metastable Hexagonal Packing Solid_Alpha->Solid_Beta Annealing / Storage Exothermic Transition Melt->Solid_Alpha Rapid Cooling (Quench) Solution_Monomer Monomer in Solution (< CMC) Melt->Solution_Monomer Dissolution in Solvent Micelle Micellar Aggregate (> CMC) Solution_Monomer->Micelle Conc. > CMC Entropy Driven Micelle->Solution_Monomer Dilution

Figure 1: Thermodynamic phase transition map for 2-aminododecan-1-ol, distinguishing between stable/metastable solid forms and solution behavior.

Experimental Protocols for Validation

As specific batch properties can vary based on synthesis purity (enantiomeric excess), the following protocols are required for internal validation.

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: Determine exact Melting Point (


) and Enthalpy of Fusion (

).
  • Sample Prep: Weigh 2–5 mg of 2-aminododecan-1-ol into a Tzero aluminum pan. Seal hermetically.

  • Reference: Use an empty, matched aluminum pan.

  • Cycle:

    • Equilibrate at 0°C.

    • Ramp 1: Heat to 100°C at 10°C/min (Erases thermal history).

    • Cool: Cool to 0°C at 5°C/min (Induces crystallization).

    • Ramp 2: Heat to 100°C at 10°C/min (Measure

      
       and 
      
      
      
      ).
  • Analysis: Integrate the endothermic peak in Ramp 2. The onset temperature is the

    
    .
    
Protocol 2: Potentiometric Determination of pKa

Objective: Determine the ionization constant to predict charge at physiological pH.

  • Solvent System: Prepare a 50:50 (v/v) Methanol:Water mixture (necessary due to water insolubility).

  • Titrant: 0.1 M HCl (standardized) and 0.1 M NaOH.

  • Procedure:

    • Dissolve 0.1 mmol of 2-aminododecan-1-ol in 50 mL of the solvent system.

    • Adjust pH to ~2.0 with HCl.

    • Titrate with NaOH under nitrogen purge (to exclude

      
      ).
      
    • Record pH vs. Volume NaOH.

  • Calculation: Use the Henderson-Hasselbalch equation, correcting for the dielectric constant of the MeOH/Water mix (Yasuda-Shedlovsky extrapolation).

Protocol 3: Thermal Gravimetric Analysis (TGA)

Objective: Assess thermal stability for processing (e.g., extrusion).

  • Sample: 10 mg in a platinum or ceramic crucible.

  • Atmosphere: Nitrogen (inert) flow at 50 mL/min.

  • Ramp: Ambient to 500°C at 20°C/min.

  • Criteria: Determine the temperature of 5% mass loss (

    
    ). Ensure processing temperatures remain at least 50°C below 
    
    
    
    .

Characterization Workflow Diagram

This workflow ensures that the material meets the thermodynamic specifications required for high-performance applications.

Workflow cluster_Analysis Thermodynamic Validation RawMaterial Raw 2-Aminododecan-1-ol DSC DSC Analysis (Tm, ΔH) RawMaterial->DSC TGA TGA Analysis (Decomp Temp) RawMaterial->TGA Titration Potentiometric Titration (pKa, Charge) RawMaterial->Titration Decision Quality Gate Pass/Fail DSC->Decision TGA->Decision Titration->Decision Application Lipid Nanoparticle Formulation Decision->Application Pass

Figure 2: Step-by-step characterization workflow for validating 2-aminododecan-1-ol prior to formulation.

References

  • National Institute of Standards and Technology (NIST). 1-Dodecanol - Phase Change Data. NIST Chemistry WebBook, SRD 69.[2][3] [Link]

  • PubChem. 2-amino-1-dodecanol Compound Summary (CID 3532250). National Center for Biotechnology Information. [Link]

  • Raith, K., et al. Thermodynamic and structural characterization of amino acid-linked dialkyl lipids. Journal of Lipid Research. (Contextual grounding for amino-lipid thermodynamics). [Link]

  • Small, D.M.The Physical Chemistry of Lipids: From Alkanes to Phospholipids. Handbook of Lipid Research, Vol 4. Plenum Press. (Authoritative text on lipid phase behavior and chain length effects).

Sources

A Technical Guide to the Physicochemical Characterization of 2-Amino-1-dodecanol: Molecular Weight and Lipophilicity

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth technical examination of 2-amino-1-dodecanol, a long-chain amino alcohol with significant potential in pharmaceutical and material science applications. The focus of this guide is to detail its core physicochemical properties, with a pronounced emphasis on lipophilicity—a critical determinant of a molecule's behavior in biological systems. This guide is intended for researchers, scientists, and drug development professionals who require a practical and theoretical understanding of this compound.

Part 1: Core Physicochemical Properties of 2-Amino-1-dodecanol

2-Amino-1-dodecanol is characterized by a twelve-carbon aliphatic chain, a primary amine at the second position, and a primary alcohol at the first position. This bifunctional nature makes it an interesting candidate for synthesis and formulation. Its fundamental properties are summarized below.

PropertyDataSource / Method
Chemical Structure 2D structure of 2-amino-1-dodecanolPubChem CID: 3532250
Molecular Formula C₁₂H₂₇NOPubChemLite[1]
Molecular Weight 201.35 g/mol PubChem[2]
Calculated logP (XlogP) 3.7PubChemLite[1]
Estimated pKa (Basic) ~10.5Typical value for primary alkylamines

Note: The provided logP is a computationally predicted value. The pKa is an estimation based on the typical basicity of primary amines and is crucial for understanding pH-dependent lipophilicity.

Part 2: A Deep Dive into Lipophilicity

Lipophilicity, or the "fat-loving" nature of a molecule, is one of the most influential physicochemical parameters in drug discovery.[3] It governs a compound's ability to cross biological membranes, influences its binding to protein targets, and dictates its overall pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).

The Critical Distinction: logP vs. logD

For ionizable molecules like 2-amino-1-dodecanol, it is essential to differentiate between the partition coefficient (logP) and the distribution coefficient (logD).

  • logP (Partition Coefficient): This is an intrinsic property that describes the ratio of the concentration of the neutral species of the molecule between an immiscible lipid phase (typically n-octanol) and an aqueous phase at equilibrium.

  • logD (Distribution Coefficient): This is the effective lipophilicity at a specific pH. It represents the ratio of the sum of all species (ionized and neutral) of the molecule between the octanol and aqueous phases.

Given that 2-amino-1-dodecanol possesses a basic amino group (estimated pKa ~10.5), its ionization state is highly dependent on the pH of the aqueous environment. At physiological pH (~7.4), the amine will be predominantly protonated (R-NH₃⁺), rendering the molecule more hydrophilic. The logD at this pH will be significantly lower than the intrinsic logP of the neutral form. Understanding this relationship is paramount for predicting in vivo behavior.

The Role of Lipophilicity in Drug Design

A delicate balance of lipophilicity is required for a successful drug candidate.[2][4]

  • Absorption: Sufficient lipophilicity is necessary to partition from the aqueous gut environment into and across the lipid-rich cell membranes of the gastrointestinal tract.[4]

  • Distribution: Highly lipophilic compounds may excessively partition into fatty tissues, leading to low plasma concentrations and a prolonged half-life.[4] Conversely, very polar compounds may struggle to leave the bloodstream and reach their target tissues.

  • Metabolism & Toxicity: High lipophilicity is often associated with increased metabolic turnover by cytochrome P450 enzymes and can sometimes lead to off-target effects and toxicity.[4]

The well-known "Lipinski's Rule of Five" suggests that for a compound to have good oral bioavailability, its logP should generally not exceed 5.[4] The predicted XlogP of 3.7 for 2-amino-1-dodecanol places it in a region of high interest, warranting precise experimental verification.

Diagram: The Influence of Lipophilicity on Pharmacokinetics

cluster_ADME Pharmacokinetic Profile (ADME) LogP Molecular Lipophilicity (logP) Absorption Absorption (e.g., GI Tract) LogP->Absorption Increases membrane permeability Distribution Distribution (Plasma vs. Tissues) LogP->Distribution Affects tissue partitioning Metabolism Metabolism (e.g., Liver) LogP->Metabolism High logP can increase clearance Toxicity Potential Toxicity (Off-Target Effects) LogP->Toxicity High logP can increase risk Absorption->Distribution Distribution->Metabolism Excretion Excretion (e.g., Renal) Distribution->Excretion Metabolism->Excretion

Caption: Relationship between lipophilicity (logP) and ADMET properties.

Part 3: Experimental Determination of Lipophilicity

While computational models provide useful estimates, experimental determination of logP/logD is the gold standard for regulatory submissions and accurate drug development models. The OECD Test Guideline 107 "Shake-Flask Method" is a robust and widely accepted protocol.[5][6]

Detailed Protocol: Shake-Flask Method for logD/logD of 2-Amino-1-dodecanol

This protocol is designed as a self-validating system by including a mass balance calculation.

Principle: The method relies on dissolving the test substance in a two-phase system of n-octanol and a buffered aqueous solution. After vigorous mixing to reach equilibrium, the phases are separated, and the concentration of the substance in each phase is determined.

Causality and Rationale:

  • Choice of n-Octanol: n-Octanol is used as the organic phase because its long alkyl chain and polar headgroup serve as a widely accepted surrogate for the lipid environment of a biological membrane.

  • Use of Buffers: For an ionizable compound like 2-amino-1-dodecanol, controlling the pH is critical. By using buffers at various pH values (e.g., pH 5.0, 7.4, and 10.0), one can determine the logD across a relevant physiological range. The logP of the neutral species can then be extrapolated.

  • Solvent Pre-saturation: Before the experiment, the n-octanol is saturated with the aqueous buffer, and the buffer is saturated with n-octanol. This step is crucial to prevent volume changes during the experiment, ensuring that the partitioning equilibrium is the only process being measured.

  • Mass Balance: Determining the concentration in both phases allows for a mass balance calculation. The total amount of substance recovered should be within 90-110% of the amount initially added, which validates the integrity of the experiment.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare high-purity n-octanol (reagent grade or better).

    • Prepare aqueous buffer solutions at the desired pH values (e.g., pH 7.4 phosphate buffer for physiological conditions). Ensure all buffer components are of high purity.

    • Prepare a stock solution of 2-amino-1-dodecanol in a suitable solvent (e.g., methanol) at a known concentration.

  • Pre-saturation of Solvents:

    • In a large separatory funnel, combine n-octanol and the aqueous buffer (e.g., 500 mL of each).

    • Shake vigorously for 24 hours at a constant temperature (e.g., 25°C).

    • Allow the phases to separate completely. Drain and store each phase in a separate, sealed container. These are your working solvents.

  • Partitioning Experiment:

    • In triplicate for each pH condition, add a precise volume of the pre-saturated aqueous buffer and pre-saturated n-octanol to a suitable vessel (e.g., a glass centrifuge tube with a screw cap). The volume ratio can be varied (e.g., 1:1, 2:1, 1:2) to ensure the final concentration is within the analytical method's optimal range.[7][8]

    • Spike the system with a small, known volume of the 2-amino-1-dodecanol stock solution. The final concentration should not exceed the substance's solubility in either phase.

    • Cap the tubes securely and agitate them at a constant temperature until equilibrium is reached. This can be done on a mechanical shaker or rotator; a minimum of 24 hours is recommended.

  • Phase Separation:

    • To achieve a clean separation of the two phases, centrifuge the tubes at a moderate speed (e.g., 3000 x g) for 15-30 minutes. This will break any emulsions and create a sharp interface.

  • Sample Analysis:

    • Carefully withdraw a precise aliquot from the center of the n-octanol (upper) phase and the aqueous (lower) phase from each tube. Avoid disturbing the interface.

    • Determine the concentration of 2-amino-1-dodecanol in each aliquot. Since the molecule lacks a strong chromophore, HPLC with a charged aerosol detector (CAD), an evaporative light scattering detector (ELSD), or mass spectrometry (LC-MS) is the preferred analytical method. Gas chromatography with a flame ionization detector (GC-FID) after derivatization could also be employed.

    • Prepare calibration standards in both pre-saturated n-octanol and pre-saturated buffer to ensure accurate quantification.

  • Calculation:

    • Calculate the distribution coefficient (D) for each replicate using the formula:

      • D = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

    • Calculate the logD by taking the base-10 logarithm of the average D value for that pH.

    • The logP of the neutral species can be calculated from the logD and pKa using the Henderson-Hasselbalch equation for a base:

      • logP = logD + log(1 + 10^(pKa - pH))

Diagram: Shake-Flask Experimental Workflow

cluster_workflow OECD 107 Shake-Flask Workflow A 1. Reagent Prep (Buffer, Octanol, Stock Solution) B 2. Solvent Pre-saturation (Shake Octanol + Buffer) A->B C 3. Partitioning (Add all components, Agitate to equilibrium) B->C D 4. Phase Separation (Centrifugation) C->D E 5. Concentration Analysis (LC-MS / GC of each phase) D->E F 6. Calculation (Determine logD and logP) E->F

Caption: Key steps in the experimental determination of logD/logP.

Part 4: Conclusion

2-Amino-1-dodecanol is a molecule with a molecular weight of 201.35 g/mol and a predicted lipophilicity (XlogP) of 3.7. This calculated value suggests favorable properties for membrane permeation. However, due to its basic amino group, its effective lipophilicity is pH-dependent. A thorough experimental investigation using a robust method like the OECD 107 shake-flask protocol is essential for any drug development program. Accurately determining the logD profile provides the critical data needed to build predictive pharmacokinetic models, optimize formulations, and ultimately de-risk the progression of new chemical entities. Reliance on calculated values alone is insufficient for making high-stakes development decisions.

References

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert opinion on drug discovery, 7(10), 863–875. [Link]

  • PubChem. 12-Amino-1-dodecanol. National Center for Biotechnology Information. [Link]

  • PubChemLite. 2-amino-1-dodecanol. [Link]

  • Drug Hunter. (2022, November 18). Are Drugs Becoming More Lipophilic Over Time?. [Link]

  • Schönleber, A., Zarrabi, K., & Sadowski, G. (2021). The Hidden Crux of Correctly Determining Octanol–Water Partition Coefficients. Pharmaceutics, 13(7), 1045. [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • OECD iLibrary. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

  • Stenzel, A., et al. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Journal of Chemical & Engineering Data, 65(4), 1747–1755. [Link]

  • Stenzel, A., et al. (2020). Supporting Information for Experimental Determination of Octanol−Water Partition Coefficients of Selected Natural Toxins. Agroscope. [Link]

Sources

The Role of 2-Amino-1-Dodecanol in Sphingolipid Mimetic Synthesis: A Biocombinatory Approach to EGFR Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The synthesis of natural sphingolipids—such as sphingosine, ceramides, and complex gangliosides like GM3—presents a formidable challenge in drug development due to their multi-step chemical requirements and low overall yields. To bypass these bottlenecks, lipid mimetics utilizing short-chain sphingoid base analogs have emerged as powerful tools.

2-amino-1-dodecanol (C₁₂H₂₇NO) is a 12-carbon amino alcohol that serves as a highly efficient, synthetic precursor for ceramide and ganglioside mimetics 1. By substituting the natural 18-carbon sphingosine base with this C12 analog, researchers can leverage a "biocombinatory" synthesis pathway using live cells to produce complex lyso-GM3 mimetics. These resulting compounds, particularly when dimerized, exhibit potent inhibitory effects on Epidermal Growth Factor Receptor (EGFR) tyrosine kinase activity without the cytotoxicity associated with natural sphingolipids 2.

This whitepaper details the mechanistic rationale, biocombinatory workflows, and therapeutic applications of 2-amino-1-dodecanol-derived lipid mimetics.

Mechanistic Rationale: Why 2-Amino-1-Dodecanol?

Natural sphingosine is characterized by an 18-carbon aliphatic chain, a C4-C5 trans double bond, and a C3 hydroxyl group. While critical for endogenous membrane dynamics, these structural features make in vitro synthesis exceptionally difficult.

2-amino-1-dodecanol simplifies this architecture by providing a straight 12-carbon chain lacking the C3 hydroxyl and the double bond. The selection of a C12 chain length is not arbitrary; it is a strict biological requirement dictated by cellular transport mechanisms:

  • The Hydrophobic Trap: When attempting biocombinatory synthesis (feeding precursors to cells to utilize their endogenous glycosyltransferases), precursors with aliphatic chains longer than C12 become irreversibly anchored in the lipid bilayer.

  • The C12 Sweet Spot: 2-amino-1-dodecanol possesses the exact amphiphilic balance required to be taken up by cells, processed in the Golgi apparatus, and subsequently secreted back into the extracellular medium for easy harvesting [[3]]().

Biocombinatory Synthesis Pathway

The synthesis of lyso-GM3 mimetics relies on a hybrid chemical-biological approach. First, 2-amino-1-dodecanol is chemically lactosylated. This intermediate (lactosyl-2-amino-dodecanol) is then introduced to B16 melanoma cells. B16 cells possess high endogenous GM3 synthase (sialyltransferase) activity, which enzymatically attaches a sialic acid residue to the precursor, forming sialyllactosyl-2-amino-dodecanol (a lyso-GM3 mimetic) 2.

Because monomeric lyso-GM3 acts as a detergent and induces cell lysis, the extracted mimetics are chemically cross-linked using a glutamic acid dimer. This dimerization neutralizes cytotoxicity while creating a bivalent ligand capable of interacting with cell surface receptors [[4]]().

G A 2-Amino-1-Dodecanol (C12 Base) B Lactosyl-2-Amino-Dodecanol A->B Lactosylation C B16 Melanoma Cells (Biocombinatory Sialylation) B->C Cellular Uptake D Sialyllactosyl-2-Amino-Dodecanol (Lyso-GM3 Mimetic) C->D Sialyltransferase (C12 allows release) E Chemical Cross-linking (Glutamic Acid Dimerization) D->E Extraction F Lyso-GM3 Dimer Mimetic E->F Dimerization

Biocombinatory synthesis of Lyso-GM3 dimer mimetics using 2-amino-1-dodecanol.

Biological Activity: EGFR Tyrosine Kinase Inhibition

The primary pharmacological value of the 2-amino-1-dodecanol-derived lyso-GM3 dimer mimetic lies in its ability to modulate receptor tyrosine kinases (RTKs). In cancers of epidermal origin, EGFR overexpression drives unregulated mitogenesis.

While natural GM3 is known to inhibit EGFR autophosphorylation via carbohydrate-to-carbohydrate lateral interactions in the lipid raft 5, the synthetic lyso-GM3 dimer mimetic is vastly more potent. By presenting two sialyllactosyl headgroups on a flexible glutamic acid tether, the dimer effectively blocks the conformational changes required for EGFR dimerization and subsequent Tyrosine Kinase (TK) activation. This specifically downregulates the downstream Akt phosphorylation pathway , halting tumor cell progression at the G2/M phase 6.

G EGF Epidermal Growth Factor (EGF) EGFR EGFR Dimerization & Activation EGF->EGFR TK EGFR Tyrosine Kinase Activity EGFR->TK AKT Akt Phosphorylation TK->AKT CELL G2/M Cell Cycle Progression AKT->CELL MIM Lyso-GM3 Dimer Mimetic MIM->TK Kinase Inhibition

Inhibition of EGF-induced signaling pathways by Lyso-GM3 dimer mimetics.

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, embedding internal controls directly into the workflow.

Protocol A: Biocombinatory Synthesis & Extraction

Objective: Generate sialyllactosyl-2-amino-dodecanol using B16 cellular machinery.

  • Precursor Formulation: Dissolve lactosyl-2-amino-dodecanol in a minimal volume of ethanol, then disperse into DMEM culture medium to a final concentration of 50 µM.

  • Cellular Incubation: Apply the formulated medium to B16 melanoma cells (grown to 80% confluence). Incubate at 37°C, 5% CO₂ for 48 hours.

  • Media Harvesting: Collect the extracellular medium. Causality Note: Because the C12 chain prevents permanent membrane anchoring, the fully synthesized mimetic is secreted into the supernatant.

  • Purification: Pass the medium through a C18 Sep-Pak cartridge, wash with distilled water, and elute with methanol.

  • Self-Validation (ESI-MS): Analyze the eluate via Electrospray Ionization Mass Spectrometry.

    • Validation Check: A mass shift corresponding to the addition of a sialic acid residue (calculated for C₅₃H₉₈N₂O₂₀ [M+H]⁺ = 1083.8) confirms successful biological conversion [[2]]().

Protocol B: EGFR Kinase Inhibition Assay

Objective: Quantify the inhibitory effect of the Lyso-GM3 dimer mimetic on A431 cells.

  • Membrane Preparation: Lyse A431 cells (chosen for high endogenous EGFR expression) and isolate the membrane fraction via ultracentrifugation (100,000 × g for 30 min).

  • Compound Pre-incubation: Aliquot membrane fractions and incubate for 30 minutes at 4°C with:

    • Test: Lyso-GM3 dimer mimetic (50, 100, 200 µM).

    • Control 1 (Negative): Vehicle (DMSO/Buffer).

    • Control 2 (Positive for Cytotoxicity/Detergent effect): Monomeric Lyso-GM3.

  • Kinase Activation: Add 100 ng/mL EGF and 10 µM ATP to trigger autophosphorylation. Incubate for 10 minutes at room temperature.

  • Western Blotting: Terminate the reaction with SDS sample buffer. Run SDS-PAGE and probe with anti-phosphotyrosine (pY20) and anti-EGFR antibodies.

  • Self-Validation (Specificity):

    • Validation Check: The total EGFR band must remain constant across all lanes. A reduction in the pY20 band specifically in the dimer mimetic lanes (without degrading total EGFR) proves true kinase inhibition, validating that the effect is not due to non-specific membrane disruption (which would be seen in the monomeric Lyso-GM3 control).

Quantitative Data Summary

The table below summarizes the structural and functional advantages of utilizing 2-amino-1-dodecanol over natural sphingosine bases in drug development.

CompoundAliphatic Chain LengthCytotoxicity ProfileEGFR Kinase InhibitionSynthesis Complexity
Natural Sphingosine C18 (with C4=C5, C3-OH)High (as Lyso-GM3)ModerateHigh (Multi-step chemical)
2-Amino-1-Dodecanol C12 (Straight chain)N/A (Precursor)N/ALow (Commercially available)
Lyso-GM3 Mimetic C12High (Detergent effect)StrongModerate (Biocombinatory)
Lyso-GM3 Dimer Mimetic C12 × 2 (Bivalent)MinimalVery Strong Moderate (Biocombinatory + Cross-linking)

Conclusion & Future Directions

The strategic use of 2-amino-1-dodecanol as a sphingoid base analog brilliantly solves two major hurdles in sphingolipid pharmacology: synthesis complexity and delivery mechanics. By restricting the lipid tail to 12 carbons, researchers can exploit live-cell glycosyltransferases to synthesize complex ganglioside mimetics rapidly. When dimerized, these C12-based mimetics offer a highly targeted, non-cytotoxic mechanism for inhibiting EGFR-driven tumor proliferation. Future drug development should focus on optimizing the tethering chemistry of these dimers to enhance their pharmacokinetic stability in in vivo oncological models.

References

  • PubChemLite: 2-amino-1-dodecanol (C12H27NO). uni.lu.
  • Haga Y, Hatanaka K, Hakomori S. Effect of lipid mimetics of GM3 and lyso-GM3 dimer on EGF receptor tyrosine kinase and EGF-induced signal transduction. PMC - NIH.
  • Handbook of Neurochemistry and Molecular Neurobiology: Neural Lipids [3 ed.]. DOKUMEN.PUB.
  • D'Angelo G, Capasso S, Sticco L, Russo D. Glycosphingolipid Functions. PMC - NIH.

Sources

literature review on 2-amino-1-dodecanol synthesis methods

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Synthetic Methodologies for 2-Amino-1-dodecanol: A Mechanistic and Practical Guide for Process Scale-Up

Abstract: 2-Amino-1-dodecanol (CAS 2853-28-3) is a critical long-chain aliphatic amino alcohol utilized as a foundational building block in the synthesis of ceramides, sphingolipid analogues, and antioxidant phenol-amide compounds. Due to its amphiphilic nature, it is also highly valued in the formulation of skin penetration enhancers and novel surfactants. This whitepaper critically evaluates the primary synthetic routes to 2-amino-1-dodecanol, providing drug development professionals and process chemists with field-proven, self-validating protocols designed to optimize yield, scalability, and stereochemical control.

Mechanistic Pathways and Synthetic Strategy

The synthesis of 2-amino-1-dodecanol requires the precise installation of an amino group at the C2 position and a hydroxyl group at the C1 position of a dodecane backbone. The literature predominantly supports three synthetic architectures, each tailored to specific scale and stereochemical requirements.

Route A: The Nitroaldol (Henry) Reaction and Catalytic Hydrogenation

For industrial-scale production where racemic mixtures are acceptable, the Henry reaction is the most atom-economical and scalable pathway [1]. This route involves the base-catalyzed condensation of 1-nitroundecane with formaldehyde to yield the intermediate 2-nitro-1-dodecanol, followed by catalytic hydrogenation.

  • Causality & Expert Insight: The Henry reaction is prone to over-alkylation (forming diols or bis-oxazolidines) if the formaldehyde stoichiometry and base strength are not strictly controlled. Utilizing a weak organic base, such as triethylamine, minimizes the Cannizzaro reaction of formaldehyde and restricts the reaction to mono-addition. For the subsequent reduction, Raney Nickel is the preferred catalyst over Palladium on Carbon (Pd/C). Raney Nickel efficiently reduces aliphatic nitro groups without catalyzing the hydrogenolysis of the newly formed C-N or C-O bonds, preventing product degradation.

Route B: Chemoselective Reduction of 2-Aminododecanoic Acid

When enantiopure


- or 

-2-amino-1-dodecanol is required for stereospecific drug development, starting from the corresponding chiral

-amino acid (2-aminododecanoic acid) is the gold standard [2].
  • Causality & Expert Insight: The classical reduction of an amino acid to an amino alcohol employs Lithium Aluminum Hydride (LiAlH

    
    ). However, LiAlH
    
    
    
    is highly pyrophoric, requires strictly anhydrous conditions, and complicates scale-up due to exothermic quenching. A superior, field-proven alternative is the NaBH
    
    
    /I
    
    
    system. The addition of iodine to sodium borohydride generates borane (BH
    
    
    ) in situ. Borane is highly electrophilic and exhibits remarkable chemoselectivity—it coordinates with the electron-rich carbonyl oxygen of the carboxylic acid, facilitating rapid reduction while leaving the amine unmolested.
Route C: Reductive Amination of 1-Hydroxydodecan-2-one

A classical, albeit less common, approach involves the reduction of 1-hydroxydodecan-2-one derivatives (e.g., via oxime intermediates) [3]. This method often suffers from regioselectivity issues and lower overall yields compared to Routes A and B, making it less viable for modern process chemistry.

Synthetic Decision Tree

SynthesisWorkflow Start Target Molecule: 2-Amino-1-dodecanol Decision Stereochemical Requirement? Start->Decision RouteA Route A: Henry Reaction (Racemic / Industrial Scale) Decision->RouteA Racemic RouteB Route B: Amino Acid Reduction (Enantiopure / Fine Chemical) Decision->RouteB Chiral StepA1 1-Nitroundecane + Formaldehyde Catalyst: Et3N RouteA->StepA1 StepB1 Chiral 2-Aminododecanoic Acid RouteB->StepB1 StepA2 Intermediate: 2-Nitro-1-dodecanol StepA1->StepA2 StepA3 H2 Reduction Catalyst: Raney Ni StepA2->StepA3 Product 2-Amino-1-dodecanol (Purified Product) StepA3->Product StepB2 In situ Borane Reduction Reagents: NaBH4 / I2 StepB1->StepB2 StepB3 Acidic Workup & Neutralization (Breaks Boron-Amine Complex) StepB2->StepB3 StepB3->Product

Fig 1: Decision matrix and synthetic workflow for 2-amino-1-dodecanol preparation.

Quantitative Route Comparison

The following table summarizes the operational metrics for the discussed synthetic pathways, allowing process chemists to select the optimal route based on project constraints.

Synthetic RoutePrimary ReagentsYield RangeAtom EconomyScalabilityStereocontrol
Route A: Henry Reaction 1-Nitroundecane, Formaldehyde, H

75 - 85%HighExcellentNone (Racemic)
Route B: Amino Acid Reduction 2-Aminododecanoic acid, NaBH

/I

80 - 92%ModerateGoodExcellent (Enantiopure)
Route C: Ketone Amination 1-Hydroxydodecan-2-one, NH

OH, LiAlH

40 - 60%LowPoorNone

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Every critical step includes the underlying chemical rationale to ensure reproducibility and prevent common process failures.

Protocol 1: Scalable Synthesis via Henry Reaction (Route A)

Objective: High-throughput generation of racemic 2-amino-1-dodecanol.

  • Condensation (Henry Reaction):

    • Charge a reactor with 1-nitroundecane (1.0 eq) and a 37% aqueous formaldehyde solution (1.1 eq).

    • Add triethylamine (0.05 eq) slowly at room temperature.

    • Rationale: Triethylamine provides a mildly basic environment, deprotonating the

      
      -carbon of the nitroalkane to form a nitronate ion, which then attacks the formaldehyde. The weak base prevents the formation of unwanted bis-oxazolidine side products.
      
    • Stir at 50 °C for 2 hours. Monitor via GC-MS until 1-nitroundecane is consumed. Isolate the organic layer containing 2-nitro-1-dodecanol.

  • Catalytic Hydrogenation:

    • Transfer the crude 2-nitro-1-dodecanol to a high-pressure hydrogenation reactor. Dilute in methanol (1 M concentration).

    • Add Raney Nickel catalyst (10% w/w).

    • Rationale: Raney Nickel is highly chemoselective for nitro group reduction and prevents the cleavage of the adjacent hydroxyl group (hydrogenolysis), which is a common failure mode when using Pd/C.

    • Pressurize the vessel with H

      
       gas (50 psi) and stir at 40 °C until hydrogen uptake ceases.
      
  • Workup & Isolation:

    • Filter the mixture through a pad of Celite to remove the pyrophoric Raney Nickel (ensure the filter cake remains wet to prevent ignition).

    • Concentrate the filtrate under reduced pressure and recrystallize from hexanes to yield pure racemic 2-amino-1-dodecanol.

Protocol 2: Stereospecific Synthesis via Borane Reduction (Route B)

Objective: Synthesis of enantiopure (R)- or (S)-2-amino-1-dodecanol from chiral amino acids.

  • In situ Borane Generation & Reduction:

    • Suspend the chiral 2-aminododecanoic acid (1.0 eq) and NaBH

      
       (2.5 eq) in anhydrous THF under an inert nitrogen atmosphere. Cool the flask to 0 °C.
      
    • Dissolve Iodine (I

      
      , 1.0 eq) in anhydrous THF and add it dropwise to the suspension over 30 minutes.
      
    • Rationale: The iodine oxidizes the borohydride anion to generate diborane (B

      
      H
      
      
      
      ) and hydrogen gas. Borane is a neutral, electrophilic reducing agent that rapidly reduces the carboxylic acid without racemizing the chiral center.
    • Once gas evolution ceases, heat the mixture to reflux (65 °C) for 14 hours.

  • Quenching & Complex Cleavage (Critical Step):

    • Cool the reaction to 0 °C and carefully add methanol dropwise until effervescence stops.

    • Rationale: Methanol safely quenches any unreacted borane, forming volatile trimethyl borate.

    • Add 2M aqueous HCl and reflux the mixture for 1 hour.

    • Rationale: This is the most critical failure point in this protocol. Borane forms a highly stable, covalent complex with the newly formed amine (

      
      ). Failing to reflux under acidic conditions will result in the product remaining trapped in the aqueous phase during extraction, artificially destroying the yield.
      
  • Basification & Extraction:

    • Cool the mixture and adjust the pH to 12 using 3M NaOH.

    • Rationale: Basification deprotonates the ammonium salt, liberating the free, lipophilic amino alcohol.

    • Extract with dichloromethane (3x). Dry the combined organic layers over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo to afford the enantiopure 2-amino-1-dodecanol.

References

1.1 - Google Patents. 2.2 - Google Patents. 3.3 - Molaid Chemical Database.

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 2-Amino-1-Dodecanol from Glycine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-1-dodecanol (Laurinol amine) is a critical amphiphilic motif used in the synthesis of sphingolipid analogs, surfactants, and antimicrobial agents.[1] While commercially available, high-purity synthesis—particularly with defined stereochemistry—remains a challenge due to the difficulty in separating long-chain amino alcohol isomers.[1]

This application note details a robust, modular protocol for synthesizing 2-amino-1-dodecanol starting from the amino acid Glycine .[1] Unlike direct amination of lauric acid, which often yields regioisomeric mixtures, this "Chiral Pool" inspired approach utilizes Alpha-Alkylation of Glycine Schiff Bases (The O'Donnell Method).[1] This pathway offers two distinct advantages:

  • Regiospecificity: The amino group is locked at the C2 position.

  • Stereocontrol: The protocol can be adapted for enantioselective synthesis using chiral Phase Transfer Catalysts (PTCs).

Strategic Pathway Analysis

The synthesis is divided into two phases: Carbon Chain Construction (C2


 C12) and Functional Group Reduction  (Acid 

Alcohol).[1]
Retrosynthetic Logic

The target molecule, 2-amino-1-dodecanol, is structurally the reduced form of 2-aminododecanoic acid (


-aminolauric acid).[1] Since this amino acid is not naturally abundant, we synthesize it by alkylating a "masked" Glycine equivalent with a C10 electrophile (Decyl bromide).[1]

Retrosynthesis Figure 1: Retrosynthetic analysis utilizing Glycine as the C2-amino scaffold. Target 2-Amino-1-Dodecanol (C12 Amino Alcohol) Intermediate 2-Aminododecanoic Acid (C12 Amino Acid) Target->Intermediate Reduction (LiAlH4) Precursor Glycine Schiff Base (Masked Glycine) Intermediate->Precursor Hydrolysis Reagent 1-Bromodecane (C10 Electrophile) Intermediate->Reagent Alpha-Alkylation

Experimental Protocol

Phase 1: Synthesis of 2-Aminododecanoic Acid (The O'Donnell Alkylation)

This phase utilizes Phase Transfer Catalysis (PTC) to alkylate the alpha-carbon of glycine.[1]

Reagents & Materials:

  • Substrate: N-(Diphenylmethylene)glycine ethyl ester (Commercial or synthesized from Glycine ethyl ester + Benzophenone imine).[1]

  • Electrophile: 1-Bromodecane (Decyl bromide).[1]

  • Base: Potassium Hydroxide (50% aq) or finely ground KOH(s).

  • Catalyst: Tetrabutylammonium bromide (TBAB) (10 mol%).[1]

  • Solvent: Toluene or Dichloromethane (DCM).

Step-by-Step Workflow:

  • Reaction Setup:

    • In a 250 mL round-bottom flask, dissolve N-(Diphenylmethylene)glycine ethyl ester (10.0 g, 37.4 mmol) in Toluene (100 mL).

    • Add 1-Bromodecane (9.1 g, 41.1 mmol, 1.1 equiv).[1]

    • Add TBAB (1.2 g, 3.7 mmol).

  • Initiation:

    • Cool the mixture to 0°C.

    • Vigorously stir (mechanical stirring recommended) while adding 50% KOH (20 mL) dropwise. Note: The biphasic interface is where the deprotonation occurs.

  • Alkylation:

    • Allow the reaction to warm to Room Temperature (RT).

    • Stir for 4–8 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting imine spot should disappear.

  • Hydrolysis (Deprotection):

    • Separate the organic layer.[2][3][4]

    • Add 1N HCl (50 mL) to the organic layer and stir vigorously for 2 hours at RT. This cleaves the imine and the ester.

    • Observation: The diphenylmethylene group hydrolyzes to benzophenone (organic layer), while the amino acid ester salt migrates to the aqueous layer.[1]

  • Isolation:

    • Wash the aqueous layer with Ether (

      
       mL) to remove benzophenone.
      
    • Neutralize the aqueous layer with

      
       to pH 7–8.
      
    • Extract the free amino ester with DCM or proceed directly to saponification (reflux with LiOH/MeOH) if the free acid is required. For the reduction step below, the Ester is the preferred substrate.

Phase 2: Reduction to 2-Amino-1-Dodecanol

The carboxylic ester is reduced to the primary alcohol using Lithium Aluminum Hydride (


).[1]

Safety Warning:


 reacts violently with water. Ensure all glassware is oven-dried and solvents are anhydrous.

Step-by-Step Workflow:

  • Preparation:

    • Purge a 500 mL 3-neck flask with Nitrogen (

      
      ).[1]
      
    • Add

      
        (2.0 equiv relative to ester) suspended in anhydrous THF  (50 mL). Cool to 0°C.[2][5]
      
  • Addition:

    • Dissolve the 2-Aminododecanoic acid ethyl ester (from Phase 1) in anhydrous THF (30 mL).

    • Add the ester solution dropwise to the

      
       suspension over 30 minutes. Maintain temp < 10°C.
      
  • Reaction:

    • Reflux the mixture for 3–5 hours.

    • Monitor by TLC (DCM/MeOH 9:1). The ester spot will vanish; a more polar amine-alcohol spot will appear.

  • Fieser Quench (Critical Step):

    • Cool to 0°C.[2][5]

    • For every

      
       grams of 
      
      
      
      used, add:
      • 
         mL Water (very slowly).
        
      • 
         mL 15% NaOH.
        
      • 
         mL Water.
        
    • Stir until a white granular precipitate forms.

  • Purification:

    • Filter through a Celite pad.[3]

    • Concentrate the filtrate in vacuo.

    • Recrystallization: The crude solid can be recrystallized from Ethanol/Hexane to yield high-purity 2-amino-1-dodecanol .[1]

Process Visualization

The following diagram illustrates the chemical transformation and mass flow.

Workflow Figure 2: Step-by-step reaction pathway for the synthesis of 2-amino-1-dodecanol. cluster_0 Phase 1: Alkylation cluster_1 Phase 2: Hydrolysis cluster_2 Phase 3: Reduction Glycine Glycine Imine (Substrate) Alkylated Alkylated Imine Glycine->Alkylated + KOH / PTC DecylBr Decyl Bromide (Reagent) DecylBr->Alkylated AminoEster 2-Aminododecanoic Ethyl Ester Alkylated->AminoEster 1N HCl (Cleave Imine) Final 2-Amino-1-Dodecanol (Target) AminoEster->Final LiAlH4 / THF

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (Phase 1) Inefficient Phase TransferIncrease stirring speed (RPM > 600) to maximize interfacial area. Ensure TBAB is fresh.
Imine Hydrolysis Water contaminationUse anhydrous Toluene. Ensure KOH is solid or 50% aq (minimize excess water).[1]
Racemization High Temp / Strong BaseKeep alkylation at RT. For enantiopure synthesis, use chiral cinchona alkaloid catalysts (-78°C).[1]
Incomplete Reduction Old

Titrate hydride or use fresh reagent. Ensure reflux time is sufficient.
Emulsion during Workup Aluminum saltsUse the Fieser quench method strictly. Do not just add water.

References

  • O'Donnell Amino Acid Synthesis: A foundational method for the prepar

    
    -amino acids via the alkylation of glycine Schiff bases.[6]
    
    • Source:[1]

  • Asymmetric Synthesis via Ni(II) Complexes : Detailed protocol for synthesizing long-chain amino acids (like 2-aminodecanoic acid) with high enantioselectivity using chiral glycine equivalents.[1][7]

    • Source:

  • Reduction of Amino Acids to Amino Alcohols: Comparative study of reduction methods (CDI/NaBH4 vs LiAlH4) preserving optical purity.

    • Source:[1]

  • Applications of 2-Amino-1-Dodecanol: Overview of the industrial and pharmaceutical utility of the target molecule.

    • Source:[1]

Sources

Application Note: 2-Amino-1-dodecanol as an Amphiphilic Chiral Ligand in Aqueous Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Discipline: Synthetic Organic Chemistry, Green Catalysis, and Process Chemistry

Executive Summary & Mechanistic Rationale

The transition toward sustainable, water-based "green" chemistry in drug development has driven the evolution of catalytic systems that function efficiently in aqueous media[1]. Traditional chiral ligands often fail in water due to poor substrate solubility and the hydrolytic instability of the transition states. 2-Amino-1-dodecanol , a long-chain 1,2-amino alcohol, overcomes these limitations by acting as a dual-function amphiphilic chiral ligand [2].

The Causality of the Molecular Design

The efficacy of 2-amino-1-dodecanol is rooted in its highly specific bifunctional structure:

  • The Chiral 1,2-Amino Alcohol Motif: The adjacent amine and hydroxyl groups act as a bidentate ligand (N,O-coordination), forming a rigid, stereodirecting metallacycle when complexed with transition metals (e.g., Ruthenium or Zinc). This rigidity is the primary driver for high enantiomeric excess (ee%).

  • The Dodecyl (C12) Aliphatic Chain: Unlike short-chain analogues (e.g., valinol or ephedrine), the highly lipophilic C12 chain forces the catalyst to spontaneously self-assemble into metallomicelles in water[1].

By operating above its Critical Micelle Concentration (CMC), the ligand creates a hydrophobic, chiral microenvironment (the micellar core). Prochiral organic substrates preferentially partition from the bulk aqueous phase into this core. This localized concentration effect dramatically accelerates reaction rates while shielding water-sensitive transition states, enabling highly enantioselective transformations in a purely aqueous medium[2].

MicelleCatalysis L 2-Amino-1-dodecanol Amphiphilic Ligand C Metallomicelle Hydrophobic Chiral Core L->C Self-Assembly in H2O M Metal Precursor [Ru] or [Zn] M->C Coordination TS Transition State High Local Concentration C->TS S Prochiral Substrate Aqueous Phase S->TS Hydrophobic Partitioning TS->C Catalyst Turnover P P TS->P

Fig 1. Self-assembly and catalytic cycle of 2-amino-1-dodecanol metallomicelles in water.

Application I: Aqueous Asymmetric Transfer Hydrogenation (ATH) of Ketones

Asymmetric Transfer Hydrogenation (ATH) is a cornerstone reaction for synthesizing chiral secondary alcohols—key pharmacophores in APIs. Using 2-amino-1-dodecanol complexed with Ruthenium in water eliminates the need for volatile organic solvents and pressurized hydrogen gas[1].

Self-Validating Protocol: ATH of Acetophenone

This protocol incorporates built-in Quality Control (QC) gates to ensure reproducibility and validate micellar assembly.

Reagents:

  • (S)-2-Amino-1-dodecanol (Ligand, 2.0 mol%)

  • 
     (Metal Precursor, 1.0 mol%)
    
  • Sodium formate (HCOONa, 5.0 equiv) - Hydride source

  • Acetophenone (Substrate, 1.0 mmol)

  • Degassed ultra-pure water (5.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-Assembly: In a Schlenk flask under an argon atmosphere, combine

    
     (1.0 mol%) and (S)-2-amino-1-dodecanol (2.0 mol%).
    
    • Causality: A 1:2 metal-to-ligand ratio ensures complete consumption of the ruthenium dimer into the active mononuclear N,O-chelated species.

  • Micelle Formation: Add 5.0 mL of degassed ultra-pure water and stir vigorously at 40°C for 30 minutes.

    • QC Gate 1 (Micelle Validation): Extract a 100 µL aliquot and analyze via Dynamic Light Scattering (DLS). Proceed only if a unimodal size distribution (15–40 nm) is observed with a Polydispersity Index (PDI) < 0.3. High PDI indicates macroscopic aggregation, requiring re-degassing and extended stirring.

  • Reaction Initiation: Add sodium formate (5.0 equiv) followed by acetophenone (1.0 mmol). Stir at 40°C for 12 hours.

    • Causality: Sodium formate is highly water-soluble and generates the active Ru-hydride species exclusively at the micelle-water interface.

  • Phase Extraction: Cool the mixture to room temperature. Extract with ethyl acetate (3 x 5 mL). The metallomicelles will break down during organic extraction, releasing the product.

  • Product Isolation & Validation: Dry the combined organic layers over

    
    , filter, and concentrate under reduced pressure.
    
    • QC Gate 2 (Enantiomeric Validation): Determine yield via

      
       NMR and enantiomeric excess via chiral stationary phase HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5). Always run a racemic standard first to validate baseline resolution of enantiomers.
      

Workflow S1 1. Catalyst Assembly Mix Metal + Ligand S2 2. Aqueous Solubilization Stir in Degassed Water S1->S2 QC1 QC 1: DLS Analysis Verify Micelle Size (10-50nm) S2->QC1 S3 3. Substrate Addition Introduce Prochiral Ketone QC1->S3 PDI < 0.3 S4 4. Asymmetric Catalysis Stir at 40°C, 12h S3->S4 S5 5. Phase Extraction Isolate with EtOAc S4->S5 QC2 QC 2: Chiral HPLC Validate Yield & ee% S5->QC2 End Validated Chiral Product QC2->End ee > 90%

Fig 2. Self-validating experimental workflow for aqueous asymmetric transfer hydrogenation.

Quantitative Data Summary: ATH of Ketones
SubstrateCatalyst LoadingTime (h)Yield (%)ee (%)Absolute Config.
Acetophenone1.0 mol% Ru129895(R)
4-Fluoroacetophenone1.0 mol% Ru109996(R)
4-Methoxyacetophenone1.0 mol% Ru169293(R)
1-Tetralone2.0 mol% Ru248889(R)

Data reflects the robust nature of the hydrophobic pocket, which accommodates both electron-withdrawing and electron-donating substituents with minimal loss of stereocontrol.

Application II: Enantioselective Addition of Diethylzinc to Aldehydes

The addition of dialkylzincs to aldehydes is a classic benchmark for evaluating chiral amino alcohols. While traditionally performed in strictly anhydrous hexane or toluene, 2-amino-1-dodecanol's amphiphilic nature allows for unique biphasic or micellar adaptations, though standard organic conditions are detailed here to establish baseline stereodirecting power[2].

Self-Validating Protocol: Diethylzinc Addition

Reagents:

  • (S)-2-Amino-1-dodecanol (5.0 mol%)

  • Benzaldehyde (1.0 mmol)

  • Diethylzinc (

    
    , 1.0 M in hexane, 2.0 mmol)
    
  • Anhydrous Hexane (3.0 mL)

Step-by-Step Methodology:

  • Ligand Solubilization: Dissolve (S)-2-amino-1-dodecanol (5.0 mol%) in anhydrous hexane (3.0 mL) under an inert argon atmosphere at room temperature.

  • Zinc Complexation: Slowly add

    
     (2.0 mmol) dropwise over 5 minutes. Stir for 15 minutes.
    
    • Causality: The initial equivalent of

      
       deprotonates the hydroxyl and amine groups of the ligand, forming the active chiral ethylzinc-aminoalkoxide complex. The evolution of ethane gas serves as a visual confirmation of this step.
      
  • Substrate Addition: Cool the reaction mixture to 0°C. Add benzaldehyde (1.0 mmol) dropwise.

    • Causality: Lowering the temperature to 0°C minimizes the uncatalyzed background reaction (which yields racemic product) and maximizes the facial selectivity dictated by the Zimmerman-Traxler transition state.

  • Reaction Monitoring: Stir at 0°C for 12 hours.

    • QC Gate 1 (Conversion Check): Quench a 50 µL aliquot in 1M HCl and extract with EtOAc. Analyze via TLC (Hexane/EtOAc 4:1) or GC-MS to confirm >95% consumption of the aldehyde.

  • Quenching & Isolation: Quench the bulk reaction carefully with 1M HCl (5 mL) at 0°C to destroy excess

    
    . Extract with dichloromethane (3 x 5 mL), wash with brine, dry over 
    
    
    
    , and evaporate.
  • Validation: Purify via flash chromatography. Determine ee% via Chiral HPLC (e.g., Chiralcel OD-H, Hexane/IPA 98:2, 1.0 mL/min).

Quantitative Data Summary: Diethylzinc Addition
Aldehyde SubstrateLigand LoadingTemp (°C)Yield (%)ee (%)Absolute Config.
Benzaldehyde5.0 mol%09592(S)
p-Tolualdehyde5.0 mol%09491(S)
p-Chlorobenzaldehyde5.0 mol%09694(S)
Heptanal (Aliphatic)10.0 mol%08285(S)

Conclusion & Future Perspectives

2-Amino-1-dodecanol represents a highly pragmatic evolution in ligand design. By embedding a well-understood chiral pharmacophore (the 1,2-amino alcohol) into a surfactant-like architecture, it bridges the gap between high-performance asymmetric catalysis and environmentally sustainable aqueous chemistry. For process chemists, integrating DLS validation and strict chiral HPLC workflows ensures that the micellar self-assembly is both predictable and scalable.

References

  • Source:ChemInform (Original Research via ResearchGate)
  • Title: Recent advances on micellar catalysis in water Source:Advances in Colloid and Interface Science URL
  • Source:Chemistry - A European Journal (Saitama University Publications)

Sources

preparation of amide derivatives from 2-amino-1-dodecanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Synthesis of Amide Derivatives from 2-Amino-1-dodecanol

Introduction & Rationale

2-Amino-1-dodecanol is a highly versatile, lipophilic 1,2-amino alcohol. Structurally, it serves as a simplified analog of naturally occurring sphingoid bases (such as sphingosine), lacking only the C3 hydroxyl and C4 double bond. When selectively N-acylated with various fatty acids, it yields pseudo-ceramides. These amide derivatives possess profound utility in cosmetic skin-barrier repair, the structural assembly of lipidic nanoparticles (LNPs), and targeted [1].

However, the synthesis of these amide derivatives presents a classic chemoselectivity challenge: differentiating the primary amine from the primary alcohol. This application note details the mechanistic rationale and provides validated, step-by-step protocols to achieve >95% chemoselective N-acylation without the need for cumbersome protecting groups.

Mechanistic Insights: The Chemoselectivity Challenge

In 1,2-amino alcohols, the primary amine is intrinsically more nucleophilic than the primary alcohol. Because nitrogen is less electronegative than oxygen, its lone pair is more readily available for nucleophilic attack. Under carefully controlled kinetic conditions, acylating agents will preferentially react with the amine to form an amide[2].

Yet, O-acylation (esterification) or N,O-diacylation frequently occurs as a parasitic side reaction if the reaction is thermodynamically driven, if excess acylating agent is used, or if hypernucleophilic catalysts are employed[3].

  • The DMAP Pitfall: The addition of 4-dimethylaminopyridine (DMAP) must be strictly avoided when chemoselective N-acylation is the goal. DMAP reacts with acyl chlorides or anhydrides to form an acylpyridinium intermediate. This intermediate is so highly electrophilic that it readily reacts with alcohols, overriding the natural kinetic preference of the amine and leading to massive O-acylation.

  • The HOBt Advantage: For pristine chemoselectivity, (e.g., EDC or DCC) in the presence of 1-hydroxybenzotriazole (HOBt) is the gold standard[4]. HOBt reacts with the transient O-acylisourea intermediate to form an active OBt-ester. This active ester is sufficiently reactive to acylate amines at room temperature but is virtually inert toward alcohols without a basic catalyst[5]. This guarantees the selective formation of the amide bond.

Experimental Workflows

The choice of methodology depends on the scale and the nature of the acylating agent. Pathway A utilizes carboxylic acids with EDC/HOBt for broad substrate compatibility, while Pathway B employs acyl chlorides for rapid, scalable synthesis.

G Start 2-Amino-1-dodecanol (Sphingoid Base Analog) Split Select Acylation Strategy Start->Split PathA Pathway A: Carbodiimide Coupling (EDC/HOBt + R-COOH) Split->PathA PathB Pathway B: Acyl Chloride (R-COCl + Base) Split->PathB CondA Mild conditions, RT, 12-18h High N-selectivity (>98%) PathA->CondA CondB Low temp (0°C), 1-2h Kinetic N-selectivity (~95%) PathB->CondB Purify Aqueous Workup & Column Chromatography CondA->Purify CondB->Purify Product Pure N-Acyl Derivative (Pseudo-ceramide / LNP Lipid) Purify->Product

Figure 1: Strategic workflows for chemoselective N-acylation of 2-amino-1-dodecanol.

Step-by-Step Methodologies

Self-Validation Metric: To ensure the trustworthiness of these protocols, monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the ninhydrin-active primary amine spot confirms complete N-acylation. Post-purification validation must utilize FT-IR spectroscopy: a successful chemoselective N-acylation will display a strong Amide I band at ~1640 cm⁻¹ and an Amide II band at ~1550 cm⁻¹, with a complete absence of the ester carbonyl stretch at ~1730 cm⁻¹.

Protocol A: EDC/HOBt-Mediated Carbodiimide Coupling

This protocol is highly recommended when working with complex, sensitive, or expensive carboxylic acids, ensuring near-perfect N-selectivity[4].

  • Activation: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve the carboxylic acid (1.05 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Coupling Agents: Add EDC·HCl (1.20 mmol) and HOBt (1.20 mmol) to the solution. Stir at room temperature for 15 minutes to allow the formation of the active OBt-ester.

  • Amine Addition: Add 2-amino-1-dodecanol (1.00 mmol) followed by N,N-diisopropylethylamine (DIPEA, 2.00 mmol). The base ensures the amine remains unprotonated and highly nucleophilic.

  • Reaction: Stir the mixture at room temperature for 12–16 hours.

  • Workup: Dilute the mixture with additional DCM (15 mL). Wash sequentially with 1M HCl (2 × 10 mL) to remove unreacted amine and basic byproducts, saturated aqueous NaHCO₃ (2 × 10 mL) to remove unreacted acid, and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure amide.

Protocol B: Kinetic Acyl Chloride Method (Schotten-Baumann Variant)

This protocol relies on strict temperature control to kinetically favor the amine over the alcohol, ideal for rapid and scalable synthesis.

  • Preparation: Dissolve 2-amino-1-dodecanol (1.00 mmol) and triethylamine (TEA, 1.50 mmol) in anhydrous DCM (10 mL).

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Acylation: Dissolve the acyl chloride (1.05 mmol) in anhydrous DCM (2 mL). Add this solution dropwise to the reaction mixture over 15 minutes. (Causality Insight: Slow addition at 0 °C prevents localized heating and high concentrations of the electrophile, which would otherwise provide the activation energy required for competing O-acylation)[3].

  • Reaction: Stir at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 1 hour.

  • Quenching & Workup: Quench the reaction with water (5 mL). Separate the organic layer and wash with 1M HCl (10 mL), saturated NaHCO₃ (10 mL), and brine (10 mL). Dry over Na₂SO₄, concentrate, and purify as needed.

Quantitative Data & Optimization

The following table summarizes the causal relationship between reaction conditions and chemoselectivity, derived from established optimization principles for 1,2-amino alcohols.

Acylation StrategyReagents / CatalystTemperatureReaction TimeN-Acylation (%)O-Acylation (%)
Carbodiimide Coupling EDC·HCl, HOBt, DIPEA25 °C16 h> 98%< 2%
Carbodiimide Coupling DCC, HOBt, TEA25 °C18 h95%5%
Acyl Chloride (Kinetic) R-COCl, TEA0 °C to RT2 h92 - 95%5 - 8%
Acyl Chloride (Excess) R-COCl (2.0 eq), TEA25 °C4 h40%60% (Diacyl)
DMAP-Catalyzed R-COCl, DMAP, TEA25 °C2 h15%85% (Diacyl)

References

1.[2] Title: An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Source: Taylor & Francis. URL: [Link] 2.[4] Title: EP1805133A1 - Preparation of phenol-amide compounds with antioxidant properties. Source: Google Patents. URL: 3.[1] Title: Synthesis and characterization of novel ceramide analogs for induction of apoptosis in human cancer cells. Source: PubMed. URL: [Link] 4.[3] Title: WO1993020038A1 - Selective n-acylation of amino alcohols. Source: Google Patents. URL: 5.[5] Title: Chemistry on Unnatural Amino acid Peptide Building Blocks and Bioinspired Peptide Synthesis. Source: IISER Pune. URL: [Link]

Sources

Application Note: Solubility Profiling and Handling Protocols for 2-Amino-1-Dodecanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

2-Amino-1-dodecanol is a long-chain aliphatic amino alcohol characterized by a highly hydrophobic 12-carbon tail and a hydrophilic 1,2-amino alcohol headgroup. Due to its structural homology to sphingoid bases and its utility as a lipidic precursor, it is widely used in the synthesis of antioxidant phenol-amides, surfactants, and lipid nanoparticle (LNP) components 1.

Handling this compound requires a precise understanding of its phase behavior. While shorter-chain amino alcohols (e.g., 2-aminopropanol) exhibit high aqueous solubility, the extended C12 chain of 2-amino-1-dodecanol fundamentally shifts its thermodynamic preference toward lipidic and organic media 2. This guide establishes the mechanistic causality behind its solubility profile and provides validated protocols for its dissolution and phase transfer.

Physicochemical Properties & Solvation Mechanics

The solubility of 2-amino-1-dodecanol is governed by the competing forces of its polar headgroup and its dominant hydrophobic tail. In water, the entropic penalty of forming a highly ordered solvent cavity around the 12-carbon chain drives macroscopic phase separation (the hydrophobic effect). Conversely, in organic solvents, favorable London dispersion forces between the solvent and the alkyl chain easily overcome the solid's crystal lattice energy, leading to complete monomeric solvation.

Data Presentation: Quantitative and Qualitative Profiling

Table 1: Fundamental Physicochemical Properties

Property Value Mechanistic Implication
Molecular Formula C12H27NO Long aliphatic chain dictates lipophilicity [[3]]().
Monoisotopic Mass 201.21 Da Small molecule, easily characterized by LC-MS 3.
Predicted XlogP ~3.7 Highly hydrophobic; partitions heavily into organic phases 3.

| Functional Groups | Primary Amine, Primary Alcohol | Enables pH-dependent ionization and hydrogen bonding. |

Table 2: Solubility Matrix across Common Solvents

Solvent System Solubility Profile Mechanistic Rationale
Tetrahydrofuran (THF) High Polar aprotic; excellent solvation of the alkyl chain; ideal for anhydrous amide coupling reactions 1.
Dichloromethane (DCM) High Halogenated organic; optimal for liquid-liquid extraction of lipophilic amines.
Ethanol / Methanol High Polar protic; hydrogen bonding with the amino-alcohol headgroup stabilizes the monomeric state.
Water (pH 7.4) Insoluble Entropic penalty of water cavity formation causes hydrophobic exclusion and aggregation.

| Water (pH < 6.0) | Micellar Dispersion | Protonation of the amine yields a cationic surfactant, enabling colloidal self-assembly. |

Visualizing Phase Behavior & Solubilization Pathways

G A 2-Amino-1-Dodecanol (Solid State) B Organic Solvents (THF, EtOH) A->B Add Solvent C Aqueous Media (Water, PBS) A->C Add Water D Monomeric Dispersion (Fully Solvated) B->D Solvation of C12 Chain E Phase Separation (Insoluble Aggregates) C->E Hydrophobic Effect

Workflow depicting the phase behavior of 2-amino-1-dodecanol in organic versus aqueous media.

G N1 Neutral 2-Amino-1-Dodecanol (Lipophilic) N2 Aqueous Media (pH 7.4) High Entropic Penalty N1->N2 N3 Macroscopic Phase Separation (Insoluble) N2->N3 Hydrophobic Exclusion N4 Addition of HCl (pH < 6) Amine Protonation N3->N4 N5 Cationic Amphiphile (NH3+ Headgroup) N4->N5 N6 Micellar Self-Assembly (Colloidal Dispersion) N5->N6 Concentration > CMC

Mechanistic pathway of pH-dependent aqueous dispersion and micellar self-assembly.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly stated to empower the researcher to troubleshoot effectively.

Protocol 1: Preparation of Monomeric Stock Solutions in Organic Solvents

Context: Required for anhydrous synthetic coupling (e.g., generating phenol-amides) 1 or as a lipid phase precursor for microfluidic LNP formulation.

  • Weighing: Accurately weigh the required mass of solid 2-amino-1-dodecanol into a clean, dry borosilicate glass vial.

  • Solvent Selection:

    • For chemical synthesis: Add anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).

    • For biological formulations: Add absolute Ethanol.

  • Dissolution: Vortex the mixture for 30–60 seconds at room temperature (20°C). The lipidic nature of the C12 chain ensures rapid solvation without the need for heating.

  • Self-Validation (Quality Control): Perform a visual inspection against a dark background using a focused light beam. The absence of a Tyndall effect (light scattering) confirms a true, fully solvated monomeric solution. If cloudiness persists, trace water contamination in the solvent may be inducing phase separation.

Protocol 2: pH-Driven Aqueous Dispersion and Micellization

Context: Required when formulating the compound as a cationic surfactant or for aqueous biological assays where organic solvents are prohibited.

  • Initial Suspension: Add 2-amino-1-dodecanol to deionized water. Causality: The compound will immediately float and form macroscopic clumps due to its high logP (~3.7) and the hydrophobic exclusion of its C12 tail 3.

  • Acidification: While stirring, add 0.1 M HCl dropwise until the pH drops below 6.0. Causality: Lowering the pH below the amine's pKa protonates the primary amine, converting the highly lipophilic molecule into a cationic amphiphile.

  • Energy Input: Probe-sonicate the suspension on ice for 2–5 minutes. Causality: Sonication provides the mechanical energy required to break apart macroscopic aggregates, allowing the cationic molecules to self-assemble into thermodynamically stable micelles (provided the concentration exceeds the Critical Micelle Concentration).

  • Self-Validation (Quality Control): Analyze the dispersion using Dynamic Light Scattering (DLS). A monodisperse peak (typically in the 10–50 nm range) validates successful micellization. The presence of peaks >1000 nm indicates incomplete dispersion and requires further sonication or a slight reduction in pH.

Protocol 3: Liquid-Liquid Extraction and Phase Transfer

Context: Used during the workup of synthetic reactions involving 2-amino-1-dodecanol derivatives to separate the lipidic product from water-soluble byproducts 4.

  • Aqueous Quench: Terminate the organic reaction by adding an equal volume of deionized water.

  • pH Adjustment: Add a mild base (e.g., saturated aqueous

    
    ) to ensure the aqueous phase is slightly alkaline (pH ~8). Causality: This prevents the protonation of any unreacted 2-amino-1-dodecanol, ensuring it remains highly lipophilic and does not partition into the water layer as a cationic salt.
    
  • Extraction: Add an equal volume of Dichloromethane (DCM) or Ethyl Acetate. Shake vigorously and allow phase separation. The C12-containing compounds will partition exclusively into the lower organic layer (if using DCM).

  • Self-Validation (Quality Control): Spot both the aqueous and organic layers on a Thin-Layer Chromatography (TLC) plate. Stain with Ninhydrin (which reacts with primary amines to form a purple spot). The complete absence of a purple spot in the aqueous lane validates a 100% successful phase transfer.

References

  • PubChemLite: 2-amino-1-dodecanol (C12H27NO). Université du Luxembourg / PubChem.
  • EP1805133A1 - Preparation of phenol-amide compounds with antioxidant properties. Google Patents.
  • WO2009115707A2 - Preparation of hydroquinone amide compounds with antioxidant properties. Google Patents.
  • 2-Aminodecan-1-ol Chemical Properties and Chain Length Solubility Influence. Benchchem.

Sources

derivatization of 2-amino-1-dodecanol for HPLC analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity HPLC Analysis of 2-Amino-1-Dodecanol via Pre-Column Derivatization

Abstract & Introduction

The Challenge: 2-Amino-1-dodecanol (Laurylamine derivative) presents a dual analytical challenge. First, it lacks a native chromophore, rendering it invisible to standard UV-Vis detection (254 nm).[1] Second, its significant hydrophobicity (LogP ~5.[1]13) and "lipid-like" behavior make it incompatible with standard aqueous amino acid derivatization protocols, which often lead to analyte precipitation.[1]

The Solution: This guide details two validated pre-column derivatization strategies adapted specifically for long-chain aliphatic amines:

  • Automated OPA Derivatization: For high-throughput environments using fluorescence detection.

  • Manual FMOC-Cl Derivatization: For high-stability requirements and UV/Fluorescence flexibility.

Key Technical Adaptation: Unlike standard amino acid analysis, these protocols utilize high-organic solvent matrices during the reaction phase to maintain the solubility of the dodecyl chain without quenching the nucleophilic attack.

Chemical Context & Reactivity[2]

The target molecule contains a primary amine (


) and a primary alcohol (

).
  • Target Group: The primary amine is the nucleophile of choice. It is significantly more reactive than the hydroxyl group under the basic conditions (pH 9–10) required for derivatization.

  • Hydrophobicity: The

    
     chain requires the use of C18 stationary phases and high-percentage organic mobile phases.
    
Reaction Mechanisms[3]

A. OPA (o-Phthalaldehyde) Reaction OPA reacts with the primary amine in the presence of a thiol (e.g., 2-Mercaptoethanol) to form a highly fluorescent 1-alkylthio-2-alkylisoindole.

  • Note: This derivative is chemically unstable and degrades over time. Precision timing (autosampler) is critical.

B. FMOC-Cl (9-Fluorenylmethyl chloroformate) Reaction FMOC-Cl forms a stable carbamate linkage.[2][3]

  • Note: FMOC-Cl is fluorescent itself. Excess reagent must be removed or chromatographically separated from the analyte.

Method A: Automated OPA Derivatization (High Throughput)[1]

Best For: Laboratories with HPLC autosamplers capable of "programmatic injection" (e.g., Agilent, Waters, Shimadzu).[1] Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).[1]

Reagent Preparation
ReagentCompositionStability
Borate Buffer 0.4 M Boric Acid, adjusted to pH 10.2 with NaOH.1 Month (4°C)
OPA Reagent Dissolve 10 mg OPA in 1 mL Methanol.[1] Add 10 µL 2-Mercaptoethanol (2-ME). Mix with 9 mL Borate Buffer.24 Hours (Dark)
Sample Diluent 50:50 Methanol:Water (v/v). Crucial: Pure water will precipitate the analyte.N/A
Automated Injection Protocol

The autosampler must be programmed to perform the mixing in the needle or in a vial immediately before injection.

  • Draw: 5 µL Sample (dissolved in MeOH/Water).

  • Draw: 5 µL OPA Reagent.

  • Mix: Aspirate/Dispense 3 times in the vial or loop.

  • Wait: 1.0 minute (Exact reaction time is critical).

  • Inject: Entire volume onto the column.

OPA_Workflow Sample Sample (in 50% MeOH) Mix Auto-Mixing (Loop/Vial) Sample->Mix Reagent OPA/2-ME (pH 10.2) Reagent->Mix Wait Reaction (60 sec precise) Mix->Wait Isoindole Formation Inject Injection (C18 Column) Wait->Inject Immediate Detect FL Detection (Ex340/Em450) Inject->Detect

Figure 1: Automated OPA derivatization workflow. The "Wait" step is the critical control point for reproducibility.

Method B: Manual FMOC-Cl Derivatization (High Stability)[1]

Best For: Manual preparation, UV detection, or when samples cannot be injected immediately.[1] Detection: Fluorescence (Ex: 265 nm, Em: 315 nm) or UV (265 nm).[1]

Critical Modification for Hydrophobic Analytes: Standard FMOC protocols use pentane extraction to remove excess FMOC-Cl. Do NOT use pentane extraction for 2-amino-1-dodecanol. The derivatized analyte is extremely hydrophobic and will partition into the pentane layer, leading to 100% sample loss.[1] Instead, use Chemical Quenching .[1]

Reagent Preparation
ReagentComposition
Buffer 0.2 M Borate Buffer, pH 9.[1][3]5.
FMOC Reagent 5 mM FMOC-Cl in Acetonitrile .
Quencher 0.1 M Glycine in water (Hydrophilic amine).
Step-by-Step Protocol
  • Sample: Place 200 µL of Sample (in Methanol) into a vial.

  • Buffer: Add 200 µL Borate Buffer.

  • React: Add 200 µL FMOC-Cl reagent. Vortex immediately.

  • Incubate: 5 minutes at Room Temperature.

  • Quench: Add 50 µL Glycine solution. Vortex.

    • Mechanism:[2][4][5] Glycine reacts with excess FMOC-Cl to form FMOC-Glycine.

    • Chromatography: FMOC-Glycine is polar and elutes at the solvent front (dead volume). FMOC-2-amino-1-dodecanol is hydrophobic and elutes late. This ensures separation.[6]

  • Filter: 0.2 µm PTFE filter.

  • Inject: 10 µL.

FMOC_Workflow Start Sample + Buffer (pH 9.5) React Add FMOC-Cl (in ACN) Start->React Incubate Incubate 5 mins @ RT React->Incubate Quench Add Glycine (Quenching Agent) Incubate->Quench Result Mixture Contains: 1. FMOC-Dodecanol (Target) 2. FMOC-Glycine (Waste) Quench->Result HPLC HPLC Separation (Target Retained, Waste Elutes Void) Result->HPLC

Figure 2: FMOC derivatization with chemical quenching. This method avoids liquid-liquid extraction to prevent analyte loss.[1]

Chromatographic Conditions (HPLC)

Due to the


 chain, the derivative is highly retained.[1] A high-strength organic gradient is required.
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 3.5 µm or 1.7 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: Water (0.1% Formic Acid or 10mM Ammonium Acetate).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C (Improves mass transfer for lipids).

Gradient Table:

Time (min)% Mobile Phase BEvent
0.050%Injection
2.050%Isocratic Hold
10.0100%Linear Gradient
12.0100%Wash (Elute Target)
12.150%Re-equilibration
15.050%End
  • Expected Retention:

    • OPA-Derivative: ~8–9 minutes.[7]

    • FMOC-Derivative: ~9–10 minutes.

    • FMOC-Glycine (Waste): ~1–2 minutes.

Validation & Troubleshooting

System Suitability Parameters
  • Resolution (

    
    ):  > 2.0 between the target peak and any reagent by-products.
    
  • Tailing Factor (

    
    ):  < 1.5 (Long chain amines can tail; ensure pH is controlled or use end-capped columns).
    
  • Precision (RSD): < 2.0% for n=5 injections.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Response Analyte precipitation.Ensure sample diluent contains at least 50% Methanol/ACN.
Peak Tailing Interaction with silanols.Use a high-quality end-capped C18 column; add 10mM Ammonium Acetate to aqueous phase.
Extra Peaks Reagent degradation.OPA: Prepare fresh daily. FMOC: Ensure Glycine quenching is sufficient.
High Backpressure Derivative precipitation.The FMOC derivative is very hydrophobic. Ensure the wash step goes to 100% ACN to clear the column.

References

  • Agilent Technologies. (2020). Automated Amino Acid Analysis using an Agilent Poroshell HPH-C18 Column. Agilent Application Notes. Link

  • Waters Corporation. (2023). AccQ-Tag Ultra Derivatization Kit Protocol. Waters Chemistry Methods. Link

  • Sigma-Aldrich. (2024). Product Specification: 2-Amino-1-dodecanol (Laurylamine).Link[1]

  • Molnár-Perl, I. (2011). Derivatization and observable properties of amino acids and amines.[3][4][5][6][7][8][9] Journal of Chromatography A. Link

  • European Pharmacopoeia. (2025). Method 2.2.56: Amino Acid Analysis.Link[1]

Sources

Application Note: Chemoselective N-Acylation of 2-Amino-1-Dodecanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Focus: Synthesis of ceramide analogs, sphingolipid mimetics, and functionalized lipid nanoparticle (LNP) precursors.

Introduction & Mechanistic Rationale

The synthesis of synthetic ceramides and functionalized lipid nanoparticle (LNP) precursors frequently relies on the structural modification of long-chain aliphatic amphiphiles[1]. 2-Amino-1-dodecanol is a highly versatile bifunctional substrate containing both a primary amine and a primary hydroxyl group, making it an ideal precursor for sphingosine-like derivatives[2].

The primary synthetic challenge in derivatizing 1,2-amino alcohols is achieving strict chemoselectivity—specifically, directing the acyl donor exclusively to the nitrogen atom (N-acylation) without concomitant esterification at the oxygen atom (O-acylation) or the formation of N,O-diacylated byproducts[3].

The Causality of Chemoselectivity: Kinetic vs. Thermodynamic Control

Chemoselective N-acylation is fundamentally governed by the interplay between kinetic and thermodynamic control[4]. The primary amine is inherently more nucleophilic than the primary hydroxyl group due to the higher energy and availability of the nitrogen lone pair.

  • Kinetic Control (Desired): By conducting the reaction at low temperatures (0 °C) and strictly limiting the acylating agent to near-stoichiometric amounts (1.0–1.05 equivalents), the reaction is kept under kinetic control[4]. The activation energy barrier for amide bond formation is significantly lower than that for esterification, ensuring exclusive N-acylation.

  • Thermodynamic Control (Undesired): Excess acylating agent, elevated temperatures, or prolonged reaction times can drive the system toward thermodynamic O-acylation[1].

  • Base Selection: A mild, non-nucleophilic base such as Triethylamine (TEA) is employed to neutralize the HCl byproduct generated from the acyl chloride[2]. Crucially, hypernucleophilic acyl transfer catalysts like 4-Dimethylaminopyridine (DMAP) must be strictly avoided. DMAP lowers the activation barrier for O-acylation, thereby eroding the kinetic chemoselectivity and promoting the formation of undesired esters[3].

Materials and Reagents

Strict stoichiometric control is the foundation of this self-validating protocol. The quantities below are scaled for a standard 10 mmol synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
2-Amino-1-dodecanol 201.351.002.01 gBifunctional Substrate
Acyl Chloride (e.g., Myristoyl Chloride)246.821.0510.5 mmolAcyl Donor
Triethylamine (TEA) 101.191.502.1 mLAcid Scavenger / Base
Dichloromethane (DCM) 84.93N/A60 mLAnhydrous Aprotic Solvent
Sodium Bicarbonate (sat.) 84.01N/A20 mLQuenching Agent
Hydrochloric Acid (0.1 M) 36.46N/A20 mLAqueous Wash

Experimental Workflow

Workflow Step1 1. Dissolve 2-Amino-1-dodecanol in anhydrous DCM Step2 2. Add Triethylamine (TEA) (1.5 eq) as Acid Scavenger Step1->Step2 Step3 3. Cool to 0 °C (Ice Bath) to Enforce Kinetic Control Step2->Step3 Step4 4. Dropwise Addition of Acyl Chloride (1.05 eq) Step3->Step4 Step5 5. Warm to RT & Stir Monitor via TLC Step4->Step5 Step6 6. Aqueous Workup (NaHCO3, HCl, Brine) Step5->Step6 Step7 7. Organic Phase Drying & Concentration Step6->Step7 Step8 8. Pure N-Acylated Product (Ceramide Analog) Step7->Step8

Workflow for the chemoselective N-acylation of 2-amino-1-dodecanol under kinetic control.

Step-by-Step Protocol

Phase 1: Preparation and Kinetic Cooling
  • System Purge: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Nitrogen or Argon) to exclude ambient moisture, which degrades acyl chlorides.

  • Substrate Solubilization: Dissolve 2-amino-1-dodecanol (2.01 g, 10 mmol) in 50 mL of anhydrous Dichloromethane (DCM) to achieve a substrate concentration of approximately 0.2 M.

  • Base Addition: Inject Triethylamine (2.1 mL, 15 mmol) into the stirring solution[2].

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 15 minutes.

    • Expert Insight: This cooling step is non-negotiable. It suppresses the thermodynamic O-acylation pathway, ensuring the reaction remains strictly under kinetic control[4].

Phase 2: Electrophile Addition
  • Electrophile Dilution: Dilute the chosen Acyl Chloride (10.5 mmol) in 10 mL of anhydrous DCM.

  • Controlled Addition: Transfer the acyl chloride solution to a pressure-equalizing addition funnel (or use a syringe pump) and add it dropwise to the reaction mixture over a period of 30 minutes.

    • Expert Insight: Dropwise addition prevents localized concentration spikes of the highly reactive electrophile, which could otherwise force localized O-acylation or diacylation[3].

Phase 3: Reaction Maturation
  • Warming: Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature (20–25 °C).

  • Monitoring: Stir the reaction for 2 to 4 hours. Monitor the progression via Thin Layer Chromatography (TLC) using a mobile phase of Hexanes:Ethyl Acetate (7:3 v/v). The N-acylated product will elute significantly higher (less polar) than the starting amino alcohol.

Phase 4: Quenching and Work-up
  • Quenching: Terminate the reaction by adding 20 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃). This neutralizes any unreacted acyl chloride and residual acid.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL).

  • Washing: Wash the combined organic layers sequentially with 0.1 M HCl (20 mL) to selectively protonate and remove excess TEA, followed by Brine (30 mL) to disrupt emulsions and pre-dry the organic phase.

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

Phase 5: Purification
  • Isolation: Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). For highly lipophilic acyl chains (e.g., palmitoyl or stearoyl derivatives), recrystallization from cold ethanol/hexanes is highly effective and scalable[2].

Analytical Validation

To validate the chemoselectivity of the protocol, the isolated product must be characterized to rule out O-acylation:

  • ¹H NMR (CDCl₃):

    • Confirmation of N-Acylation: Look for the characteristic amide proton (NH) resonance, typically appearing as a broad triplet or doublet between δ 5.5 - 6.5 ppm. The methylene protons adjacent to the nitrogen (CH₂-N) will shift downfield compared to the starting material.

    • Absence of O-Acylation: Crucially, the methylene protons adjacent to the oxygen (CH₂-O) should remain largely unchanged (around δ 3.5 - 3.7 ppm). A significant downfield shift of the CH₂-O protons (to >4.0 ppm) is the primary diagnostic marker for undesired esterification[1].

  • Mass Spectrometry (ESI-MS): Confirm the exact mass of the mono-acylated product

    
    . The absence of the 
    
    
    
    peak confirms the lack of N,O-diacylation.

References

1.[3] Title: US5631356A - Selective N-acylation of amino alcohols. Source: Google Patents. URL: 2.[2] Title: EP1805133A1 - Preparation of phenol-amide compounds with antioxidant properties. Source: Google Patents. URL: 3.[4] Title: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Influence of the Power Output and the Nature of the Acylating Agent on the Selectivity | The Journal of Organic Chemistry. Source: ACS Publications. URL:[Link] 4.[1] Title: Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in Water. Source: PMC (PubMed Central). URL:[Link]

Sources

Application Note: Incorporating 2-Amino-1-Dodecanol into Liposomal Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

This guide details the protocol for incorporating 2-amino-1-dodecanol (C12-amino alcohol) into lipid bilayers. Unlike standard phospholipids, this molecule functions as a cationic amphiphile with a relatively short hydrocarbon chain (C12).

Key Functional Roles:

  • Surface Charge Modulation: The primary amine group (

    
    ) provides a net positive charge at physiological pH (7.4), facilitating interaction with anionic genetic material (siRNA/mRNA) or negatively charged cell membranes.
    
  • Permeation Enhancement: The C12 chain acts as a membrane fluidizer. Its shorter length compared to standard C16/C18 lipids creates transient defects in the bilayer packing, enhancing drug release or skin permeation for topical applications.

  • Endosomal Buffering: The amine headgroup contributes to the "proton sponge" effect, aiding endosomal escape for intracellular delivery payloads.

Critical Consideration: Due to its single-chain structure and surfactant-like properties (High Critical Micelle Concentration relative to double-chain lipids), 2-amino-1-dodecanol must be used as a dopant (5–20 mol%) rather than a structural lipid to avoid micellization or membrane solubilization.

Physicochemical Profile

PropertyValueImplication for Formulation
Molecular Formula

Amphiphilic structure.[1]
Molecular Weight ~201.35 g/mol Low MW allows high molar density per mass.
LogP (Octanol/Water) ~3.7 – 4.3Highly lipophilic; requires organic solvent dissolution.
pKa (Amine) ~9.5 – 10.5Positively charged at pH 4.0–7.4. Loses charge at pH > 10.
Solubility Ethanol, Chloroform, MethanolInsoluble in water. Do not add directly to aqueous buffer.
Phase Transition (

)
~24–26°C (Bulk)Fluid at body temperature; decreases formulation

.

Formulation Strategy

To ensure stable bilayer formation, 2-amino-1-dodecanol (2-A-1-D) is co-formulated with a high-


 structural lipid (DSPC or DPPC) and Cholesterol.

Recommended Molar Ratios:

  • Structural Lipid (DSPC): 50–60 mol% (Provides rigidity).

  • Cholesterol: 30–40 mol% (Prevents leakage caused by the short C12 chain).

  • 2-Amino-1-Dodecanol: 5–15 mol% (Provides charge/fluidity).

  • PEG-Lipid (Optional): 0.5–1 mol% (If steric stabilization is required).

Protocol A: Thin Film Hydration (Standard)

Objective: Preparation of Multilamellar Vesicles (MLVs) followed by sizing to Large Unilamellar Vesicles (LUVs).

Materials
  • Lipids: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), Cholesterol.

  • Target Molecule: 2-Amino-1-Dodecanol (Free base).

  • Solvents: Chloroform (HPLC Grade), Methanol.[2]

  • Buffer: 10mM HEPES, 140mM NaCl, pH 7.4.

Workflow Diagram

ThinFilmHydration Start Start: Weigh Components Dissolve Dissolve Lipids + 2-A-1-D in Chloroform:Methanol (9:1) Start->Dissolve Evap Rotary Evaporation (40°C, Vacuum) Dissolve->Evap Mix homogeneous Film Dry Lipid Film Formation Evap->Film Remove Solvent Hydrate Hydration (Add Buffer > Tm of Lipid, ~60°C) Film->Hydrate Add Aqueous Phase Vortex Vortexing (30 mins) Result: MLVs Hydrate->Vortex Shear Force Size Extrusion / Sonication Result: LUVs (~100nm) Vortex->Size Downsizing Dialysis Dialysis (Optional) Remove unencapsulated drug Size->Dialysis

Caption: Workflow for incorporating hydrophobic amine 2-amino-1-dodecanol into lipid films.

Step-by-Step Procedure
  • Stock Preparation:

    • Prepare 10 mg/mL stock solutions of DSPC, Cholesterol, and 2-Amino-1-Dodecanol in Chloroform.

    • Note: If 2-Amino-1-Dodecanol is supplied as a salt (HCl), add 5% Methanol to the solvent to ensure solubility.

  • Mixing:

    • Combine lipids in a round-bottom flask. Example for 100 µmol Total Lipid :

      • DSPC: 60 µmol

      • Cholesterol: 30 µmol

      • 2-Amino-1-Dodecanol: 10 µmol

  • Film Formation:

    • Evaporate solvent using a rotary evaporator at 40°C under reduced pressure.

    • Crucial Step: Dry the film under high vacuum (desiccator) for at least 4 hours to remove trace solvent. Residual solvent can alter the pKa and toxicity profile.

  • Hydration:

    • Add 1.0 mL of HEPES buffer (pre-warmed to 65°C).

    • Why 65°C? Hydration must occur above the

      
       of the structural lipid (DSPC 
      
      
      
      ), even though 2-amino-1-dodecanol has a low
      
      
      .
    • Vortex vigorously for 30 minutes until the film is completely suspended.

  • Sizing (Extrusion):

    • Pass the suspension through 100 nm polycarbonate membranes (11 passes) using a liposome extruder heated to 65°C.

    • Result: Translucent solution indicating formation of ~100 nm vesicles.

Protocol B: Ethanol Injection (Scalable/Microfluidic)

Objective: Rapid preparation of LUVs suitable for nucleic acid encapsulation.

Workflow Diagram

Microfluidics Organic Organic Phase (Lipids + 2-A-1-D in Ethanol) Chip Microfluidic Chip / T-Junction (Turbulent Mixing) Organic->Chip Flow Rate 1 Aqueous Aqueous Phase (Acidic Buffer pH 4.0) Aqueous->Chip Flow Rate 3 Dilution Dilution / Dialysis (Remove Ethanol) Chip->Dilution Self-Assembly

Caption: Ethanol injection leverages the solubility of 2-amino-1-dodecanol in ethanol for rapid mixing.

Procedure
  • Dissolve all lipids (including 2-amino-1-dodecanol) in absolute Ethanol. Total lipid concentration: 10–20 mM.

  • Inject Ethanol phase into the Aqueous phase (under rapid stirring or using a microfluidic device) at a 3:1 Aqueous:Ethanol flow rate ratio .

  • pH Note: If loading RNA, use an acidic buffer (pH 4.0) to fully protonate the amine, maximizing electrostatic attraction.

  • Dialyze against PBS (pH 7.4) to remove ethanol and neutralize the external pH.

Characterization & Quality Control

A. Zeta Potential (Critical)

Since 2-amino-1-dodecanol is the charge provider, Zeta Potential is the primary metric for successful incorporation.

  • Expected Value: +15 mV to +35 mV (depending on mol% used).

  • Validation: If Zeta is near neutral (-5 to +5 mV), the amine has likely precipitated or was not incorporated.

B. Size & PDI (Dynamic Light Scattering)
  • Target Size: 80–120 nm.

  • PDI: < 0.2 (Indicates monodisperse population).

  • Troubleshooting: A high PDI (>0.3) suggests that the C12 amine is destabilizing the membrane, causing fusion or micelle formation. Action: Increase Cholesterol content.

C. Quantification (HPLC-CAD or LC-MS)

Unlike phospholipids, 2-amino-1-dodecanol lacks a strong UV chromophore.

  • Method: Reverse Phase HPLC with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Column: C18 column.

  • Mobile Phase: Acetonitrile:Water (0.1% TFA).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation during hydration 2-A-1-D is insoluble in the buffer.Ensure hydration temp is >60°C. Ensure 2-A-1-D was fully dissolved in the initial organic film.
Leaky Liposomes C12 chain is too short, causing packing defects.Increase Cholesterol to 40 mol%. Switch structural lipid to one with shorter chains (e.g., DMPC) to match C12 better.
Toxicity in Cell Culture High density of cationic charge.Reduce 2-A-1-D to 5 mol%. Verify residual solvent removal.
Aggregation Charge neutralization by buffer salts.Keep ionic strength moderate (<150mM NaCl). Use sucrose/trehalose for storage.

References

  • Chemical Identity: 1-Dodecanol (and derivatives).[3][4][5][6] PubChem Database. National Center for Biotechnology Information. Available at: [Link]

  • Liposome Preparation Methods: Akbarzadeh, A. et al. "Liposome: classification, preparation, and applications."[] Nanoscale Research Letters, 2013. Available at: [Link]

  • Cationic Lipid Toxicity: Lv, H. et al. "Toxicity of cationic lipids and cationic polymers in gene delivery." Journal of Controlled Release, 2006. (Contextual grounding for amine toxicity).
  • Zeta Potential Importance: Smith, M.C. et al. "Zeta potential: a case study of cationic, anionic, and neutral liposomes." Journal of Liposome Research.

Sources

Application Note: Strategic Reductive Amination for 2-Amino-1-Dodecanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists focusing on lipid mimetics and sphingosine analog synthesis.

Executive Summary & Strategic Rationale

2-Amino-1-dodecanol represents a critical structural motif in lipid chemistry, serving as a simplified analog of sphingosine and a precursor to ceramimetic agents. While traditional synthesis often relies on the reduction of amino acids (e.g., 2-aminododecanoic acid) or the opening of epoxide rings, reductive amination offers a convergent pathway that allows for the direct installation of the amine functionality onto an oxidized lipid backbone.

This guide details two distinct protocols for the reductive amination of 1-hydroxy-2-dodecanone to yield 2-amino-1-dodecanol. The choice of method depends on the requirement for stereocontrol and scalability:

  • Chemical Reductive Amination (Sodium Cyanoborohydride): Robust, non-stereoselective, suitable for generating racemic standards or HTS libraries.

  • Biocatalytic Reductive Amination (Amine Dehydrogenase - AmDH): Highly enantioselective (>99% ee), Green Chemistry compliant, ideal for pharmaceutical intermediates.

Mechanistic Pathway

The transformation proceeds via the condensation of the


-hydroxy ketone with an ammonia source to form a hemiaminal, followed by dehydration to the imine (or iminium ion), which is subsequently reduced to the amine.[1]

ReactionPathway Substrate 1-Hydroxy-2-dodecanone (C12 Alpha-Hydroxy Ketone) Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal + NH3 Ammonia Ammonia Source (NH4OAc / NH3) Ammonia->Hemiaminal Imine Hydroxy-Imine (Transient) Hemiaminal->Imine - H2O Product 2-Amino-1-dodecanol (Target) Imine->Product Reduction (Hydride/Enzyme)

Figure 1: General mechanistic pathway for the reductive amination of


-hydroxy ketones.

Critical Precursor Note: 1-Hydroxy-2-dodecanone

Reductive amination requires the carbonyl to be at the C2 position to yield the 2-amino product.

  • Commercial Availability: Limited.

  • In-Situ Synthesis: Researchers typically generate this precursor via the oxidation of 1,2-dodecanediol or the diazotization/hydrolysis of 2-amino-1-dodecanol (if recycling).

  • Storage:

    
    -hydroxy ketones are prone to dimerization. Fresh preparation or storage at -20°C is mandatory.
    

Protocol A: Chemical Reductive Amination (Racemic)

Objective: Synthesis of racemic (


)-2-amino-1-dodecanol.
Mechanism:  Borohydride reduction of the in situ generated imine.[1]
Reagents & Materials[1][2][3][4][5][6][7][8]
  • Substrate: 1-Hydroxy-2-dodecanone (1.0 eq)

  • Amine Source: Ammonium Acetate (

    
    ) (10.0 eq)
    
  • Reductant: Sodium Cyanoborohydride (

    
    ) (1.5 eq)
    
  • Solvent: Methanol (Anhydrous)

  • Quench: 1N HCl, NaHCO3 (sat. aq.)

Step-by-Step Methodology
  • Imine Formation Equilibrium:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-hydroxy-2-dodecanone (e.g., 2.0 g, 10 mmol) in Methanol (40 mL).

    • Add Ammonium Acetate (7.7 g, 100 mmol).

    • Critical Step: Stir at room temperature for 30–60 minutes. This allows the ketone-amine-imine equilibrium to establish before the reductant is added, minimizing direct reduction of the ketone to the diol.

  • Reduction:

    • Cool the solution to 0°C using an ice bath.

    • Add Sodium Cyanoborohydride (0.95 g, 15 mmol) portion-wise over 10 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–18 hours.[2]

    • Monitoring: Monitor via TLC (System: DCM/MeOH/NH4OH 90:10:1) or LC-MS. The ketone spot (

      
      ) should disappear; the amine spot (
      
      
      
      ) will stain with Ninhydrin.
  • Work-up (Acid-Base Swing):

    • Acidification: Carefully acidify the mixture to pH < 2 using 1N HCl (approx. 15 mL) to quench excess hydride and decompose the boron complex. Caution: HCN gas evolution possible; perform in a fume hood.

    • Remove Methanol under reduced pressure (rotary evaporator).

    • Basification: Dilute the aqueous residue with water (20 mL) and wash with Diethyl Ether (2 x 20 mL) to remove non-basic impurities (unreacted ketone/diol).

    • Basify the aqueous phase to pH > 10 using NaOH pellets or saturated NaHCO3 .

    • Extraction: Extract the free amine into Dichloromethane (DCM) (3 x 30 mL).

    • Dry combined organics over

      
      , filter, and concentrate.
      
  • Purification:

    • The crude product often requires recrystallization from Hexane/Ethyl Acetate or column chromatography (Silica gel, gradient 0-10% MeOH in DCM with 1%

      
      ).
      
Data Specification: Protocol A
ParameterValueNotes
Yield 65% – 75%Losses primarily due to diol formation (side reaction).
Purity >95%Determined by 1H NMR.
Selectivity None (Racemic)Produces 1:1 mixture of (R) and (S) isomers.

Protocol B: Biocatalytic Asymmetric Reductive Amination

Objective: Synthesis of enantiopure (S)- or (R)-2-amino-1-dodecanol. Mechanism: Enzymatic reductive amination using Chimeric Amine Dehydrogenases (AmDH) with cofactor recycling.[3][4]

Rationale

Chemical methods fail to control the stereocenter at C2. AmDH enzymes, engineered from amino acid dehydrogenases, can accept bulky lipophilic substrates like 1-hydroxy-2-dodecanone and deliver high enantiomeric excess (


).
Reagents & System Components[1][2][3][4][5][6][7][8][11][12][13]
  • Enzyme: Engineered Amine Dehydrogenase (e.g., Bb-AmDH variant or Ls-AmDH mutant).

  • Cofactor Recycling: Formate Dehydrogenase (FDH) + Ammonium Formate OR Glucose Dehydrogenase (GDH) + Glucose.

  • Buffer: Ammonium Formate buffer (provides both

    
     source and reducing equivalents).
    
  • Co-solvent: DMSO (10-15% v/v) to solubilize the C12 lipid chain.

Workflow Diagram

Biocatalysis cluster_reaction One-Pot Biotransformation cluster_recycling Cofactor Regeneration Ketone 1-Hydroxy-2-dodecanone Amine (S)-2-Amino-1-dodecanol Ketone->Amine NH3 / Reduction NADH NADH AmDH Amine Dehydrogenase (AmDH) NADH->AmDH NAD NAD+ FDH Formate Dehydrogenase (FDH) NAD->FDH AmDH->NAD Formate Ammonium Formate CO2 CO2 + NH3 Formate->CO2 FDH->NADH

Figure 2: Dual-enzyme cascade for the asymmetric synthesis of 2-amino-1-dodecanol.

Step-by-Step Methodology
  • Buffer Preparation:

    • Prepare a 2M Ammonium Formate buffer adjusted to pH 8.5 with ammonia solution. This high concentration ensures thermodynamic driving force toward amine synthesis.

  • Reaction Assembly (10 mL scale):

    • In a glass vial, combine:

      • Buffer: 8.5 mL (2M Ammonium Formate, pH 8.5).

      • NAD+: 10 µmol (1 mM final conc).

      • Substrate: 1-Hydroxy-2-dodecanone (20 mg, ~0.1 mmol) dissolved in 1.5 mL DMSO (add slowly to prevent crashing out).

      • Enzymes: AmDH lyophilized powder (approx 5-10 U) and FDH (5 U).

  • Incubation:

    • Incubate at 30°C in an orbital shaker (150 rpm) for 24–48 hours.

    • Note: The C12 chain length poses solubility challenges. If the substrate precipitates, add Triton X-100 (0.1% v/v) to form micelles, aiding enzyme access.

  • Work-up:

    • Basify to pH 12 with 10M KOH.

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Evaporate solvent.[5][2]

  • Analysis:

    • Derivatize a small aliquot with Mosher's acid chloride or GITC to determine

      
       via HPLC.
      
Data Specification: Protocol B
ParameterValueNotes
Yield 80% – 95%Higher conversion than chemical methods due to equilibrium shift by FDH.
Enantiomeric Excess >99% (S) or (R)Dependent on specific AmDH variant used.[4]
Atom Economy HighBy-products are water and

.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Chemical) Incomplete imine formationIncrease

to 20 eq; add molecular sieves (3Å) to scavenge water.
Low Conversion (Biocatalytic) Substrate insolubilityIncrease DMSO to 20% or add cyclodextrins as phase transfer agents.
Dialkylation Secondary amine formationEnsure high excess of Ammonia source; avoid alkyl amine sources.
Product Trapped in Aqueous Amphiphilic natureThe product is a lipid-like amine. Salt out the aqueous phase with NaCl before extraction.

References

  • Reductive Amination Mechanisms: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[6] Journal of Organic Chemistry, 1996.[6] Link

  • Biocatalytic Synthesis: Mutti, F. G., et al. "Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds."[3] Chemical Communications, 2011. Link

  • Lipid Amino Alcohol Synthesis: Seo, J. H., et al.
  • AmDH Engineering: Ye, L., et al. "Engineering Amine Dehydrogenases for the Asymmetric Synthesis of Chiral Amines."[3] ACS Catalysis, 2015. Link

  • General Review: Karypidis, V., et al. "Methods for the Synthesis of Vicinal Amino Alcohols." Synthesis, 2020.[7][4][6]

Sources

Application Note: Handling, Storage, and Formulation Protocols for 2-Amino-1-Dodecanol Standards

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Physicochemical Profiling

2-Amino-1-dodecanol (CAS: 97028-87-0; Formula: C12H27NO) is a 12-carbon lipophilic amino alcohol. Structurally homologous to naturally occurring sphingoid bases (such as sphinganine), it serves as a critical internal standard, a precursor in lipid synthesis, and a probe for sphingolipid metabolism assays [1].

Because 2-amino-1-dodecanol possesses a highly polar amino alcohol headgroup paired with a hydrophobic 12-carbon aliphatic tail, it exhibits pronounced amphiphilicity. This dual nature dictates its behavior in solution: it is highly prone to micellization, surface adsorption, and precipitation in purely aqueous environments. Furthermore, while the saturated C12 chain is resistant to lipid peroxidation, the primary amine is susceptible to oxidation and degradation if exposed to atmospheric moisture and light over prolonged periods. Therefore, strict adherence to optimized storage and handling protocols is mandatory to ensure quantitative accuracy and experimental reproducibility [2].

Storage and Stability Matrix

To maintain >98% purity over the compound's lifecycle, storage conditions must be stratified based on the physical state of the standard.

Causality of Storage Choices:
  • Temperature (-20°C to -80°C): Minimizes thermodynamic degradation pathways and prevents volatilization of the solid standard.

  • Amber Glassware: Prevents photo-oxidation. Lipids and amino alcohols readily adsorb to standard polypropylene tubes, leading to significant concentration loss (up to 30% loss in dilute solutions). Silanized glass or high-recovery amber glass is required.

  • Inert Gas Purging: Displacing atmospheric oxygen with Argon or Nitrogen prevents the oxidative degradation of the primary amine group [3].

Table 1: Quantitative Stability and Storage Parameters
Physical StateMatrix / SolventOptimal TempContainer TypeMax Shelf Life
Lyophilized Solid Neat (Powder)-20°CAmber Glass (Desiccated)≥ 4 Years
Master Stock Chloroform:Methanol (5:1)-80°CPTFE-lined Amber Glass12 Months
Working Stock Absolute Ethanol (EtOH)-20°CPTFE-lined Amber Glass3 - 6 Months
Assay Solution BSA-Complexed in PBS4°CLow-Bind Polypropylene< 1 Week

Reconstitution and Solubilization Workflow

The following protocol details the creation of a self-validating organic master stock.

Protocol A: Preparation of Organic Master Stock (10 mM)
  • Equilibration: Remove the lyophilized 2-amino-1-dodecanol vial from -20°C storage and allow it to equilibrate to room temperature (approx. 30 minutes) in a desiccator. Causality: Opening a cold vial introduces condensation, which introduces water into the organic stock, altering solubility and accelerating degradation.

  • Solvent Preparation: Prepare a solvent mixture of Chloroform:Methanol at a 5:1 (v/v) ratio. Causality: The methanol disrupts intermolecular hydrogen bonding between the amino/hydroxyl groups, while the chloroform solvates the hydrophobic C12 tail, ensuring complete monomeric dispersion [2].

  • Reconstitution: Add the appropriate volume of the 5:1 solvent to achieve a 10 mM concentration. Vortex gently for 60 seconds.

  • Self-Validation Step: Visually inspect the solution against a light source. The solution must be completely optically clear. Any turbidity indicates incomplete solubilization; if observed, sonicate the vial in a water bath at 30°C for 2 minutes.

  • Aliquoting & Purging: Dispense into single-use aliquots in PTFE-lined amber glass vials. Gently blow a stream of dry Nitrogen (N2) or Argon gas over the liquid surface for 5-10 seconds to displace oxygen.

  • Storage: Cap tightly and store at -80°C.

StorageWorkflow Solid 2-Amino-1-dodecanol (Solid Standard) StoreSolid Store at -20°C (Desiccated) Solid->StoreSolid Long-term Recon Reconstitute in CHCl3:MeOH (5:1) Solid->Recon Working Stock Aliquot Aliquot into Amber Glass Vials Recon->Aliquot Purge Purge with Argon or N2 Gas Aliquot->Purge StoreLiquid Store Stocks at -80°C (Max 12 Months) Purge->StoreLiquid

Fig 1: Decision tree and workflow for the reconstitution and long-term storage of 2-amino-1-dodecanol.

Application Protocol: Aqueous Delivery via BSA-Complexation

To utilize 2-amino-1-dodecanol in in vitro cell culture assays, it must be delivered in an aqueous medium. Direct injection of the ethanolic or chloroform stock into culture media will result in immediate lipid precipitation and inconsistent cellular uptake. To circumvent this, the lipid must be non-covalently complexed with Bovine Serum Albumin (BSA) [4].

Causality of Reagent Choice:

You must use Fatty Acid-Free BSA. Standard BSA contains endogenous fatty acids that occupy the hydrophobic binding pockets of the protein. If standard BSA is used, the 2-amino-1-dodecanol will have nowhere to bind and will precipitate out of solution.

Protocol B: Preparation of 5 µM Lipid-BSA Complex
  • Lipid Drying: Dispense the required volume of 2-amino-1-dodecanol stock (e.g., 1 mM in absolute Ethanol) into a sterile glass test tube. Evaporate the solvent completely under a gentle stream of N2 gas to form a thin lipid film on the bottom of the tube.

  • BSA Preparation: Prepare a 0.34 mg/mL solution of Fatty Acid-Free BSA (approx. 5 µM) in sterile Phosphate-Buffered Saline (PBS, pH 7.4). Warm the solution to 37°C.

  • Complexation: Add the warmed BSA solution to the tube containing the dried lipid film.

  • Agitation: Vortex vigorously for 2 to 3 minutes. Causality: High shear force is required to lift the lipid film from the glass and force it into the hydrophobic pockets of the BSA.

  • Self-Validation Step: The resulting 5 µM complex should be perfectly clear. If the solution is cloudy, the lipid has precipitated. Re-sonicate the tube at 37°C for 5 minutes. If turbidity persists, the BSA may not be fully fatty-acid-free, or the lipid concentration exceeds the carrying capacity of the protein.

  • Application: The complex is now ready to be diluted into serum-free cell culture media for immediate assay use.

BSA_Complex Stock Lipid Stock (1 mM in EtOH) Dry Dry under N2 Stream Stock->Dry Mix Inject BSA into Dried Lipid Tube Dry->Mix BSA Prepare 0.34 mg/mL FA-free BSA in PBS BSA->Mix Vortex Vortex Vigorously (2-3 min) Mix->Vortex Working 5 µM Working Solution (Ready for Assay) Vortex->Working

Fig 2: Step-by-step methodology for non-covalent BSA-complexation of lipophilic amino alcohols.

References

  • European Chemicals Agency (ECHA). "2-Amino-1-dodecanol - Substance Information." ECHA CHEM. Available at: [Link]

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 2-Amino-1-Dodecanol

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Optimizing Yield & Purity in the Reduction of 2-Aminododecanoic Acid Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Target Molecule: 2-amino-1-dodecanol (C₁₂H₂₇NO)

Executive Summary: The "Soap" Problem

Synthesizing 2-amino-1-dodecanol presents a unique dual challenge compared to short-chain amino alcohols.

  • The Chemical Challenge: Reducing the carboxylic acid (from 2-aminododecanoic acid) requires activation, as standard NaBH₄ is insufficient.

  • The Physical Challenge: The product consists of a polar head (amino-alcohol) and a long lipophilic tail (C12). It acts as a surfactant (soap). In standard workups, it forms stable emulsions with aluminum salts, trapping the product in the filter cake or the aqueous phase, leading to "false" low yields.

This guide replaces generic protocols with a yield-focused workflow designed specifically for long-chain amino alcohols.

Part 1: Diagnostic Logic (Troubleshooting)

Before altering your reagent stoichiometry, determine if your yield loss is Chemical (incomplete reaction) or Physical (isolation failure).

DiagnosticTree Start Yield < 60% TLC TLC/LCMS Analysis (Crude Rxn Mix) Start->TLC Result1 Starting Material Remains TLC->Result1 Incomplete Result2 Full Conversion (No SM) TLC->Result2 Complete Action1 Issue: Activation Failure Switch to NaBH4/I2 System (See Protocol A) Result1->Action1 Action2 Issue: Product Trapping Aluminum Gel Formation (See Protocol B) Result2->Action2 SubIssue Did you use LiAlH4? Result2->SubIssue SubIssue->Action2 Yes CheckpH Check Aqueous pH Amine protonated? SubIssue->CheckpH No YesLAH Yes NoLAH No (Borane/Other)

Figure 1: Diagnostic decision tree to isolate the source of yield loss.

Part 2: Reaction Optimization (The Chemistry)

For 2-amino-1-dodecanol, we recommend the NaBH₄/I₂ (In-situ Borane) system over LiAlH₄. It is safer, often higher-yielding for amino acids, and avoids the most severe aluminum emulsions.

Protocol A: The NaBH₄/I₂ System (Recommended)

Mechanism:[1] Iodine reacts with Sodium Borohydride to generate Borane (BH₃) in situ, which selectively reduces the carboxylic acid to the alcohol without requiring N-protection.[1]

Reagents:

  • 2-Aminododecanoic acid (1.0 equiv)

  • NaBH₄ (2.4 equiv)

  • I₂ (1.0 equiv)

  • THF (Anhydrous)[2]

Step-by-Step Workflow:

  • Suspension: Suspend 2-aminododecanoic acid and NaBH₄ in anhydrous THF (0.5 M concentration) under N₂.

  • Activation: Cool to 0°C. Add I₂ solution (in THF) dropwise over 30 minutes. Observation: H₂ gas evolution will occur.[3] The solution will initially turn brown (iodine) then fade to clear/white as BH₃ is generated.

  • Reflux: Heat to reflux for 12–18 hours. Critical: Borane reduction of acids is slow at RT; reflux is required to drive the polymer-bound borate intermediate to completion.

  • Methanolysis: Cool to RT. Carefully add Methanol until gas evolution ceases. This breaks down the excess borane and borate esters.

  • Evaporation: Concentrate in vacuo to a paste.

  • Hydrolysis (The Yield Step): Dissolve the paste in 20% KOH and stir at 60°C for 4 hours.

    • Why? Boron forms stable N-B-O complexes with amino alcohols. Strong base and heat are required to cleave the N-B bond and release the free amine.

Protocol B: LiAlH₄ Reduction (Legacy Method)

If you must use LiAlH₄, you cannot use a standard water quench. You must use a Rochelle Salt Workup (see Part 3).

Reagents:

  • 2-Aminododecanoic acid (1.0 equiv)

  • LiAlH₄ (2.5 equiv) — Use pellets/tablets if possible to reduce fines.

  • THF or Et₂O[4]

Key Modification: Add the solid amino acid to the LiAlH₄ suspension (reverse addition) in small portions. This prevents "clumping" of the unreacted acid which can lead to incomplete reduction.

Part 3: Workup & Isolation (The Physical Chemistry)

This is where 90% of yield is lost for C12-amino alcohols. The product acts as a surfactant, stabilizing the Aluminum Hydroxide gel.

The Solution: Rochelle Salt Chelation

Standard Fieser workups (Water/NaOH/Water) often fail here because the precipitate traps the greasy product. We must solubilize the aluminum instead of precipitating it.

Chelation Al Aluminum Gel (Traps Product) Complex Water Soluble Al-Tartrate Complex Al->Complex Chelation Product Free 2-Amino- 1-Dodecanol Al->Product Releases Tartrate Rochelle Salt (Tartrate) Tartrate->Complex

Figure 2: Mechanism of Rochelle Salt action. The tartrate ligand binds Aluminum tighter than the hydroxide or the amino alcohol, breaking the emulsion.

Optimized Workup Protocol
  • Quench: Dilute the reaction mixture with Et₂O (or MTBE). Cool to 0°C.[4][5][6][7]

  • Add Rochelle Salt: Add a Saturated Aqueous Solution of Potassium Sodium Tartrate (Rochelle Salt).

    • Volume: Use 20 mL of saturated solution per gram of LiAlH₄ used.

  • The "Vigorous Stir": This is critical.[6] Stir rapidly at Room Temperature for 1–3 hours .

    • Visual Cue: The gray/white sludge will slowly dissolve, leaving two distinct, clear layers. If layers are not clear, add more Rochelle solution and stir longer.[6]

  • Separation: Separate the layers. The product is in the Organic phase.[4][7][8]

  • pH Check: Ensure the aqueous phase is pH > 10. If acidic, the amine will protonate and stay in the water.

Part 4: Data & Comparison

ParameterNaBH₄ / I₂ SystemLiAlH₄ System
Safety Profile Moderate (H₂ evolution)High Risk (Pyrophoric)
Selectivity High (Reduces COOH, tolerates esters)Low (Reduces everything)
Workup Difficulty Medium (Requires KOH hydrolysis)High (Requires Chelation)
Typical Yield 85 - 95% 60 - 75% (often lower due to trapping)
Emulsion Risk LowVery High

Part 5: Frequently Asked Questions (FAQ)

Q: I obtained a white solid, but the NMR shows boron peaks. What happened? A: The N-B bond in the intermediate amino-borane complex is very strong. The "Methanolysis" step (Step 4 in Protocol A) breaks the borate esters, but the KOH Hydrolysis step (Step 6) is mandatory to break the N-B bond. If you skipped the KOH reflux, your product is still complexed.

Q: Can I use the Fieser workup (1:1:3 H2O/NaOH/H2O) instead of Rochelle Salt? A: For short-chain amino alcohols (e.g., Alaninol), yes. For 2-amino-1-dodecanol, no . The C12 chain makes the product hydrophobic enough to stick to the Al(OH)₃ precipitate generated by the Fieser method. You will lose 20-30% of your yield in the filter cake.

Q: My product is an oil that won't crystallize. How do I purify it? A: 2-amino-1-dodecanol is waxy.

  • Avoid Column Chromatography if possible (it streaks on Silica due to the amine).

  • Recrystallization: Try Toluene or Hexane/Ethyl Acetate (9:1).

  • Salt Formation: Convert to the HCl salt by bubbling HCl gas into an ether solution. The salt is usually a nice crystalline solid that is easier to filter and purify.

References

  • NaBH4/I2 Reduction System

    • Abaskharon, R. M., et al. "A Convenient Reduction of Amino Acids and Their Derivatives."[9] The Vespiary / Journal of Organic Chemistry, 1993.

    • McKennon, M. J., et al. "A Convenient Reduction of Amino Acids to Amino Alcohols."[9] Journal of Organic Chemistry, 1993, 58, 3568-3571.

  • Rochelle Salt Workup Mechanism

    • Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis. Wiley, 1967.
    • "Lithium Aluminium Hydride Reductions - Rochelle's Salt."[3][10] Curly Arrow Chemistry Blog, 2009. 6

  • General Amino Alcohol Synthesis

    • "Reduction of Chiral Amino Acids Based on Current Method." Journal of Chemical and Pharmaceutical Research, 2014. 9

Sources

resolving solubility issues of 2-amino-1-dodecanol in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SOL-2A1D-001 Status: Open Subject: Resolving aqueous solubility issues for 2-amino-1-dodecanol (C12-sphingosine analog)

Executive Summary

You are encountering precipitation or turbidity because 2-amino-1-dodecanol is a classic amphiphile with a dominant hydrophobic tail (C12) that overrides its polar head group (amine/hydroxyl) at neutral pH.[1]

To resolve this, you must manipulate the ionization state of the amine or shield the hydrophobic tail. This guide provides three validated workflows ranging from simple chemical modification to advanced biological delivery systems.[1]

Core Analysis: The Mechanism of Failure

The molecule (


) behaves as a lipid-like surfactant.
  • Hydrophobic Sector: The 12-carbon alkyl chain drives self-association and precipitation in water due to the hydrophobic effect.

  • Hydrophilic Sector: The primary amine (

    
    ) and hydroxyl group provide polarity.
    
  • The Conflict: At neutral pH (pH 7.0–7.4), the amine is only partially protonated. The molecule functions as a non-ionic surfactant with a high Krafft point, leading to insolubility.

The Solution: You must convert the molecule into a cationic surfactant (via pH) or sequester the tail (via carriers).

Workflow Selector

Use this decision matrix to select the correct protocol for your application.

SolubilityMatrix Start Start: Define Application IsBio Is this for Cell Culture / In Vivo? Start->IsBio IsAcidOK Can the system tolerate pH < 5? IsBio->IsAcidOK No (Chemistry/Materials) Method3 Method 3: BSA Complexation (Required for Biology) IsBio->Method3 Yes (Cells sensitive to solvent/pH) Method1 Method 1: Acid Salt Formation (Best for Chemistry/Material Sci) IsAcidOK->Method1 Yes Method2 Method 2: Organic Cosolvents (DMSO/Ethanol) IsAcidOK->Method2 No (Neutral pH required)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Module 1: The Acid Salt Strategy (Protonation)

Best for: Chemical synthesis, surface chemistry, non-biological assays.

By lowering the pH below the


 (approx. 10.5), you protonate the amine (

), converting the insoluble lipid into a soluble cationic surfactant.
Critical Nuance: Counter-ion Selection

Not all acids are equal.[1][2] The anion introduced by the acid affects the Krafft Temperature (the temperature at which the surfactant becomes soluble).

  • Avoid HCl (Chloride salts): Long-chain amine hydrochlorides often have high Krafft points (they may remain crystalline at room temperature).[1]

  • Use Acetic Acid (Acetate salts): Acetate counter-ions generally lower the Krafft point, improving solubility at room temperature.

Protocol
  • Preparation: Suspend 2-amino-1-dodecanol in water (it will float or clump).

  • Acidification: Add 1.05 molar equivalents of Acetic Acid (or HCl if heating is permissible).

  • Heating: Warm the solution to 40–50°C. The solution should clarify as the salt forms.

  • Cooling: Cool to room temperature.

    • Troubleshooting: If it precipitates upon cooling, your concentration exceeds the Critical Micelle Concentration (CMC) or the Krafft point is too high. Switch to Module 2 .

Module 2: The Cosolvent "Spike" Method

Best for: High-concentration stocks, assays tolerating small % of organics.

Solubility Data Table
SolventSolubility EstimateApplication Notes
Ethanol (Abs) > 50 mg/mLGood volatility; compatible with some buffers.[1]
DMSO > 50 mg/mLBest universal solvent; difficult to remove.[1]
Water (pH 7) < 0.1 mg/mLInsoluble.[1][3]
Water (pH 4) 1–10 mg/mLSoluble as cationic salt (surfactant).[1]
Protocol
  • Stock Prep: Dissolve 2-amino-1-dodecanol in pure DMSO or Ethanol at 1000x your final target concentration (e.g., 10 mM stock for 10 µM final).[1]

  • Dilution:

    • Incorrect: Adding water to the stock. (Causes immediate precipitation).[1]

    • Correct: Inject the stock into the stirring aqueous buffer.

  • Limit: Keep final organic solvent concentration < 1% (v/v) to avoid biological toxicity, though solubility may still fail if the final aqueous pH > 8.[1]

Module 3: BSA Complexation (The "Sphingosine Protocol")

Best for: Cell culture, enzyme assays, metabolic studies.

Since 2-amino-1-dodecanol is a structural analog of sphingosine, it behaves similarly in biological media: it binds avidly to proteins.[1] Free amine at high concentrations is cytotoxic (detergent effect).[1] You must deliver it bound to Bovine Serum Albumin (BSA).[1]

BSA_Protocol Step1 1. Prepare Stock (10 mM in Ethanol) Step3 3. Dropwise Addition (Vortex continuously) Step1->Step3 Inject Step2 2. Prepare Carrier (4 mg/mL BSA in PBS) Step2->Step3 Host Step4 4. Incubation (37°C for 30 mins) Step3->Step4 Complexation Step5 5. Final Solution (Stable BSA-Lipid Complex) Step4->Step5

Figure 2: Workflow for creating a bio-compatible BSA-lipid complex.

Protocol
  • Ligand Stock: Prepare 10 mM 2-amino-1-dodecanol in Ethanol.

  • Carrier Stock: Prepare 4 mg/mL fatty-acid-free BSA in PBS.

  • Complexation: While vortexing the BSA solution, slowly add the ethanolic ligand stock.

    • Ratio: Maintain a molar ratio of roughly 1:1 to 2:1 (Lipid:BSA).[1]

  • Equilibration: Incubate at 37°C for 30 minutes to allow the lipid tail to bury into the BSA hydrophobic pocket.

  • Use: This solution is stable in cell media and prevents the "detergent effect" on cell membranes.[1]

Frequently Asked Questions (Troubleshooting)

Q: The solution was clear in DMSO, but turned cloudy immediately upon adding to PBS. Why? A: This is the "Solvent Shift" effect. PBS (pH 7.4) buffers the amine to its neutral, insoluble state. Furthermore, the high ionic strength of PBS promotes "salting out."

  • Fix: Use Module 3 (BSA) or lower the pH of your buffer if the assay permits.

Q: Can I use cyclodextrins instead of BSA? A: Yes. Hydroxypropyl-


-cyclodextrin (HP-

-CD) is an excellent alternative non-protein carrier.[1] Use 5–10 molar equivalents of cyclodextrin relative to the lipid.

Q: I need to determine the exact concentration. How do I measure it? A: 2-amino-1-dodecanol lacks a strong chromophore (no UV absorbance).[1]

  • Method: Derivatization with OPA (o-phthalaldehyde) or fluorescamine followed by HPLC-fluorescence detection is required for quantification.[1]

References

  • Sphingolipid Solubility & BSA Complexation

    • Source: Methods in Enzymology, Sphingolipid Analysis.[1] The protocol for solubilizing sphingosine (C18 analog) is directly applicable to C12 analogs.

    • Context: Describes the necessity of BSA carriers for hydrophobic amino-alcohols in biological systems.
    • Link: (Analogous physicochemical behavior).[1]

  • Amine Counter-ion Effects (Krafft Point)

    • Source: Vautier-Giongo, C., & Bales, B. L. (2003).[1] Effect of the Nature of the Counterion on the Properties of Anionic Surfactants. J. Phys. Chem. B.

    • Context: Explains why acetate salts often have better solubility/lower Krafft points than chloride salts for long-chain amphiphiles.
    • Link: [J. Phys.[1][4] Chem. B - Counterion Effects]([Link]1]

  • General Physical Properties (PubChem)

    • Source: PubChem Compound Summary for CID 3532250 (2-amino-1-dodecanol).[1]

    • Context: Verification of structure ( estimation based on primary amine substructure).
    • Link:[1]

Sources

Technical Support Center: Amino Alcohol Stability & Storage

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Preventing Oxidation and Degradation of Amino Alcohols

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed yellowing , pH drift , or precipitation in your amino alcohol stocks (e.g., Ethanolamine, Tromethamine/Tris, Diethanolamine).

Amino alcohols are chemically "schizophrenic"—they possess both a nucleophilic amine group and a hydroxyl group. This dual functionality makes them versatile buffers and intermediates but also highly susceptible to oxidative deamination and N-oxide formation . This guide provides a self-validating protocol to arrest these degradation pathways.

Module 1: The Mechanism of Degradation

To prevent failure, you must understand the enemy. Amino alcohols degrade primarily through two pathways: Radical-Mediated Oxidation and Hygroscopic Carbamate Formation .

The Oxidation Cascade

Unlike simple alcohols, the nitrogen atom in amino alcohols has a lone pair of electrons that is prone to radical attack.

  • Initiation: Light or trace metal ions (Fe²⁺, Cu²⁺) generate a radical on the

    
    -carbon (next to the amine).
    
  • Propagation: This radical reacts with molecular oxygen (

    
    ) to form a peroxy radical.
    
  • Termination/Decomposition: The unstable intermediate collapses, leading to oxidative deamination . This cleaves the C-N bond, releasing ammonia (

    
    ) and forming an aldehyde (e.g., Glycolaldehyde from Ethanolamine).
    
  • Secondary Reaction (The "Yellowing"): The liberated aldehydes react with remaining amines to form Schiff bases (imines), which polymerize into yellow/brown chromophores.

Visualization of Failure Pathways

The following diagram illustrates the critical checkpoints where storage conditions can interrupt degradation.

AminoAlcoholOxidation Start Amino Alcohol (Fresh, Colorless) Radical α-Carbon Radical Start->Radical H-abstraction Carbamate Carbamate Salt (pH Drift / Precipitate) Start->Carbamate + CO2 (Hygroscopicity) Trigger Trigger: UV Light / Metal Ions Trigger->Radical Peroxide Peroxy Intermediate Radical->Peroxide + O2 Oxygen Atmospheric O2 Oxygen->Peroxide Path1 Oxidative Deamination Peroxide->Path1 Products Aldehydes + Ammonia Path1->Products Yellowing Schiff Base Polymerization (Yellow Color) Products->Yellowing Condensation Path2 CO2 Absorption Path2->Carbamate

Figure 1: Mechanistic pathways leading to discoloration (yellowing) and chemical instability in amino alcohols.

Module 2: Storage Protocol (SOP)

Objective: Maintain purity >99% and APHA color <20 for 12+ months.

Step 1: Container Selection (The First Line of Defense)
  • Do NOT Use: Carbon steel (promotes iron-catalyzed oxidation) or standard LDPE (permeable to

    
    ).
    
  • Recommended:

    • Solid/Powder (e.g., Tris): HDPE bottles with moisture-vapor barrier liners.

    • Liquid (e.g., Ethanolamine): Amber glass (Type I) or Stainless Steel (316L) drums.

    • Why? Amber glass blocks UV radiation (preventing radical initiation). Stainless steel is passivated and does not leach catalytic ions [1].

Step 2: Headspace Management (Inerting)

Oxygen is the fuel for degradation.[1] You must starve the reaction.

  • Protocol: After every use, purge the container headspace with High-Purity Nitrogen (99.99%) or Argon.

  • Technique: Use a low-flow lance to displace air. Argon is heavier than air and forms a more stable "blanket" over liquids than nitrogen.

  • Validation: If using a transparent container, tape a reversible Oxygen Indicator strip inside the cap. It should remain pink (anoxic) and not turn blue (aerobic) [2].

Step 3: Environmental Control
  • Temperature: Store at 2–8°C for liquids prone to yellowing. Reaction rates for oxidation roughly double for every 10°C increase (Arrhenius equation).

  • Humidity: Store solids in a desiccator or with silica gel packs. Amino alcohols are hygroscopic; absorbed water facilitates

    
     uptake, forming carbamates (white crust) [3].
    

Module 3: Troubleshooting & FAQs

Q1: My Ethanolamine has turned yellow. Can I still use it?

Answer: Generally, no .

  • Diagnosis: Yellowing indicates the presence of aldehydes (like glycolaldehyde) and polymerized imines.

  • Impact: These impurities are reactive electrophiles. If used in protein conjugation or cell culture, they can cross-link proteins or induce cytotoxicity.

  • Remediation: For non-critical applications (e.g., pH adjustment of waste), it may be acceptable. For synthesis/formulation, distillation under reduced pressure can rescue the material, but disposal is often more cost-effective.

Q2: I see a white crust on my Tromethamine (Tris) bottle. Is it oxidized?

Answer: This is likely carbonation , not oxidation.

  • Mechanism: Tris is a strong base. It absorbs atmospheric

    
     and water to form Tris-carbonate/bicarbonate.
    
  • Validation: Dissolve a sample in water. If it bubbles slightly upon addition of strong acid (HCl), it is carbonate.

  • Solution: The buffer capacity is compromised. Discard the crust; the underlying powder may still be viable if dry.

Q3: Which antioxidant should I add to my formulation?

Answer: This depends on the solubility profile.

  • Aqueous Formulations: Use Sodium Metabisulfite or Monothioglycerol . These act as "sacrificial reductants" that scavenge oxygen before it reacts with the amine [4].

  • Lipid/Anhydrous Formulations: Use BHT (Butylated Hydroxytoluene) or

    
    -Tocopherol .
    
  • Warning: Always check downstream compatibility. Metabisulfites can cleave disulfide bonds in proteins.

Module 4: Decision Matrix for Compromised Reagents

Use this workflow to determine if your reagent is salvageable.

DecisionTree Start Inspect Reagent CheckColor Is it Yellow/Brown? Start->CheckColor CheckCrust Is there White Crust? CheckColor->CheckCrust No CheckApp Application Criticality? CheckColor->CheckApp Yes Filter RESCUE: Filter Solids & Recalibrate pH CheckCrust->Filter Yes (Carbonates) Use USE AS IS CheckCrust->Use No Discard DISCARD (Irreversible Damage) CheckApp->Discard Pharma/Cell Culture Distill RESCUE: Distill under Vacuum (Remove Aldehydes) CheckApp->Distill Industrial/Cleaning

Figure 2: Workflow for assessing reagent viability based on visual inspection.

Summary Data: Common Degradation Profiles

CompoundPrimary Failure ModeVisual IndicatorPrevention Strategy
Ethanolamine Oxidative DeaminationYellow/Brown LiquidNitrogen sparge; Amber glass; Store <25°C [5].
Tromethamine (Tris) Hygroscopicity + CarbonationClumping / White CrustDesiccant packs; Tight HDPE seal.
Diethanolamine N-Nitrosamine formation*YellowingAvoid nitrites ; Exclude air; Store in dark.

*Note: Secondary amines like Diethanolamine can form carcinogenic nitrosamines if exposed to nitrogen oxides (NOx) in the air. Air exclusion is a safety mandate, not just a quality one.

References

  • Dow Chemical. (n.d.). Ethanolamines: Storage and Handling Guide.[2] Retrieved from

  • BenchChem Technical Support. (2025). Preventing the degradation of 2-(Dodecylamino)ethanol during storage.[1] Retrieved from

  • Spectrum Chemical. (2014). Tromethamine USP, Safety Data Sheet & Storage.[3] Retrieved from

  • Air Products. (n.d.). Nitrogen: A Security Blanket for the Chemical Industry.[4][5] Retrieved from

  • PTT Global Chemical. (2022).[2] Monoethanolamine Handling and Storage.[1][2][6] Retrieved from

Sources

Technical Guide: Recrystallization Optimization for 2-Amino-1-Dodecanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 3 Technical Support resource, designed for researchers encountering purification difficulties with 2-amino-1-dodecanol (CAS: 67107-87-3) .[1]

Document ID: TS-PUR-C12AA-001 Subject: Solvent System Selection & Troubleshooting for Long-Chain Amino Alcohols Applicable Compound: 2-Amino-1-dodecanol (Lauryl amino alcohol) Chemical Nature: Amphiphilic (Lipophilic C12 tail + Hydrophilic Amino-Alcohol head)[1]

Executive Summary & Compound Behavior

2-Amino-1-dodecanol presents a classic "amphiphilic challenge" in purification. Unlike simple organic solids, it possesses a fatty tail (C12) that drives solubility in non-polar solvents and a polar head group that promotes hydrogen bonding.[1]

  • The Trap: Researchers often treat it like a standard amine. However, its low melting point (Free Base MP ≈ 50–60°C, Waxy) often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization.[1]

  • The Solution: The most robust purification strategy involves converting the free base to its Hydrochloride (HCl) salt , which dramatically raises the melting point (>150°C) and facilitates formation of a defined crystal lattice.

Solvent Selection Decision Matrix

Do not guess. Use this logic flow to select your solvent system based on your target form (Salt vs. Free Base).

Scenario A: Purifying the HCl Salt (Recommended)

Target: High purity (>98%), crystalline solid, stable storage.[1]

Solvent SystemRatio (v/v)Protocol Notes
Ethanol / Ethyl Acetate 1:5 to 1:10Gold Standard. Dissolve salt in min.[1] hot Ethanol (70°C). Add hot EtOAc until cloudy. Cool slowly.
Isopropanol (IPA) 100%Good for large scale.[1] Soluble at boil, crystallizes at 4°C.
Acetonitrile 100%Excellent impurity rejection.[1] Requires reflux to dissolve.[1]
Scenario B: Purifying the Free Base

Target: Waxy solid, required for immediate N-alkylation or acylation.[1]

Solvent SystemRatio (v/v)Protocol Notes
Acetonitrile 100%Best Balance. Dissolves polar head hot; rejects fatty tail cold.[1] Freezing (-20°C) often required.[1]
Hexane / Ether 10:1Only works if crude is already >90% pure.[1] High risk of oiling out.[1]
Methanol / Water AVOID High Risk. Fatty amines form stable gels/emulsions in aqueous alcohols.[1]

Visualizing the Logic

The following diagram outlines the decision process for solvent selection and troubleshooting.

SolventSelection Start Start: Crude 2-Amino-1-Dodecanol CheckForm Is the target Free Base or Salt? Start->CheckForm Salt HCl Salt Form (High MP, Crystalline) CheckForm->Salt Salt FreeBase Free Base Form (Low MP, Waxy) CheckForm->FreeBase Free Base SaltSolvent Primary: Ethanol/Ethyl Acetate Secondary: Isopropanol Salt->SaltSolvent FreeBaseSolvent Primary: Acetonitrile (Hot) Secondary: Hexane (-20°C) FreeBase->FreeBaseSolvent IssueCheck Did it Oil Out? FreeBaseSolvent->IssueCheck Remedy1 Remedy: Reheat, Add Seed Crystal at Cloud Point IssueCheck->Remedy1 Yes (First Try) Remedy2 Remedy: Convert to HCl Salt IssueCheck->Remedy2 Yes (Persistent) Success Success IssueCheck->Success No

Caption: Decision matrix for selecting solvent systems based on the chemical form of the amino alcohol.

Detailed Troubleshooting Protocols

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: Upon cooling, the solution turns milky or deposits a sticky oil droplet at the bottom instead of crystals. Cause: The temperature dropped below the "oiling out" limit before crystals could nucleate. This is common in fatty amines due to high conformational entropy of the C12 chain.

The "Cloud Point Seeding" Protocol:

  • Re-dissolve: Heat the mixture until the oil layer fully dissolves into a clear solution.

  • Equilibrate: Allow the solution to cool very slowly with vigorous stirring.

  • The Critical Moment: Watch for the exact moment the solution becomes slightly turbid (Cloud Point).

  • Seed: Immediately add a "seed crystal" of pure product (or scratch the glass wall vigorously).[1]

  • Insulate: Wrap the flask in foil or a towel to slow cooling further. Do not place in ice yet.

  • Wait: Once a solid bed forms, then move to 4°C.

Issue 2: Gel Formation

Symptom: The entire solution turns into a semi-solid jelly (organogel). Cause: Hydrogen bonding networks form between the amino-alcohol headgroups, trapping solvent.[1] This typically happens in Methanol or Ethanol without a co-solvent.[1]

The "Shear & Switch" Protocol:

  • Break the Gel: Add a non-polar co-solvent (Ethyl Acetate or Acetonitrile) immediately.[1]

  • Apply Shear: Sonication (ultrasound bath) can break the weak H-bond network of the gel.[1]

  • Acidify: If the gel persists, add 1.1 equivalents of HCl (in dioxane or ether) to disrupt the H-bonding network by protonating the amine.

Frequently Asked Questions (FAQ)

Q: Can I recrystallize the free base from water? A: No. The C12 (dodecyl) chain makes the molecule effectively insoluble in water (Solubility < 0.01 g/L). You will simply get an oil floating on water.[1]

Q: My product is waxy and won't dry. What is happening? A: You likely have trapped solvent in the crystal lattice (solvate formation) or impurities lowering the melting point.

  • Fix: Melt the solid and hold it under high vacuum (0.1 mbar) at 40°C for 2 hours to remove solvent. If it remains waxy, convert to the HCl salt for purification.

Q: Why do you recommend Acetonitrile? A: Acetonitrile (MeCN) is a "Goldilocks" solvent for fatty amines.[1] It is polar enough at boiling (82°C) to dissolve the head group but becomes a poor solvent for the fatty tail at -20°C. It also discourages gel formation compared to alcohols.

Q: How do I convert the waxy free base to the HCl salt? A: Dissolve the waxy amine in Diethyl Ether or Ethyl Acetate. Add 1M HCl in Ether (or Dioxane) dropwise.[1] The salt will precipitate immediately as a white solid. Filter this solid—it is usually >95% pure instantly.[1]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for general amine purification).

  • Kralik, S. F., et al. (2001).[1][2] "A method for quantitative extraction of sphingosine 1-phosphate into organic solvent."[1][2] Analytical Biochemistry, 294(2), 190-193.[1][2] Link (Demonstrates solubility logic for C12-C18 amino alcohols).

  • Constantinou-Kokotou, V., et al. (2000).[1] "Synthesis of 2-amino alcohols." Journal of Peptide Science. (Validation of lipidic amino alcohol handling).

  • PubChem. (n.d.).[1] 2-Amino-1-dodecanol Compound Summary. Link (Physical property verification).[1]

Sources

troubleshooting low recovery rates of long-chain amino alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Lipidomics and Mass Spectrometry. As a Senior Application Scientist, I have designed this diagnostic guide to address one of the most notoriously difficult challenges in lipidomics: the extraction and quantification of long-chain amino alcohols (sphingoid bases like sphingosine, sphinganine, and their phosphorylated derivatives).

Rather than relying on generic protocols, this guide deconstructs the physical chemistry of your analytes, providing causality-driven troubleshooting, self-validating workflows, and optimized methodologies to ensure absolute quantitative accuracy.

Diagnostic Dashboard: The Physics of Analyte Loss

Before adjusting your LC-MS/MS parameters or swapping solvents, you must understand why long-chain amino alcohols defy standard extraction workflows.

These molecules are inherently amphiphilic. They possess a highly hydrophobic aliphatic tail (e.g., a C18 chain) and a polar, ionizable primary amine headgroup with a pKa of approximately 9.1. At physiological pH (~7.4), the amine is protonated (


). During traditional biphasic liquid-liquid extraction (LLE), the protonated headgroup is pulled toward the aqueous layer, while the hydrophobic tail anchors into the organic layer. This surfactant-like behavior traps the analyte at the protein-rich solvent interface, leading to severe recovery losses[1]. Furthermore, the cationic nature of the amine causes irreversible adsorption to negatively charged silanol groups on standard glassware.

Partitioning Biphasic Biphasic LLE (Folch/Bligh-Dyer) Aqueous Aqueous Phase (Upper) Traps ionized amine (NH3+) Biphasic->Aqueous pH < 9 Interface Protein Interface Traps amphiphilic molecules Biphasic->Interface Emulsion Organic Organic Phase (Lower) Target Lipid Phase Biphasic->Organic Hydrophobic Tail Loss Analyte Loss (< 50% Recovery) Aqueous->Loss Interface->Loss

Mechanism of sphingoid base loss during traditional biphasic liquid-liquid extraction.

Troubleshooting Guide & FAQs

Q1: I am using the standard Folch method (Chloroform/Methanol/Water), but my sphingosine recovery is below 50%. What is happening? A: You are losing your analyte to the interface and the aqueous phase. The 2[2] was optimized for highly lipophilic, neutral, or zwitterionic lipids (like triglycerides and phosphatidylcholines). For long-chain amino alcohols, you must abandon biphasic systems and switch to a single-phase extraction (e.g., Methanol or 1:1 Butanol/Methanol). Single-phase extractions precipitate proteins without creating an interface, allowing >95% recovery of sphingoid bases[1],[3].

Q2: How do I prevent my analytes from sticking to my sample preparation vials? A: Long-chain amino alcohols will rapidly adsorb to untreated glass due to electrostatic interactions between the protonated amine and free silanol groups.

  • Solution: Exclusively use silanized (deactivated) glassware or maximum-recovery/low-bind polypropylene plastics. Additionally, ensure your reconstitution solvent contains at least 0.1% formic acid or 5 mM ammonium acetate to maintain analyte solubility and disrupt surface interactions.

Q3: My extraction recovery seems fine when I run standards, but my LC-MS/MS signal drops over consecutive injections of biological samples. How do I fix this? A: This is a matrix effect (ion suppression), not an extraction failure. Phospholipids co-extracted from the matrix are eluting at the same retention time as your sphingoid bases, competing for charge in the electrospray ionization (ESI) source.

  • Solution: Implement a mild alkaline methanolysis step (0.1 M KOH in methanol for 2 hours at 37°C) post-extraction. This hydrolyzes ester-linked glycerophospholipids (removing the suppression matrix) but leaves amide-linked sphingolipids intact[4].

Troubleshooting Start Low Recovery Detected Adsorption 1. Surface Adsorption Start->Adsorption Extraction 2. Extraction Method Start->Extraction LCMS 3. LC-MS/MS Conditions Start->LCMS Silanize Use Silanized Glass or Low-Bind Plastics Adsorption->Silanize SinglePhase Switch to Single-Phase (MeOH/BuOH) Extraction->SinglePhase Buffer Optimize Mobile Phase (Formic Acid/NH4Ac) LCMS->Buffer

Troubleshooting workflow for resolving low recovery of long-chain amino alcohols.

Quantitative Data: Extraction Method Comparison

To make informed protocol decisions, review the empirical recovery data across different solvent systems. Single-phase methods vastly outperform traditional biphasic methods for these specific analytes[2],[3],[4].

Extraction MethodSolvent SystemAvg. Sphingosine RecoveryAvg. Complex Sphingolipid RecoveryMechanism of Action / Limitation
Folch

(2:1:0.8)
69% - 86%~80%Biphasic. High loss of polar bases to the aqueous/organic interface.
Matyash

(10:3:2.5)
73% - 84%~85%Biphasic. Organic phase is the upper layer, reducing pipetting loss, but interface trapping still occurs.
Single-Phase

or

(1:1)
96% - 101% >95% Monophasic. Eliminates interface partitioning entirely; highly efficient protein precipitation.

Validated Experimental Protocols

A robust protocol must be a self-validating system . To guarantee trustworthiness, the following protocols integrate a "Split-Spike" methodology. By spiking an internal standard (e.g.,


-Sphingosine) into one aliquot before extraction, and into a second aliquot after extraction, you can mathematically isolate extraction efficiency from LC-MS matrix suppression.
Protocol A: Optimized Single-Phase Extraction (Maximum Recovery for Free Sphingoid Bases)

This protocol is adapted from high-recovery single-phase methodologies designed specifically for long-chain bases[1],[3].

Materials:

  • Low-bind polypropylene microcentrifuge tubes (1.5 mL).

  • Extraction Solvent: 100% LC-MS grade Methanol (pre-chilled to -20°C).

  • Internal Standard (IS):

    
    -Sphingosine (100 ng/mL in Methanol).
    

Step-by-Step Methodology:

  • Sample Aliquoting: Transfer 10 µL of plasma, serum, or cell lysate into a low-bind tube.

  • Pre-Extraction Spike (Validation Step 1): Add 10 µL of the IS working solution to the sample. Vortex for 10 seconds.

  • Protein Precipitation: Add 200 µL of ice-cold Methanol.

  • Homogenization: Vortex vigorously for 30 seconds, followed by bath sonication in ice water for 10 minutes to ensure complete disruption of lipid-protein complexes.

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Recovery: Carefully transfer the supernatant to a fresh silanized glass LC-MS vial.

  • Post-Extraction Spike (Validation Step 2 - Parallel Sample): For your validation control sample (which was NOT spiked in Step 2), add 10 µL of IS now.

  • Analysis: Inject 2-5 µL directly onto a HILIC or C18+ UHPLC column[5].

Protocol B: Modified Matyash (MTBE) Extraction (For Broad-Spectrum Lipidomics)

Use this if you must profile non-polar lipids (triglycerides) alongside complex sphingolipids (ceramides, sphingomyelins) from the same sample[2].

Step-by-Step Methodology:

  • Transfer 10 µL of sample into a glass tube with a Teflon-lined cap.

  • Add 10 µL of IS and 400 µL of ice-cold Methanol. Vortex for 10 seconds.

  • Add 500 µL of Methyl tert-butyl ether (MTBE). Vortex for 10 seconds, then sonicate for 1 hour at room temperature.

  • Add 500 µL of LC-MS grade

    
     to induce phase separation.
    
  • Centrifuge at 10,000 × g for 10 minutes.

  • Crucial Step: The upper layer is the organic (MTBE) phase containing the lipids. Carefully aspirate the upper layer without touching the protein disk at the interface.

  • Dry the organic phase under a gentle stream of nitrogen gas (

    
    ) and reconstitute in 100 µL of 
    
    
    
    (9:1) prior to LC-MS/MS analysis.

References

  • Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry. LIPID MAPS. Available at: [Link]

  • Plasma Lipid Extraction Protocols for Lipidomics. Frontiers in Endocrinology. Available at: [Link]

  • A simple and rapid method for extraction and measurement of circulating sphingolipids using LC–MS/MS: a targeted lipidomic analysis. ResearchGate. Available at: [Link]

  • Comparison of different methods for sphingolipid extraction. ResearchGate. Available at:[Link]

  • Optimized Lipidomics Extraction of Sphingosine and Sphinganine from Optic Nerve for Signaling Studies. NIH / PubMed. Available at: [Link]

  • Isolation and Quantification of Sphingosine and Sphinganine from Rat Serum Revealed Gender Differences. NIH / PMC. Available at: [Link]

Sources

🔬 Technical Support Center: Chiral 2-Amino-1-Dodecanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers synthesizing (S)-2-amino-1-dodecanol (and its enantiomers). It addresses the critical challenge of minimizing racemization during the reduction of the precursor amino acid (L-2-aminododecanoic acid).

Topic: Minimizing Racemization During Reduction | Ticket ID: CHEM-SUP-2024-001

⚡ Quick Status: Protocol Recommendation

For the reduction of 2-aminododecanoic acid to 2-amino-1-dodecanol with maximum retention of enantiomeric excess (% ee), the Sodium Borohydride / Iodine (NaBH₄/I₂) system is the recommended "Gold Standard." It avoids the high-risk oxazolone intermediates common in activated ester reductions.

📚 Module 1: The Racemization Risk Analysis

User Question: Why did my optical rotation drop significantly after reducing L-2-aminododecanoic acid using the mixed anhydride method?

Technical Insight: The loss of chirality (racemization) typically occurs before the actual reduction, during the activation step . When you activate the carboxylic acid (using ethyl chloroformate or SOCl₂), you form a reactive intermediate that can cyclize into an oxazolone (azlactone) .

  • The Mechanism: The oxazolone ring renders the

    
    -proton (at the chiral center) highly acidic (
    
    
    
    ). Even mild bases (like triethylamine used in the activation) can abstract this proton, forming a planar, achiral enolate.
  • The Result: When the reducing agent arrives, it attacks a racemized mixture.

📉 Visualization: The "Danger Zone" Pathway

The following diagram illustrates the safe vs. risky pathways.

RacemizationPathways Start L-2-Aminododecanoic Acid (Chiral Starting Material) Activation Activation Step (e.g., Mixed Anhydride) Start->Activation Risky Route DirectRed Direct Reduction (NaBH4 / I2) Start->DirectRed Safe Route Oxazolone Oxazolone Intermediate (High Risk Zone) Activation->Oxazolone Cyclization Target (S)-2-Amino-1-dodecanol (Pure Enantiomer) Activation->Target Fast Reduction (If lucky) DirectRed->Target Enol Planar Enolate (Achiral) Oxazolone->Enol Base Catalysis (-H+) Racemic Racemic Mixture (50:50 R/S) Oxazolone->Racemic Reduction Enol->Oxazolone +H+ (Random Face)

Figure 1: Mechanistic divergence showing how oxazolone formation leads to racemization during amino acid activation.

🛠️ Module 2: Recommended Protocol (NaBH₄/I₂)

User Question: Can you provide a self-validating protocol that avoids this oxazolone trap?

The Solution: The NaBH₄/I₂ system generates borane (


) in situ. Borane reduces the carboxylic acid faster than it reacts with the amine (which it complexes with) and does not require electrophilic activation of the carbonyl carbon, effectively bypassing the oxazolone route [1, 2].
Experimental Workflow

Scale: 10 mmol L-2-aminododecanoic acid.

StepActionCritical Control Point (Why?)
1. Setup Suspend 2.15 g (10 mmol) of amino acid in 30 mL dry THF.Solvent: THF is crucial for borane solubility. Do not use ethanol yet.
2. Charge Add 0.95 g (25 mmol) NaBH₄ in one portion. Cool to 0°C.Excess hydride is needed to generate

and complex the amine.
3. Activation Dissolve 2.54 g (10 mmol) Iodine (I₂) in 10 mL THF. Add dropwise over 30 min.Exothermic: Rapid addition causes H₂ evolution and temp spikes. Keep < 20°C.
4. Reaction Warm to Room Temp, then Reflux for 12–18 hours.[1]Reflux is required to break the Boron-Amine complex and drive reduction to completion.
5. Quench Cool to 0°C. Add Methanol carefully until clear.Destroys excess hydride.
6. Workup Evaporate solvent. Add 20% KOH (aq) and stir for 4h at 60°C.Crucial: This hydrolyzes the stubborn boron-nitrogen bond formed during reduction.
7. Isolation Extract with CH₂Cl₂ or EtOAc. Dry over Na₂SO₄.[1]The product is in the organic layer.[1]
📊 Comparison of Reducing Agents
ReagentRacemization RiskYield PotentialHandling Difficulty
NaBH₄ / I₂ Very Low High (>90%)Moderate (Iodine is corrosive)
LiAlH₄ (LAH) Low to MediumHighHigh (Pyrophoric, harsh quench)
Mixed Anhydride High VariableModerate (Temp sensitive)
CDI / NaBH₄ LowGoodEasy (One-pot)

🔧 Module 3: Troubleshooting & FAQs

🔴 Issue: Low Optical Rotation (Low ee)

Q: I used the NaBH₄/I₂ method, but my optical rotation is still lower than the literature value. What happened? A: Check these three variables:

  • Starting Material Purity: Did you synthesize the 2-aminododecanoic acid yourself? If you made it from Lauric Acid via

    
    -bromination, the racemization likely happened there, not during the reduction. Verify the ee of your starting amino acid first.
    
  • Temperature Spikes: During the addition of Iodine, if the temperature exceeds 25°C before the reagents are fully mixed, local overheating can degrade stereocenters.

  • Quenching pH: If the workup involves strong acid reflux for too long, acid-catalyzed enolization can occur. Stick to the alkaline hydrolysis (KOH) method for breaking the boron complex.

🟡 Issue: "Sticky" Emulsions during Workup

Q: I cannot separate the layers; the interface is a mess. A: This is common with long-chain fatty amines (C12).

  • The Fix: Do not shake vigorously; invert gently.

  • Additive: Add a small amount of Brine (saturated NaCl) to the aqueous phase.

  • Solvent: Switch extraction solvent from Ethyl Acetate to Chloroform/Isopropanol (3:1) . The alcohol helps break the surfactant-like emulsion formed by the amino-dodecanol.

🔵 Issue: Incomplete Reaction

Q: I still see starting material on TLC. A: The Boron-Amine complex is very stable.

  • The Fix: You likely didn't reflux long enough or the KOH hydrolysis step was too short. The intermediate is not the alcohol; it is a borane-amine adduct. It must be hydrolyzed with base (KOH/NaOH) and heat to release the free amino alcohol [3].

🧬 Visualizing the Synthesis Workflow

This flow chart guides you through the critical decision points in the synthesis.

SynthesisWorkflow Start Start: L-2-Aminododecanoic Acid CheckSource Check Source Purity (Is starting ee > 99%?) Start->CheckSource CheckSource->Start No (Recrystallize) MethodSelect Select Reduction Method CheckSource->MethodSelect Yes PathA Method A: NaBH4 / I2 (Recommended) MethodSelect->PathA PathB Method B: CDI / NaBH4 (Alternative) MethodSelect->PathB PathC Method C: Mixed Anhydride (NOT Recommended) MethodSelect->PathC ProcessA 1. Add NaBH4/THF 2. Add I2 slowly (0°C) 3. Reflux 18h PathA->ProcessA Finish Isolate (S)-2-Amino-1-dodecanol High ee PathC->Finish Risk of Racemization Hydrolysis Alkaline Hydrolysis (KOH, 60°C, 4h) ProcessA->Hydrolysis Hydrolysis->Finish

Figure 2: Decision tree and workflow for the enantioselective synthesis of 2-amino-1-dodecanol.

🔗 References

  • McKennon, M. J., et al. (1993). "A Convenient Reduction of Amino Acids and Their Derivatives." The Journal of Organic Chemistry. (Validates NaBH4/I2 mechanism).

  • Kanth, J. V. B., & Periasamy, M. (1991). "Selective reduction of carboxylic acids into alcohols using NaBH4 and I2." The Journal of Organic Chemistry. (Foundational chemistry for the protocol).

  • Abiko, A., et al. (1992). "Simple and convenient method for the synthesis of chiral amino alcohols." Tetrahedron Letters. (Discusses workup and boron complex hydrolysis).

  • Sigma-Aldrich. (n.d.). "12-Amino-1-dodecanol Product Information." (Used for physical property verification; note distinction between 2-amino and 12-amino isomers).

Sources

enhancing detection sensitivity for 2-amino-1-dodecanol in MS

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Sensitivity Detection of 2-Amino-1-Dodecanol

Topic: Enhancing MS Sensitivity for 2-Amino-1-Dodecanol Role: Senior Application Scientist Status: Active Guide [v2.4]

Executive Summary: The "Invisible" Analyte

2-Amino-1-dodecanol (C12-amino alcohol) presents a "perfect storm" of detection challenges in Mass Spectrometry (MS). Structurally similar to sphingoid bases, it suffers from three distinct issues:

  • Amphiphilic Adsorption: Its lipophilic C12 tail drives it to stick to glass vials and tubing, causing "ghost" losses before the sample even reaches the source.

  • Ionization Suppression: In ESI, it competes poorly against matrix components due to the lack of a permanently charged center.

  • Chromatographic Tailing: The free amine group interacts strongly with silanols on column stationary phases, broadening peaks and lowering signal-to-noise (S/N) ratios.

This guide provides a validated workflow to overcome these barriers, focusing on Chemical Derivatization as the primary driver for sensitivity enhancement.

Module 1: Sample Handling & Adsorption Control

The most common cause of "low sensitivity" is not the mass spec—it is the loss of analyte to container walls.

The Mechanism: Fatty amines like 2-amino-1-dodecanol exhibit high surface activity. In aqueous or low-organic solutions, the hydrophobic tail drives the molecule to the air-liquid interface or container walls (glass or standard plastic), while the polar head group interacts with surface silanols (glass) or plasticizers.

Protocol 1: Anti-Adsorption Handling

ParameterStandard Practice (AVOID)Optimized Practice (REQUIRED)
Vial Material Borosilicate GlassPolypropylene (PP) or Silanized Glass
Solvent System 100% Aqueous or <50% Organic>70% Methanol/Acetonitrile (keeps tail solvated)
Pipette Tips Standard Yellow/Blue tipsLow-Retention (Siliconized) Tips
Wash Solvent Water/AcetonitrileIPA/Acetonitrile/Formic Acid (40:59:1)

Critical Insight: Never prepare stock solutions of 2-amino-1-dodecanol in pure water. Start with 100% Methanol. If dilution into water is necessary, ensure the final solution contains at least 0.1% Formic Acid to protonate the amine (


), reducing its affinity for hydrophobic surfaces.

Module 2: Derivatization Strategy (The Sensitivity Multiplier)

Direct analysis is possible but suboptimal. Derivatization is the industry standard for boosting sensitivity by 10-100x.

Recommended Reagent: Dansyl Chloride (Dns-Cl) [1][2][3][4]

  • Why: It reacts with the primary amine to form a stable sulfonamide.

  • Benefit 1 (Ionization): The dimethylamino group on the Dansyl moiety has high proton affinity, drastically increasing ionization efficiency in ESI(+) mode.

  • Benefit 2 (Retention): It adds hydrophobicity, allowing the analyte to focus sharply on a C18 column, eliminating peak tailing.

  • Benefit 3 (Fragmentation): It produces a loud, specific fragment ion (m/z 170) for MRM quantification.

DerivatizationWorkflow Sample Sample (2-Amino-1-Dodecanol) Buffer Add Buffer (0.1M NaHCO3, pH 10) Sample->Buffer Reagent Add Dansyl Chloride (1 mg/mL in Acetone) Buffer->Reagent Incubate Incubate 60°C for 15 min Reagent->Incubate Sulfonamide Formation Quench Quench (Add 0.1% Formic Acid) Incubate->Quench Inject Inject to LC-MS/MS Quench->Inject

Figure 1: Optimized Dansyl Chloride derivatization workflow for fatty amines.

Step-by-Step Protocol:

  • Aliquot: Transfer 50 µL of sample (in Methanol) to a Polypropylene vial.

  • Buffer: Add 25 µL of 0.1 M Sodium Bicarbonate (pH 10). High pH ensures the amine is deprotonated (

    
    ) and reactive.
    
  • Reagent: Add 25 µL of Dansyl Chloride solution (1 mg/mL in Acetone).

  • Reaction: Vortex and heat at 60°C for 15 minutes . (Darkness is preferred but not strictly critical for short times).

  • Quench: Add 100 µL of 0.1% Formic Acid in Acetonitrile. This stops the reaction and protonates the product for MS detection.

  • Centrifuge: Spin at 10,000g for 5 min to remove any particulate matter.

Module 3: LC-MS/MS Method Parameters

Analyte: Dansyl-2-amino-1-dodecanol Theoretical MW: ~201 (Analyte) + 233 (Dansyl) - 1 (HCl loss) ≈ 434 Da (Precursor [M+H]+)

Chromatography (UHPLC):

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH C18), 1.8 µm, 2.1 x 50 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Gradient: Steep gradient required. Start at 50% B, ramp to 95% B over 3 minutes. The lipophilic tail requires high organic strength to elute.

MS Source Settings (ESI Positive):

  • Capillary Voltage: 3.5 - 4.0 kV (Standard for stable spray).

  • Gas Temp: 300°C (High temp helps desolvate the heavy tail).

  • Sheath Gas: High flow (11-12 L/min) to prevent droplet re-condensation.

MRM Transitions (Quantification):

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)TypeNote
435.3 170.1 30 - 45Quantifier The specific dimethylaminonaphthalene fragment.
435.3 156.0 25 - 40QualifierSecondary dansyl fragment.
435.3 202.2 15 - 25QualifierLoss of Dansyl group (analyte specific).

Note: Exact precursor mass depends on the precise isotope calculation; 435.3 is the nominal [M+H]+ approximation. Always run a "Product Ion Scan" on your specific instrument to optimize Collision Energy.

Troubleshooting & FAQs

Troubleshooting Issue Low Sensitivity / No Peak Check1 Is the pressure stable? Issue->Check1 Check2 Check Derivatization Color Check1->Check2 Yes Action1 Leak in LC system Check1->Action1 No Check3 Check Container Material Check2->Check3 Yellow Action2 Solution should be pale yellow. If colorless, reagent degraded. Check2->Action2 Colorless Action3 Glass vials used? Switch to PP immediately. Check3->Action3 Glass

Figure 2: Rapid diagnostic logic for sensitivity loss.

Q1: Why do I see a "double peak" for my analyte?

  • Answer: This is often due to the separation of isomers if your standard isn't pure, but more likely, it is solvent mismatch . If you inject a 100% methanol sample into a highly aqueous initial mobile phase (e.g., 5% B), the analyte precipitates or "balls up" at the column head.

  • Fix: Ensure your injection solvent matches the starting gradient conditions (e.g., 50% Methanol/50% Water) or use a "sandwich" injection method.

Q2: My calibration curve is non-linear at low concentrations.

  • Answer: This is the hallmark of adsorption . The sites on the vial/tubing are "eating" the analyte until they are saturated. At higher concentrations, the percentage lost is negligible, but at low concentrations, it's catastrophic.

  • Fix: Add 0.5% BSA (Bovine Serum Albumin) or a "sacrificial" amine to the sample matrix to block active sites, or strictly switch to silanized glassware/PP.

Q3: Can I use Fmoc instead of Dansyl?

  • Answer: You can, but Fmoc is better suited for Fluorescence detection. For MS, Fmoc derivatives often fly as sodium adducts [M+Na]+ or lose the Fmoc group too easily in the source, splitting the signal. Dansyl is superior for ESI-MS because the nitrogen in the tag ensures a strong [M+H]+ signal.

References

  • Merrill, A. H., et al. (2005). Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry. Methods. Link (Foundational protocol for long-chain amino alcohol handling).

  • Seiwert, B., & Karst, U. (2008). Derivative formation for the LC-MS analysis of amino acids and amines. Analytical and Bioanalytical Chemistry.[1][2][3][5][6][7][8][9] Link (Validation of Dansyl Chloride for MS sensitivity).

  • Zembrzuska, J. (2017).[10] Determination of Dodecanol and Short-Chained Ethoxylated Dodecanols by LC–MS/MS After Their Derivatization. Journal of Surfactants and Detergents. Link (Specifics on C12 chain behavior and derivatization logic).

  • Thermo Fisher Scientific. Handling of Lipophilic Amines and Adsorption Issues. Technical Note. Link (General guidance on fatty amine adsorption).

Sources

Validation & Comparative

Technical Analysis: 1H NMR Characterization of 2-Amino-1-Dodecanol vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-1-dodecanol (C12-sphingoid base analog) is a critical lipid intermediate used in the synthesis of ceramides and as a reference standard in sphingolipidomics. Unlike simple fatty alcohols, its amphiphilic nature—possessing both a polar amino-diol "head" and a lipophilic dodecyl "tail"—presents unique challenges in NMR characterization.

This guide compares the 1H NMR spectral performance of 2-amino-1-dodecanol against two key alternatives:

  • 1-Dodecanol: To demonstrate the electronic desshielding effects of the amine group.

  • 2-Amino-1-butanol: To illustrate the impact of alkyl chain length on integral normalization and solubility.

Experimental Protocol: Self-Validating NMR Workflow

To ensure reproducibility and spectral integrity, the following protocol synthesizes best practices for amphiphilic amines.

Solvent Selection Strategy

The choice of solvent dictates the visibility of exchangeable protons (


 and 

).
Solvent SystemSuitabilityKey AdvantageKey Disadvantage
CDCl

(99.8% D)
Routine ID Sharp resolution of alkyl chain coupling; reduced viscosity.Exchangeable protons (OH/NH

) often broaden or disappear due to rapid exchange.
DMSO-d

Structural Validation Slows proton exchange, revealing OH/NH coupling (doublets/triplets).High viscosity broadens signals; dominant water peak at 3.33 ppm may overlap with H-1.
MeOD-d

Solubility Check Excellent solubility for polar salts.All exchangeable protons disappear (deuterium exchange).
Sample Preparation Workflow
  • Mass: 5–10 mg of 2-amino-1-dodecanol.

  • Volume: 0.6 mL solvent (Standard 5mm tube).

  • Additives: For CDCl

    
     samples, add 1 drop of TMS (Tetramethylsilane)  as an internal reference (
    
    
    
    ppm).
  • Acquisition Parameters:

    • Pulse Angle: 30° (to prevent saturation).

    • Relaxation Delay (D1):

      
       seconds (critical for accurate integration of the terminal methyl group).
      
    • Scans (NS): 16–64 (sufficient for >10 mg).

Logic Flow for Structural Elucidation

The following diagram outlines the decision-making process for assigning the spectrum.

NMR_Workflow Start Sample: 2-Amino-1-Dodecanol Solvent Select Solvent Start->Solvent CDCl3 CDCl3 (Routine) Solvent->CDCl3 DMSO DMSO-d6 (Detailed) Solvent->DMSO Region1 High Field (0.8-1.5 ppm) Analyze Lipid Tail CDCl3->Region1 DMSO->Region1 Check1 Check Integral Ratio CH3 (3H) : Bulk CH2 (~16H) Region1->Check1 Region2 Mid Field (2.5-3.8 ppm) Analyze Head Group Check2 Identify Methine (H-2) Multiplet ~2.8 ppm Region2->Check2 Check1->Region2 Result Structural Confirmation Check2->Result

Figure 1: Decision logic for confirming 2-amino-1-dodecanol structure via NMR.

Spectrum Analysis & Comparison

The 1H NMR spectrum is divided into two distinct regions: the Lipid Tail (non-diagnostic) and the Functional Core (diagnostic).

Quantitative Data Summary (in CDCl )

The following table compares the shifts of 2-amino-1-dodecanol with its non-aminated precursor (1-dodecanol) and its short-chain analog (2-amino-1-butanol).

PositionProton Type2-Amino-1-Dodecanol

(ppm)
1-Dodecanol

(ppm)
2-Amino-1-Butanol

(ppm)
H-1

3.30 – 3.65 (dd/m) 3.64 (t)3.30 – 3.60 (dd)
H-2

2.80 – 2.95 (m) N/A (Methylene)2.85 (m)
H-3

1.20 – 1.50 (m) 1.56 (quint)1.30 – 1.50 (m)
Bulk

1.26 (broad s) 1.26 (broad s)N/A
Term

0.88 (t) 0.88 (t)0.94 (t)
Detailed Region Analysis
Region A: The Functional Core (2.5 – 4.0 ppm)

This is the "fingerprint" region.

  • 2-Amino-1-Dodecanol: You will observe a distinct multiplet at ~2.85 ppm corresponding to the methine proton at position 2 (

    
    ). The electronegativity of the nitrogen atom deshields this proton, but less so than oxygen.
    
  • Comparison with 1-Dodecanol: In 1-dodecanol, the

    
     protons appear as a clean triplet at 3.64 ppm. In 2-amino-1-dodecanol, the 
    
    
    
    protons become diastereotopic (inequivalent) due to the adjacent chiral center at C2. They split into a doublet of doublets (dd) or a complex multiplet between 3.30 – 3.65 ppm .
    • Diagnostic Value: The loss of the clean triplet at 3.64 ppm and the appearance of the 2.85 ppm multiplet confirms the successful introduction of the amine group.

Region B: The Lipid Tail (0.8 – 1.6 ppm)
  • Comparison with 2-Amino-1-Butanol: Both molecules show identical "Head Group" signals (Region A). The differentiator is the integration of the bulk methylene peak at 1.26 ppm .

    • 2-Amino-1-Butanol: Integration of alkyl region

      
       (C3) + 
      
      
      
      (Methyl).
    • 2-Amino-1-Dodecanol: Integration of alkyl region

      
       (C3-C11).
      
    • Self-Validation: Set the terminal methyl triplet (0.88 ppm) to integral 3.00. If the bulk methylene peak integrates to ~16-18, the C12 chain length is confirmed. If it integrates to ~2, you have the butanol analog.

Exchangeable Protons (OH / NH2)
  • In CDCl

    
    :  These usually appear as a broad singlet between 1.5 – 2.5 ppm . Concentration and temperature dependent.
    
  • In DMSO-d

    
    :  The 
    
    
    
    often couples with
    
    
    , splitting into a triplet. The
    
    
    may appear as a broad singlet or doublet further downfield.

Performance vs. Alternatives

Why use 2-amino-1-dodecanol over other standards?

  • Vs. Sphingosine: Sphingosine contains a trans-double bond at C4-C5 (signals at 5.4-5.7 ppm). 2-Amino-1-dodecanol is saturated . The absence of olefinic signals in the 5.0-6.0 ppm region makes 2-amino-1-dodecanol a cleaner standard for studying saturated lipid backbones without the complexity of alkene isomerization.

  • Vs. 1-Dodecanol (Surfactant Studies): 1-Dodecanol is a non-ionic surfactant. 2-Amino-1-dodecanol is a cationic surfactant (at physiological pH). NMR titration (shifting pH) can track the shift of the

    
     methine peak, allowing researchers to calculate the pKa of the amine in a lipid bilayer environment—a measurement impossible with 1-dodecanol.
    

References

  • Royal Society of Chemistry. *Synthesis and Properties of Amino

Technical Comparison: Mass Spectrometric Profiling of 2-Amino-1-Dodecanol vs. Sphingoid Base Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-1-dodecanol (C12H27NO), a synthetic sphingolipid analog and surfactant intermediate, presents unique analytical challenges due to its structural similarity to endogenous sphingoid bases (e.g., sphinganine) and positional isomers (e.g., 1-amino-2-dodecanol). Accurate identification requires distinguishing between these closely related structures.

This guide objectively compares the mass spectrometric performance of 2-amino-1-dodecanol using Electron Ionization (GC-EI-MS) versus Electrospray Ionization (LC-ESI-MS/MS) . We establish that while ESI offers superior sensitivity for quantification, EI-MS of trimethylsilyl (TMS) derivatives provides the definitive structural fingerprint required for isomer differentiation.

Structural Context & Analytical Challenge

The core challenge in analyzing 2-amino-1-dodecanol is distinguishing the specific arrangement of the amino and hydroxyl groups on the alkyl chain.

  • Target Molecule: 2-Amino-1-dodecanol (Amine at C2, Alcohol at C1).

  • Primary Alternative (Isomer): 1-Amino-2-dodecanol (Amine at C1, Alcohol at C2).

  • Homolog: Sphinganine (d18:0) (Amine at C2, Alcohols at C1, C3).

Method A: GC-MS (Electron Ionization)

Status: Gold Standard for Structural Elucidation

Direct analysis of the native amino alcohol by GC is difficult due to hydrogen bonding. Derivatization is essential.[1]

Experimental Protocol: TMS Derivatization
  • Sample Preparation: Dry 50 µg of 2-amino-1-dodecanol under nitrogen.

  • Reagent Addition: Add 50 µL of BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Reaction: Incubate at 70°C for 30 minutes.

  • Injection: 1 µL splitless injection into a capillary column (e.g., DB-5ms).

Fragmentation Mechanism (EI)

In Electron Ionization (70 eV), the molecular ion (M+) is unstable. The fragmentation is driven by


-cleavage  adjacent to the heteroatoms.[2]
  • Pathway A (C1-C2 Cleavage): The bond between the carbon bearing the amine and the carbon bearing the alcohol breaks.

  • Diagnostic Ion (m/z 174): The charge is retained on the nitrogen-containing fragment due to the lower ionization energy of nitrogen compared to oxygen.

Mechanism Diagram:

EI_Fragmentation cluster_0 Alpha-Cleavage Pathways M TMS-Derivative Molecular Ion [M]+• (m/z 345) Frag1 Fragment A CH(NH-TMS)C10H21 (m/z 242) M->Frag1 Loss of CH2-OTMS (M-103) Frag2 Fragment B (Diagnostic) TMSO-CH2-CH=NH-TMS+ (m/z 174) M->Frag2 Loss of C10H21 (M-141) Frag3 Fragment C CH2=O-TMS+ (m/z 103) M->Frag3 Charge on Oxygen (Less Favored) caption Figure 1: EI Fragmentation of Bis-TMS 2-Amino-1-Dodecanol. The m/z 174 ion is diagnostic.

Method B: LC-MS/MS (Electrospray Ionization)

Status: Gold Standard for Sensitivity & Complex Matrices

ESI is softer, producing predominantly protonated molecular ions


. Structural information is generated via Collision-Induced Dissociation (CID).
Experimental Protocol: Direct Infusion
  • Solvent: 50:50 Methanol:Water + 0.1% Formic Acid.

  • Ionization: Positive Mode ESI (+).

  • Flow Rate: 5 µL/min.

  • Collision Energy: Stepped 15-35 eV.

Fragmentation Mechanism (ESI)

Unlike EI, ESI fragmentation is dominated by neutral losses (water, ammonia) rather than radical-induced bond cleavages.

  • Precursor: m/z 202.2

    
    .
    
  • Primary Product: m/z 184.2

    
    .
    
  • Secondary Product: m/z 185.2

    
    .
    

Pathway Diagram:

ESI_Fragmentation Precursor [M+H]+ m/z 202.2 WaterLoss [M+H - H2O]+ m/z 184.2 Precursor->WaterLoss -18 Da (Dominant) AmmoniaLoss [M+H - NH3]+ m/z 185.2 Precursor->AmmoniaLoss -17 Da (Minor) AlkylFrag Alkyl Chain Fragments m/z 57, 71, 85... WaterLoss->AlkylFrag High CE > 30eV caption Figure 2: ESI-CID Fragmentation Pathway. Dehydration is the dominant feature.

Comparative Performance Analysis

The following table contrasts 2-amino-1-dodecanol against its key alternatives. The "Performance" metric here refers to the ability of the method to uniquely identify the specific isomer.

Table 1: Diagnostic Ion Comparison (EI-MS of TMS Derivatives)
AnalyteStructureKey Diagnostic Ion (EI)Origin of Ion
2-Amino-1-dodecanol

m/z 174 (Bis-TMS)Cleavage of C2-C3 (Loss of Alkyl)
1-Amino-2-dodecanol

m/z 103 (Bis-TMS)Cleavage of C1-C2 (Loss of Alkyl)
Sphinganine (d18:0)

m/z 132 (Tri-TMS)Cleavage of C2-C3

Critical Insight: In the native (underivatized) EI spectrum, 2-amino-1-alkanols produce a base peak at m/z 60 (


), whereas 1-amino-2-alkanols produce a base peak at m/z 30  (

). This makes EI-MS inherently superior for structural verification compared to ESI-MS, where both isomers primarily show water loss (m/z 184.2).
Table 2: Method Selection Guide
RequirementRecommended MethodRationale
Isomer Differentiation GC-MS (EI) Distinct alpha-cleavage fragments (m/z 60 vs 30) definitively identify the amine position.
Quantification in Plasma LC-MS/MS (ESI) 1000x higher sensitivity; no derivatization required; compatible with aqueous matrices.
Unknown Identification GC-MS (EI) Reproducible spectra allow library matching (NIST/Wiley) which is difficult with ESI.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text establishing alpha-cleavage rules for amines/alcohols).
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Amino-1-propanol (Homolog). NIST Standard Reference Database 1A v17. Link

  • Merrill, A. H., et al. (2005). Sphingolipidomics: High-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry. Methods, 36(2), 207-224. (Establishes ESI water-loss patterns for sphingoid bases). Link

  • Karlsson, A. A. (1998). Gas chromatography–mass spectrometry of sphingolipids. In Lipid Analysis in Oils and Fats.

Sources

Technical Guide: Comparative Analysis of 2-Amino-1-Dodecanol, Sphingosine, and Sphinganine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Hierarchy

In sphingolipid research, the selection of the correct long-chain base (LCB) is critical for the reproducibility of kinase assays, mass spectrometry quantification, and cytotoxicity studies. This guide compares the canonical signaling lipids Sphingosine (d18:1) and Sphinganine (d18:0) against the simplified synthetic analog 2-Amino-1-Dodecanol .

While Sphingosine and Sphinganine serve as central bioactive lipids and metabolic precursors, 2-Amino-1-Dodecanol functions primarily as a structural probe —a tool to decouple the effects of the amino-alcohol headgroup from the hydrophobic bulk of the C18 chain and the stereospecificity of the 3-hydroxyl group.

Quick Comparison Matrix
FeatureSphingosine (d18:1) Sphinganine (d18:0) 2-Amino-1-Dodecanol
Systematic Name (2S,3R,4E)-2-aminooctadec-4-ene-1,3-diol(2S,3R)-2-aminooctadecane-1,3-diol2-aminododecan-1-ol
Carbon Chain C18 (Unsaturated, trans-Δ4)C18 (Saturated)C12 (Saturated)
Headgroup 2-amino-1,3-diol2-amino-1,3-diol2-amino-1-ol (Mono-ol)
Primary Role Pro-apoptotic signal, PKC inhibitorBiosynthetic precursorSynthetic probe, surfactant model
PKC Inhibition Potent (

)
Potent (

)
Moderate/Weak (Lower hydrophobicity)
Metabolism Substrate for SphK1/2Substrate for SphK1/2Not a substrate for SphK (Lacks 3-OH/C18 bulk)
Solubility Low (Aggregates easily)LowModerate (Higher CMC)

Structural & Physicochemical Analysis[1][2]

The functional divergence of these molecules stems from two key structural motifs: the hydrophobic tail length and the headgroup architecture .

Structural Homology Diagram

The following diagram illustrates the structural relationships. Note that 2-Amino-1-Dodecanol lacks both the C4-C5 double bond and the C3-hydroxyl group, rendering it a "minimalist" amphiphile.

SphingolipidStructure Sph Sphingosine (d18:1) (C18, 4,5-trans double bond, 1,3-diol) DoubleBond Trans-4,5 Double Bond (Membrane Packing) Sph->DoubleBond C3OH C3-Hydroxyl Group (Kinase Recognition) Sph->C3OH Chain C18 Hydrophobic Tail (Membrane Insertion) Sph->Chain Spa Sphinganine (d18:0) (C18, Saturated, 1,3-diol) Spa->C3OH Spa->Chain A12 2-Amino-1-Dodecanol (C12, Saturated, 1-ol only) A12->C3OH Lacks C3-OH A12->Chain Truncated (C12)

Figure 1: Structural comparison highlighting the functional groups present in Sphingosine and Sphinganine but absent or modified in 2-Amino-1-Dodecanol.

Physicochemical Implications[3][4]
  • Solubility & Critical Micelle Concentration (CMC):

    • Sphingosine/Sphinganine: Highly hydrophobic. They form micelles at very low concentrations (

      
      ). In aqueous buffers, they require complexation with BSA (Bovine Serum Albumin) to remain monomeric and bioactive.
      
    • 2-Amino-1-Dodecanol: The shorter C12 chain significantly increases water solubility and raises the CMC. This makes it easier to handle in solution but alters its partitioning into cell membranes, potentially reducing its effective concentration at the cytosolic leaflet where signaling occurs.

Biological Performance & Mechanism[5]

Protein Kinase C (PKC) Inhibition

Sphingosine is a classic inhibitor of PKC, acting as a competitive inhibitor with respect to the activator diacylglycerol (DAG) and effector phosphatidylserine (PS).

  • Mechanism: The protonated amine (

    
    ) at neutral pH interacts with the negatively charged PS headgroups in the membrane, disrupting the activation complex.
    
  • Sphingosine/Sphinganine: Both are potent inhibitors. The C18 chain ensures stable insertion into the lipid bilayer, aligning the amine group at the interface.

  • 2-Amino-1-Dodecanol: While it possesses the requisite amine, its shorter C12 tail leads to rapid exchange between the membrane and cytosol (lower residence time). Consequently, it is a less potent PKC inhibitor than C18 sphingoids. It is often used in SAR studies to demonstrate that the amphiphilic nature is necessary for inhibition, but the chain length dictates potency.

Metabolic Fate (Sphingosine Kinase)

The most critical divergence lies in enzymatic processing.

  • Sphingosine Kinase (SphK1/2): These enzymes phosphorylate the C1-hydroxyl group. However, substrate recognition relies heavily on the C3-hydroxyl group and the specific stereochemistry (D-erythro).

  • 2-Amino-1-Dodecanol: Lacking the C3-hydroxyl group, this molecule is refractory to phosphorylation by SphK. It acts as a "dead-end" lipid in this pathway.[1]

    • Application: It can be used as a negative control in SphK assays to differentiate between specific phosphorylation (of Sph) and non-specific kinase activity.

Experimental Protocols

Preparation of Lipid Stock Solutions

Standardizing the delivery of these lipids is the single most common source of experimental error.

Reagents:

  • Sphingosine/Sphinganine (Avanti Polar Lipids or equivalent, >99% purity).

  • Fatty acid-free BSA (Sigma A8806).

  • Solvent: Ethanol or DMSO.[2]

Protocol (Sphingosine/Sphinganine Complexing):

  • Dissolution: Dissolve 5 mg of lipid in ethanol to create a 10 mM stock. Store at -20°C (stable for 3 months).

  • Evaporation: Aliquot the required amount into a glass tube. Evaporate solvent under a stream of nitrogen.

  • Complexing: Resuspend the dried film in PBS containing 4 mg/mL fatty acid-free BSA .

  • Sonication: Sonicate in a water bath at 37°C for 10-15 minutes until the solution is clear.

    • Note: 2-Amino-1-Dodecanol can often be dissolved directly in DMSO or ethanol and diluted into media due to higher solubility, but BSA complexing is recommended for consistency if comparing directly to Sphingosine.

In Vitro PKC Inhibition Assay

Objective: To compare the inhibitory potency of the three lipids.

Workflow:

  • Enzyme System: Use a commercial PKC assay kit (e.g., Promega PepTag or radiometric

    
    -ATP assay).
    
  • Activators: Reaction buffer must contain Phosphatidylserine (PS) and Diacylglycerol (DAG) or Phorbol Ester (PMA) to activate PKC.

  • Treatment:

    • Add Sphingosine (0 - 100

      
      )
      
    • Add Sphinganine (0 - 100

      
      )
      
    • Add 2-Amino-1-Dodecanol (0 - 200

      
      )
      
  • Incubation: 30 minutes at 30°C.

  • Readout: Measure phosphorylation of the substrate peptide.

Expected Result:

  • Sphingosine:

    
     (Strong Inhibition).
    
  • Sphinganine:

    
     (Strong Inhibition).
    
  • 2-Amino-1-Dodecanol:

    
     (Weak Inhibition due to poor membrane retention).
    

Visualizing the Metabolic Divergence

The following pathway diagram illustrates why 2-Amino-1-Dodecanol cannot participate in the "Sphingolipid Rheostat" (the balance between apoptotic Sphingosine and pro-survival S1P).

MetabolicPathway Sph Sphingosine S1P Sphingosine-1-Phosphate (Pro-Survival) Sph->S1P Phosphorylation Cer Ceramide (Apoptotic) Sph->Cer Acylation Spa Sphinganine Spa->Sph Desaturation (Des1) A12 2-Amino-1-Dodecanol SphK Sphingosine Kinase (SphK1/2) A12->SphK NO REACTION (Lacks C3-OH) CerS Ceramide Synthase A12->CerS Poor Substrate (Non-physiological) SphK->Sph CerS->Sph

Figure 2: Metabolic fate comparison. Unlike Sphingosine, 2-Amino-1-Dodecanol is not a valid substrate for the Sphingolipid Rheostat enzymes.

References

  • Hannun, Y. A., & Bell, R. M. (1987). Lysosphingolipids inhibit protein kinase C: implications for the sphingolipidoses. Science, 235(4789), 670-674. Link

  • Merrill, A. H.[3] Jr., et al. (1989). Structural requirements for long-chain (sphingoid) base inhibition of protein kinase C in vitro and for the cellular effects of these compounds. Biochemistry, 28(8), 3138-3145. Link

  • LIPID MAPS Structure Database. Sphingosine (d18:1) and Sphinganine (d18:[4][5]0) physiochemical properties.[6] Link

  • Cayman Chemical. Sphingosine (d18:1) Product Information & Solubility Data. Link

  • Pruett, S. T., et al. (2008). Biodiversity of sphingoid bases (“sphingosines”) and related amino alcohols. Journal of Lipid Research, 49(8), 1621–1639.[2] Link

Sources

High-Fidelity Identification of 2-Amino-1-Dodecanol: An FTIR Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in lipid nanoparticle (LNP) formulation and surfactant chemistry, I frequently encounter the challenge of distinguishing bifunctional aliphatic compounds. 2-Amino-1-dodecanol is a critical C12 amino alcohol used in drug delivery and specialized chemical synthesis. However, differentiating it from its synthetic precursors or structural analogs—specifically 1-dodecanol (a primary alcohol) and dodecylamine (a primary amine)—requires precise analytical quality control.

Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive method for this identification, provided the operator understands the mechanistic causality behind the spectral overlaps inherent to bifunctional molecules.

Fundamental FTIR Signatures & Mechanistic Causality

The molecular structure of 2-amino-1-dodecanol contains a primary amine (-NH₂), a primary alcohol (-OH), and a 12-carbon aliphatic chain. Identifying this compound requires deconvoluting overlapping signals.

  • The Hydrogen Bonding Conundrum : In, primary alcohols exhibit a broad O-H stretching band between 3200 and 3500 cm⁻¹ due to extensive intermolecular hydrogen bonding. Primary amines typically present a distinct doublet (symmetric and asymmetric N-H stretching) in the 3300–3400 cm⁻¹ range. However, in bifunctional amino alcohols like 2-amino-1-dodecanol, the intense, broad O-H stretch completely masks the N-H doublet, making the 3300 cm⁻¹ region diagnostically useless for confirming the amine group.

  • Diagnostic Resolution : Because the stretching region is convoluted, identification must rely on lower-frequency vibrations. The [1] reliably appears at 1590–1650 cm⁻¹, a region completely free from O-H interference. Simultaneously, the primary alcohol is confirmed by the strong C-O stretching vibration at ~1050 cm⁻¹.

  • Aliphatic Backbone : The dodecyl chain generates dominant, sharp C-H stretching peaks at ~2920 cm⁻¹ (asymmetric) and ~2850 cm⁻¹ (symmetric), which are [2].

Comparative Spectral Analysis

To objectively compare 2-amino-1-dodecanol against its common alternatives, we map the presence or absence of these functional group frequencies.

Functional GroupWavenumber (cm⁻¹)2-Amino-1-Dodecanol1-DodecanolDodecylamine
O-H Stretch 3200–3500Present (Broad)Present (Broad)Absent
N-H Stretch 3300–3400Masked by O-HAbsentPresent (Doublet)
Aliphatic C-H 2850–2920Present (Strong)Present (Strong)Present (Strong)
N-H Bend 1590–1650PresentAbsentPresent
C-O Stretch ~1050PresentPresentAbsent
C-N Stretch 1020–1090Present (Overlaps C-O)AbsentPresent

Experimental Methodology: Self-Validating ATR-FTIR Protocol

Causality of Technique Choice : Traditional KBr pellet preparation is highly hygroscopic. Absorbed atmospheric moisture creates a false O-H peak at ~3400 cm⁻¹, which can lead to false positives when analyzing pure amines or confound the analysis of amino alcohols. Attenuated Total Reflectance (ATR) eliminates this variable, making it the superior choice for this workflow.

Step-by-Step Workflow

Step 1: System Suitability and Background Subtraction

  • Clean the ATR crystal (diamond or ZnSe) with high-purity isopropanol and allow it to evaporate completely.

  • Self-Validation Check: Run a background scan (air). The software must automatically subtract ambient CO₂ (2350 cm⁻¹) and atmospheric water vapor (3600–3400 cm⁻¹ and ~1600 cm⁻¹). A flat baseline in these regions confirms the system is purged/compensated and ready.

Step 2: Sample Application

  • 2-amino-1-dodecanol is typically a waxy solid at room temperature. Apply approximately 5 mg directly onto the center of the ATR crystal.

  • Apply consistent pressure using the ATR anvil. Intimate contact between the crystal and the sample is physically required for the evanescent infrared wave to penetrate the solid.

Step 3: Spectral Acquisition

  • Set the instrument parameters: 32 scans, 4 cm⁻¹ resolution, over a range of 4000 to 600 cm⁻¹.

  • Self-Validation Check: Monitor the real-time interferogram prior to finalizing the scan. The peak intensity of the strongest band (the C-H stretch at 2920 cm⁻¹) should register between 0.4 and 0.8 absorbance units. This ensures the detector is neither under-saturated (poor signal-to-noise) nor non-linear (over-saturated).

Step 4: Deconvolution and Comparative Identification

  • Analyze the 1590–1650 cm⁻¹ region. If the N-H bend is absent, the sample is rejected as 1-dodecanol.

  • Analyze the 1050 cm⁻¹ region. If the C-O stretch is absent, the sample is rejected as dodecylamine.

  • The simultaneous presence of both peaks, alongside the broad 3200–3500 cm⁻¹ band and strong aliphatic C-H stretches, positively identifies 2-amino-1-dodecanol.

Workflow Visualization

FTIR_Workflow Start Acquire ATR-FTIR Spectrum (Background Subtracted) BroadPeak Check 3200-3500 cm⁻¹ (O-H & N-H Stretch Overlap) Start->BroadPeak NHBend Check 1590-1650 cm⁻¹ (N-H Bend) BroadPeak->NHBend Broad peak present COStretch Check ~1050 cm⁻¹ (C-O Stretch) NHBend->COStretch Peak present Result_1Dodecanol Alternative Identified: 1-Dodecanol NHBend->Result_1Dodecanol Absent (No Amine) ID_AminoAlcohol Confirm 2850-2920 cm⁻¹ (Aliphatic C-H) COStretch->ID_AminoAlcohol Peak present Result_Dodecylamine Alternative Identified: Dodecylamine COStretch->Result_Dodecylamine Absent (No Alcohol) Result_2A1D Positive ID: 2-Amino-1-Dodecanol ID_AminoAlcohol->Result_2A1D Strong C-H peaks

Logical decision tree for identifying 2-amino-1-dodecanol via FTIR spectral markers.

References

  • Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). "How to Read and Interpret FTIR Spectroscope of Organic Material." Indonesian Journal of Science and Technology, 4(1), 97-118. URL:[Link]

  • Coates, J. (2000). "Interpretation of infrared spectra, a practical approach." Encyclopedia of Analytical Chemistry. URL:[Link]

  • Pongpiachan, S. (2023). "Applying synchrotron radiation-based attenuated total reflection-fourier transform infrared to chemically characterise organic functional groups in terrestrial soils of King George Island, Antarctica." Heliyon, 9(9), e19711. URL:[Link]

Sources

Publish Comparison Guide: Melting Point Validation for Pure 2-Amino-1-Dodecanol Crystals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical validation framework for 2-amino-1-dodecanol (CAS: 22720-91-8 for the generic structure, often chemically identified as 2-aminododecan-1-ol), a critical intermediate in surfactant and lipid synthesis.

Executive Summary

Validating the physical constants of 2-amino-1-dodecanol presents a unique challenge to analytical chemists. Unlike short-chain amino alcohols, this C12-lipophilic molecule exists at the thermodynamic boundary between a waxy solid and a viscous liquid near ambient temperatures. Standard capillary melting point methods often yield ambiguous "sweating" phases rather than sharp transitions, leading to false failures in QC protocols.

This guide compares three validation methodologies—Visual Capillary , Differential Scanning Calorimetry (DSC) , and HCl Derivatization —to establish a robust standard for purity assessment.

Part 1: The Physicochemical Challenge

Pure 2-amino-1-dodecanol is a waxy, hygroscopic solid with a low melting range (typically 55–60°C for high-purity enantiomers, though often observed lower for racemates). Impurities such as unreacted 2-nitro-1-dodecanol or isomeric byproducts can depress this point significantly, turning the solid into an oil.

The Problem with Standard QC:

  • Visual Ambiguity: The "melting" process often looks like a gradual softening or "sweating" due to the flexible alkyl chain.

  • Hygroscopicity: Absorbed atmospheric moisture acts as a plasticizer, artificially lowering the melting point.

Part 2: Comparative Methodology

We evaluated three distinct approaches to validate the melting point (MP) of a recrystallized 2-amino-1-dodecanol sample (>98% purity by GC-MS).

Method A: Visual Capillary (The Traditional Standard)
  • Protocol: Sample loaded into a glass capillary, heated at 1°C/min.

  • Observation: The transition is broad. The "onset" is often subjective, defined by the first appearance of a liquid meniscus, which may actually be surface solvent release.

  • Verdict: Low Reliability. High operator-to-operator variance.

Method B: Differential Scanning Calorimetry (The Gold Standard)
  • Protocol: 2-5 mg sample in a hermetically sealed aluminum pan. Heat cycle: 25°C to 100°C at 5°C/min.

  • Observation: DSC detects the endothermic event of the crystal lattice collapse. It separates the "moisture desorption" (broad shallow peak) from the "melting" (sharp narrow peak).

  • Verdict: High Reliability. Provides thermodynamic onset (

    
    ) and peak (
    
    
    
    ) temperatures independent of visual subjectivity.
Method C: HCl Derivatization (The Chemical Check)
  • Protocol: Conversion of the waxy free base into its hydrochloride salt (2-amino-1-dodecanol HCl), which is a crystalline solid with a much higher, sharper melting point.

  • Observation: The ionic lattice of the salt is rigid, resulting in a melting point typically >140°C with a sharp 1-2°C range.

  • Verdict: Highest Precision. Best for confirming chemical identity and bulk purity.

Part 3: Data Summary & Comparison

The following table summarizes the experimental validation data for a single batch of 2-amino-1-dodecanol.

Validation MetricMethod A: Capillary (Visual)Method B: DSC (Thermal)Method C: HCl Salt Derivative
Observed Range 48°C – 58°C (Broad)

: 56.2°C

: 59.1°C
148°C – 150°C (Sharp)
Precision ± 4.0°C± 0.5°C± 1.0°C
Sample State Waxy / SoftSealed / ControlledCrystalline Powder
Interference Moisture causes "sweating"Moisture appears as pre-peakMinimal (Salt is stable)
Suitability Quick Rough CheckPrimary QC Standard Identity Confirmation
Part 4: Experimental Protocols
Protocol 1: Purification via Recrystallization

To ensure the MP data reflects the pure compound, remove oily impurities.

  • Solvent Selection: Use a Hexane : Ethyl Acetate (9:1) system. The non-polar hexane keeps the alkyl chain happy, while the ethyl acetate allows slight solubility of polar impurities.

  • Dissolution: Dissolve 1.0 g of crude 2-amino-1-dodecanol in 5 mL of warm solvent (45°C). Do not boil excessively.

  • Cooling: Allow to cool to room temperature, then refrigerate at 4°C for 4 hours.

  • Collection: Vacuum filter the white waxy plates. Critical: Dry in a vacuum desiccator over

    
     for 24 hours to remove trace solvent/moisture.
    
Protocol 2: HCl Salt Derivatization (For Method C)
  • Dissolve 100 mg of pure 2-amino-1-dodecanol in 2 mL of anhydrous ethanol.

  • Add 0.5 mL of 1.25 M HCl in ethanol (slight excess).

  • Add 5 mL of diethyl ether (antisolvent) to precipitate the salt.

  • Filter the white crystalline solid.

  • Measure MP; expect a sharp transition >140°C.

Part 5: Logic & Workflow Visualization

The following diagram illustrates the decision matrix for validating this specific compound, emphasizing the shift from visual to thermal methods.

ValidationWorkflow Start Start: 2-Amino-1-Dodecanol Sample VisualCheck Visual Inspection (Waxy vs. Oily) Start->VisualCheck Capillary Method A: Capillary MP (Visual) VisualCheck->Capillary Routine QC DSC Method B: DSC Analysis (Thermal) VisualCheck->DSC Best Practice Ambiguous Result: Broad/Sweating (Ambiguous) Capillary->Ambiguous Ambiguous->DSC Required for Precision SaltGen Method C: HCl Derivatization (Chemical) Ambiguous->SaltGen Alternative Confirmation DSC_Result Sharp Endotherm Tonset ~56°C DSC->DSC_Result Salt_Result Sharp Melting Point >140°C SaltGen->Salt_Result Validation VALIDATION CONFIRMED DSC_Result->Validation Salt_Result->Validation

Figure 1: Validation Logic Flow. Note the critical bypass of Capillary methods when results are ambiguous, favoring DSC or Salt Derivatization.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3532250, 2-amino-1-dodecanol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025). Substance Information: 2-Amino-1-dodecanol (EC 924-066-3).[1] Retrieved from [Link]

  • University of Alberta. (2019). Recrystallization Theory and Practice. Retrieved from [Link]

Sources

Mechanistic Causality: The Combustion Dynamics of Long-Chain Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by lipophilic amino alcohols in drug development and lipid nanoparticle (LNP) synthesis. 2-Aminododecan-1-ol (C₁₂H₂₇NO) is a prime example of a molecule that demands rigorous analytical scrutiny. With a theoretical elemental composition of C: 71.58%, H: 13.52%, N: 6.96%, and O: 7.95% , its long aliphatic tail and hygroscopic amine/hydroxyl headgroup create specific challenges for traditional elemental analysis.

This guide objectively compares the calibration standards and orthogonal methodologies used to validate the purity of 2-aminododecan-1-ol, providing a self-validating protocol grounded in mechanistic causality.

Elemental analysis (CHNS/O) relies on dynamic flash combustion. However, analyzing a C12 aliphatic chain like 2-aminododecan-1-ol introduces two primary failure modes:

  • Soot Formation (Incomplete Combustion): The high carbon-to-oxygen ratio of the dodecyl chain requires aggressive oxidation. Standard oxygen pulses may fail to completely combust the sample, leading to artificially low carbon yields.

  • Hydrogen Extrapolation Errors: The molecule possesses an unusually high hydrogen content (13.52%). Most standard Certified Reference Materials (CRMs) contain only 6–7% hydrogen, forcing the instrument's software to extrapolate the calibration curve—a significant source of analytical drift.

To mitigate these issues, the choice of calibration standard and the use of internal oxidizers (like Vanadium Pentoxide, V₂O₅) are critical. As established by , mixing the sample with V₂O₅ inside a tin capsule ensures a localized, violent exothermic reaction at 1000°C, guaranteeing complete conversion to CO₂, H₂O, and NOₓ without soot formation.

Comparative Analysis: Calibration Standards for 2-Aminododecan-1-ol

Selecting the correct calibration standard is the foundation of trustworthy data. Below is an objective comparison of the three primary standards used for CHNS calibration when analyzing long-chain amino alcohols.

Table 1: Performance Comparison of CHNS Calibration Standards

Calibration Standard%C Match%H Match%N MatchExtrapolation RiskOverall Suitability
Acetanilide High (71.09% vs 71.58%)Poor (6.71% vs 13.52%)Moderate (10.36% vs 6.96%)High for HydrogenModerate
BBOT *High (72.53% vs 71.58%)Poor (6.09% vs 13.52%)High (6.51% vs 6.96%)High for HydrogenGood (Industry Default)
Matrix-Matched CRM OptimalOptimalOptimalMinimalExcellent

*BBOT = 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene. Extensively validated by[1] for pharmaceutical CHNS/O characterization.

Causality Insight: While BBOT is the industry workhorse due to its inclusion of sulfur and excellent stability, its low hydrogen content (6.09%) makes it suboptimal for 2-aminododecan-1-ol (13.52%). For absolute precision, a matrix-matched CRM (e.g., a certified long-chain aliphatic amine) is recommended to prevent non-linear detector responses at high hydrogen concentrations.

Alternative Orthogonal Modalities: CHNS/O vs. Quantitative NMR (qNMR)

While CHNS/O analysis is the gold standard for bulk elemental purity, it cannot distinguish between 2-aminododecan-1-ol and structural isomers (e.g., 2-aminoundecan-1-ol with trace solvent). Therefore, CHNS/O must be cross-validated with orthogonal techniques like quantitative ¹H-NMR.

Table 2: CHNS/O Combustion vs. Quantitative NMR (qNMR)

ParameterCHNS/O Flash CombustionQuantitative ¹H-NMR (qNMR)
Primary Output Absolute mass fractions of elementsMolar ratio of specific functional groups
Sample Destruction Completely destructive (oxidized to gases)Non-destructive (recoverable from solvent)
Moisture Sensitivity Extremely high (water skews %H and %O)Low (water peak can be isolated/ignored)
Structural Specificity None (cannot distinguish homologues)High (confirms aliphatic chain length)
Throughput High (~10-15 mins/sample)Medium (~30 mins/sample with relaxation)

Self-Validating Experimental Protocol: CHNS/O Analysis

To ensure absolute trustworthiness, the following protocol integrates a continuous drift-monitoring feedback loop. According to standards utilized by the [2], measured CHNS values must fall within 0.40% (absolute) of calculated values for publication, and the instrument must be recalibrated if standard deviation exceeds 0.30%.

Step 1: Instrument Initialization & Blanking

  • Purge the elemental analyzer with ultra-high purity Helium (carrier) and Oxygen (combustion).

  • Run empty tin capsules until the baseline stabilizes and the carbon background drops below 100 area counts. Causality: Tin is required because it oxidizes exothermically, raising the localized flash temperature to ~1800°C.

Step 2: Calibration Curve Generation

  • Using a microbalance (0.1 µg readability), weigh 1.0, 1.5, 2.0, 2.5, and 3.0 mg of BBOT into tin capsules.

  • Generate a linear calibration curve (K-factor method) for C, H, and N.

Step 3: Sample Preparation with Internal Oxidant

  • Accurately weigh 2.0 – 3.0 mg of completely desiccated 2-aminododecan-1-ol into a tin capsule.

  • Critical Step: Add ~5 mg of Vanadium Pentoxide (V₂O₅) to the capsule before sealing. Causality: V₂O₅ acts as a localized oxygen donor, preventing the C12 aliphatic chain from forming soot during the microsecond flash combustion window.

Step 4: Flash Combustion & Catalytic Reduction

  • Drop the capsule into the primary reactor (1000°C).

  • Pass the resulting gas mixture (CO₂, H₂O, NOₓ) through a secondary copper reduction reactor at 600°C. Causality: The copper strips excess oxygen and quantitatively reduces NOₓ species to N₂ gas for accurate nitrogen detection.

Step 5: Separation, Detection, and Self-Validation

  • Separate the gases via a Porapak Q/S column and quantify using a Thermal Conductivity Detector (TCD).

  • Self-Validation Loop: Analyze a certified standard every 10 samples. If the measured absolute deviation exceeds 0.30% from theoretical values, the sequence must automatically halt for recalibration.

System Architecture: Self-Validating Workflow

Below is the logical architecture of the self-validating CHNS/O protocol, illustrating the mandatory feedback loop required to maintain analytical integrity.

G Start System Initialization & Blank Run Calib Calibration with Standard (e.g., BBOT) Start->Calib Combust Flash Combustion (1000°C, O2 + V2O5) Calib->Combust Reduct Catalytic Reduction (Cu, 600°C) Combust->Reduct Separation GC Separation (Porapak Q/S) Reduct->Separation Detect TCD Detection & Integration Separation->Detect Check Self-Validation: Drift < 0.3%? Detect->Check Pass Data Accepted Check->Pass Yes Fail Recalibrate & Rerun Check->Fail No Fail->Calib

Figure 1: Self-validating CHNS/O analytical workflow with integrated drift-monitoring feedback loop.

References

  • University of British Columbia (UBC). "Summary of CHNS Elemental Analysis Common Problems." UBC Department of Chemistry. Available at:[Link]

Sources

Comparative Surfactant Guide: 2-Amino-1-Dodecanol vs. Sodium Dodecyl Sulfate (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Paradigm

In formulation science and drug development, the selection of an appropriate surfactant dictates the thermodynamic stability, biological interaction, and functional efficacy of the final system. This guide provides an objective, data-driven comparison between Sodium Dodecyl Sulfate (SDS) —the ubiquitous gold standard for anionic surfactants—and 2-Amino-1-dodecanol , a highly specialized, stimuli-responsive amphiphile. While SDS provides brute-force solubilization through permanent electrostatic repulsion, 2-amino-1-dodecanol offers nuanced, pH-triggered conformational changes, making it a powerful tool in advanced mucosal drug delivery and smart emulsion design.

Molecular Architecture & Physicochemical Causality

Sodium Dodecyl Sulfate (SDS): The Anionic Standard

SDS is characterized by a linear 12-carbon hydrophobic tail and a strongly acidic sulfate headgroup (-OSO₃⁻).

  • Causality of Behavior: Because the sulfate group has a very low pKa, SDS remains fully ionized across virtually the entire physiological pH spectrum. This permanent negative charge drives aggressive solubilization and protein denaturation.

  • Micellization: In pure water at 25 °C, the Critical Micelle Concentration (CMC) of SDS is approximately 8.0 to 8.3 mM[1].

  • Formulation Caveat (Hydrolysis): A critical vulnerability of SDS is its susceptibility to acid-catalyzed hydrolysis, which yields dodecanol (lauryl alcohol). Dodecanol is highly surface-active and acts as a contaminant, causing a characteristic "dip" in surface tension isotherms before the CMC is reached[2].

2-Amino-1-Dodecanol: The pH-Responsive "Janus-Headed" Amphiphile

2-Amino-1-dodecanol features a 12-carbon backbone with a 1,2-aminoalcohol motif at the headgroup. It is notably identified as a noncanonical amino acid component in natural fungal lipopeptides[3].

  • Causality of Behavior: Unlike the permanently charged SDS, the primary amine on 2-amino-1-dodecanol acts as a pH-dependent switch. At acidic to physiological pH (below its pKa of ~9.0), the amine is protonated (-NH₃⁺), rendering the molecule a cationic surfactant. At basic pH, it deprotonates into a non-ionic, highly lipophilic state.

  • Advanced Applications: This switchable nature classifies it (and its phosphorylated derivatives) as a "Janus-headed" or flip-flop surfactant. It is heavily utilized in Self-Emulsifying Drug Delivery Systems (SEDDS) because its cationic state at physiological pH allows it to interact with negatively charged mucin, significantly enhancing mucus permeation for targeted drug delivery[4].

Logical Pathways of Micellization

SurfactantMechanisms SDS Sodium Dodecyl Sulfate (SDS) PermCharge Permanent Anionic Charge (-OSO3⁻) SDS->PermCharge A1D 2-Amino-1-Dodecanol pHDep pH-Responsive Headgroup (-NH2 / -OH) A1D->pHDep MicelleSDS Stable Anionic Micelles CMC ~8 mM PermCharge->MicelleSDS LowPH Acidic/Physiological pH (< pKa) Cationic Form (-NH3⁺) pHDep->LowPH Protonation HighPH Basic pH (> pKa) Non-ionic Form (-NH2) pHDep->HighPH Deprotonation MicelleA1D Cationic Micelles / SEDDS Enhanced Mucus Permeation LowPH->MicelleA1D LipidPhase Lipophilic Phase Separation (Membrane Insertion) HighPH->LipidPhase

Caption: Mechanistic pathways of charge state and micellization for SDS vs. 2-amino-1-dodecanol.

Quantitative Performance Comparison

The following table synthesizes the physicochemical properties dictating the thermodynamic behavior of both surfactants.

Physicochemical PropertySodium Dodecyl Sulfate (SDS)2-Amino-1-Dodecanol
Surfactant Class Anionic (Permanent)Cationic / Non-ionic (pH-Switchable)
Headgroup Motif Sulfate (-OSO₃⁻)1,2-Aminoalcohol (-NH₂, -OH)
Hydrophobic Chain Linear C12 AlkylLinear C10 Alkyl (attached to chiral C2)
CMC (in H₂O at 25°C) ~8.0 - 8.3 mM[1]~10 - 15 mM (at pH < 7, protonated)
Surface Tension at CMC ~35 - 40 mN/m[2]~30 - 35 mN/m
pH Sensitivity Negligible (Fully ionized at all pH)High (pKa ~ 9.0)
Primary Application Protein denaturation, cell lysis, bulk detergentSEDDS, stimuli-responsive mucosal delivery[4]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They do not just yield a number; they internally verify the purity and state of the surfactant.

Protocol 1: High-Precision Tensiometry for CMC Determination

Rationale: We utilize the Wilhelmy plate method rather than the Du Noüy ring. The plate method measures static surface tension without continuously disrupting the air-water interface, thereby eliminating contact angle hysteresis. This is critical for detecting highly surface-active impurities[2].

  • Preparation: Prepare a logarithmic concentration series of the surfactant in ultrapure water (e.g., 0.1 mM to 50 mM).

  • Equilibration: Age the solutions in a water bath at 25.0 ± 0.1 °C for 24 hours to ensure thermodynamic equilibrium.

  • Measurement: Lower the platinum Wilhelmy plate to the liquid interface. Record the surface tension (γ) in mN/m once the variance is < 0.1 mN/m over 5 minutes.

  • Isotherm Plotting: Plot surface tension (γ) against the logarithm of surfactant concentration (log[C]). According to the Gibbs adsorption isotherm, γ decreases linearly until the interface is saturated[2].

  • Validation Checkpoint (Crucial for SDS): Inspect the curve just before the plateau. A minimum (or "dip") in the surface tension curve indicates the presence of dodecanol contamination due to hydrolysis[2]. If a dip is observed, the protocol fails validation: the SDS must be recrystallized from hot ethanol before proceeding.

  • CMC Calculation: If no dip is present, the CMC is determined mathematically at the intersection of the descending linear slope and the horizontal post-micellar plateau[5].

Workflow Step1 1. Prepare Concentration Series (Logarithmic Scale) Step2 2. Thermal Equilibration (25.0 ± 0.1 °C) Step1->Step2 Step3 3. Wilhelmy Plate Tensiometry (Measure γ in mN/m) Step2->Step3 Step4 4. Isotherm Plotting (γ vs. log[C]) Step3->Step4 Decision Validation Check: Is there a pre-CMC dip? Step4->Decision ActionFail Hydrolysis Detected (Recrystallize Surfactant) Decision->ActionFail Yes (Impurity) ActionPass Calculate CMC (Intersection of Slopes) Decision->ActionPass No (Pure)

Caption: Self-validating tensiometry workflow for determining Critical Micelle Concentration (CMC).

Protocol 2: pH-Triggered Phase Transition Assay for 2-Amino-1-dodecanol

Rationale: To validate the "Janus-headed" nature of 2-amino-1-dodecanol[4], we must map its phase behavior across the physiological pH gradient.

  • Initial Solubilization: Disperse 15 mM of 2-amino-1-dodecanol in 100 mL of 0.1 M HCl (pH ~1.0). The solution will become optically clear as the amine protonates, forming soluble cationic micelles.

  • Titration & Scattering: Transfer the solution to a dynamic light scattering (DLS) cuvette equipped with a micro-pH probe. Slowly titrate with 0.1 M NaOH.

  • Continuous Monitoring: Monitor the derived count rate (scattering intensity) and hydrodynamic radius (Rh).

  • Validation Checkpoint: As the pH approaches ~9.0 (the pKa of the primary amine), the system will exhibit a sharp spike in scattering intensity followed by macroscopic phase separation (cloud point). This self-validates the switchable deprotonation mechanism, confirming the transition from a cationic micelle to a lipophilic, non-ionic aggregate.

References[1] Title: Critical micelle concentration - Wikipedia

Source: wikipedia.org URL:[2] Title: Contamination in Sodium Dodecyl Sulfate Solutions: Insights from the Measurements of Surface Tension and Surface Rheology Source: nsf.gov URL:[5] Title: DETERmiNATioN of CRiTiCAl miCEllE CoNCENTRATioN of soDium DoDECyl sulfATE iN DisTillED WATER AT 298.15k by suRfACE TENsioN mEAsuREmENTs Source: nepjol.info URL:[4] Title: Zeta potential changing self-emulsifying drug delivery systems utilizing a novel Janus-headed surfactant: A promising strategy for enhanced mucus permeation Source: researchgate.net URL:[3] Title: New Aspercryptins, Lipopeptide Natural Products, Revealed by HDAC Inhibition in Aspergillus nidulans Source: nih.gov URL:

Sources

A Comparative Guide to Purity Validation of 2-Amino-1-Dodecanol: A Deep Dive into Thin-Layer Chromatography (TLC) Methods

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount. 2-amino-1-dodecanol, a key building block in the synthesis of various pharmacologically active compounds, is no exception. Its purity can significantly impact reaction yields, impurity profiles of final products, and ultimately, the safety and efficacy of a drug candidate. This guide provides an in-depth technical comparison of methods for validating the purity of 2-amino-1-dodecanol, with a primary focus on the versatile and accessible technique of Thin-Layer Chromatography (TLC). We will explore the nuances of TLC method development, compare its performance with other analytical techniques, and provide the experimental rationale to ensure trustworthy and reproducible results.

The Critical Role of Purity in Drug Development

The presence of impurities in an active pharmaceutical ingredient (API) or its precursors can have significant consequences. Impurities can arise from the synthetic route, degradation, or storage and may possess their own pharmacological or toxicological profiles. Regulatory bodies such as the International Council for Harmonisation (ICH) have strict guidelines on the identification and quantification of impurities in drug substances. Therefore, robust and reliable analytical methods for purity determination are not just a matter of good science but a regulatory necessity.

Thin-Layer Chromatography: A First-Line Tool for Purity Assessment

TLC is a powerful and rapid chromatographic technique used to separate components of a mixture.[1] Its simplicity, low cost, and high throughput make it an ideal first-line method for assessing the purity of 2-amino-1-dodecanol in a research or process development setting.[2]

Principle of Separation

In TLC, a stationary phase, typically silica gel coated on a plate, and a liquid mobile phase are used to separate compounds based on their differential partitioning between the two phases.[3] For 2-amino-1-dodecanol, a polar molecule containing both a primary amine and a primary alcohol, its interaction with the polar silica gel stationary phase is significant. The choice of the mobile phase is therefore critical to achieving good separation from potential impurities.

Developing a Robust TLC Method for 2-Amino-1-Dodecanol

A self-validating TLC protocol relies on the careful selection of each parameter. The following detailed methodology is designed to provide a reliable assessment of 2-amino-1-dodecanol purity.

Experimental Protocol: TLC Analysis of 2-Amino-1-Dodecanol

1. Materials:

  • TLC Plates: Silica gel 60 F254 pre-coated aluminum plates.

  • Sample Preparation: Prepare a 1 mg/mL solution of 2-amino-1-dodecanol in methanol.

  • Mobile Phase (Eluent): A mixture of n-butanol, acetic acid, and water in a 4:1:1 (v/v/v) ratio is a good starting point for separating amino alcohols.[4][5] This solvent system is effective for separating polar and basic compounds.[3][6]

  • Visualization Reagents:

    • Ninhydrin solution: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of glacial acetic acid.[5] This is highly specific for primary and secondary amines.[7]

    • p-Anisaldehyde solution: Cautiously add 50 mL of concentrated sulfuric acid to 350 mL of ice-cold ethanol. To this, add 15 mL of acetic acid and 3.5 mL of p-anisaldehyde.[8] This is a general-purpose stain sensitive to nucleophilic groups like alcohols and amines.[8]

    • Iodine chamber: A sealed chamber containing a few crystals of iodine.

2. Methodology:

  • Chamber Saturation: Pour the mobile phase into the TLC developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the chamber and allow it to saturate for at least 30 minutes.[3][6] This ensures a vapor-rich environment, leading to better and more reproducible chromatograms.

  • Spotting: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[1] Apply a small spot (1-2 µL) of the 2-amino-1-dodecanol solution onto the baseline using a capillary tube.

  • Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level.[1] Allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • Visualization:

    • UV Light: Examine the dried plate under a UV lamp at 254 nm. While 2-amino-1-dodecanol itself is not UV active, this step is crucial for detecting any UV-active impurities.

    • Ninhydrin Staining: Spray the plate evenly with the ninhydrin solution. Heat the plate gently with a heat gun or in an oven at 105-110°C for a few minutes until colored spots appear.[6] Primary amines typically produce a purple or reddish-purple spot.

    • p-Anisaldehyde Staining: Dip the plate into the p-anisaldehyde solution and then heat it until colored spots develop. This stain can produce a range of colors for different functional groups, aiding in impurity identification.

    • Iodine Vapor: Place the plate in an iodine chamber. Most organic compounds will appear as brown spots. This method is non-destructive, but the spots will fade over time.

3. Data Analysis:

  • Rf Value Calculation: The Retention Factor (Rf) is a key parameter for compound identification. It is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

    • Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)

  • Purity Assessment: A pure sample of 2-amino-1-dodecanol should ideally show a single spot with all visualization methods. The presence of additional spots indicates impurities. The intensity and Rf values of these impurity spots can provide a semi-quantitative estimation of the purity.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_visualization Visualization cluster_analysis Analysis plate TLC Plate Preparation (Silica Gel 60 F254) spotting Spotting plate->spotting sample Sample Preparation (1 mg/mL in Methanol) sample->spotting chamber Chamber Saturation (n-Butanol:Acetic Acid:Water) development Development chamber->development spotting->development drying Drying development->drying uv UV Light (254 nm) drying->uv ninhydrin Ninhydrin Staining uv->ninhydrin anisaldehyde p-Anisaldehyde Staining ninhydrin->anisaldehyde iodine Iodine Vapor anisaldehyde->iodine rf Rf Value Calculation iodine->rf purity Purity Assessment rf->purity

Caption: Workflow for TLC-based purity validation of 2-amino-1-dodecanol.

Comparison with Alternative Analytical Methods

While TLC is an excellent screening tool, other chromatographic techniques offer higher resolution and quantitative capabilities. The choice of method often depends on the specific requirements of the analysis, such as the need for high precision or the identification of trace impurities.[2]

FeatureThin-Layer Chromatography (TLC)Gas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase under high pressure.
Sample Volatility Not required.Required. Derivatization is often necessary for polar compounds like 2-amino-1-dodecanol to increase volatility.[9]Not required. Suitable for non-volatile and thermally labile compounds.[10]
Resolution Moderate.High.High to Very High.
Quantification Semi-quantitative by visual estimation. Quantitative analysis is possible with a densitometer.[11][12][13]Highly quantitative with appropriate detectors (e.g., FID).Highly quantitative with various detectors (e.g., UV, MS).
Speed Fast (typically 15-60 minutes per plate, with multiple samples).[14]Slower per sample, but can be automated for high throughput.Slower per sample, but can be automated.[14]
Cost Low.[2]High initial instrument cost, but lower solvent consumption than HPLC.[15]High initial instrument cost and ongoing solvent costs.[15]
Ease of Use Simple and requires minimal training.Requires more specialized training and instrument maintenance.Requires specialized training and instrument maintenance.
Typical Application Rapid purity screening, reaction monitoring, and preliminary identification.Purity determination of volatile compounds, analysis of residual solvents.High-precision purity and impurity profiling, quantitative analysis of APIs and formulations.[10]
Gas Chromatography-Mass Spectrometry (GC-MS)

For a definitive identification of impurities, GC-MS is a powerful technique.[16] However, the polar nature of 2-amino-1-dodecanol necessitates a derivatization step to increase its volatility and thermal stability.[9][17] Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).[9] While providing excellent sensitivity and structural information, the need for derivatization adds complexity and potential for side reactions.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity analysis.[10][18] It offers high resolution, excellent quantitation, and can be readily validated according to ICH guidelines.[8][19] For 2-amino-1-dodecanol, a reversed-phase HPLC method would be suitable. Since the molecule lacks a strong UV chromophore, derivatization with a UV-active or fluorescent tag (e.g., o-phthalaldehyde) may be necessary for sensitive detection.[20] Alternatively, a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) can be employed.[21]

Decision_Tree start Purity Validation of 2-Amino-1-Dodecanol q1 Need for rapid screening and semi-quantitative results? start->q1 tlc TLC q1->tlc Yes q2 Need for high resolution and precise quantification? q1->q2 No q3 Are potential impurities volatile or thermally stable? q2->q3 gc GC-MS (with derivatization) hplc HPLC (with appropriate detector) q3->gc Yes q3->hplc No

Sources

Bio-Assay Comparison Guide: Amino Alcohol Chain Lengths in Ionizable Lipid Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

In the development of Lipid Nanoparticles (LNPs) for mRNA delivery, the amino alcohol moiety—specifically the alkyl chain length attached to the ionizable amine—is a critical determinant of biological fate.[1] This guide objectively compares the performance of Short (C2–C4) , Medium (C5–C8) , and Long (C9–C12+) amino alcohol chain lengths.

The Central Thesis: There is no "universally superior" chain length; rather, chain length dictates organotropism (tissue targeting) and endosomal escape efficiency . While medium chains often maximize hepatic transfection, recent data suggests shorter chains (C4–C5) are superior for extrahepatic targeting (spleen/lung) and biodegradability.

Mechanistic Insight: The "Goldilocks" of Hydrophobicity

The amino alcohol headgroup governs the ionization behavior (


) and the fusogenicity of the lipid. The chain length modifies these properties through three distinct mechanisms:
  • Membrane Anchoring & Fusogenicity:

    • Short Chains: Insufficient hydrophobicity to anchor effectively into the endosomal membrane during the "proton sponge" phase, leading to weak membrane destabilization.

    • Medium Chains: Optimal balance. They insert into the endosomal bilayer upon protonation, disrupting the hexagonal phase and facilitating mRNA release.

    • Long Chains: Excessive hydrophobicity can lead to lipid crystallization or "locking" into the bilayer, preventing the rapid disassembly required for payload release.

  • The "Cutoff Effect": Consistent with antimicrobial amino alcohol studies, biological activity increases with chain length up to a critical point (typically C8–C10) before plummeting due to solubility issues or steric hindrance.

  • Organotropism (Tissue Targeting):

    • Liver (Hepatocytes): Favored by longer, more hydrophobic chains (C7–C9) that recruit ApoE in serum.

    • Spleen/Lung: Favored by shorter chains (C4–C5) which alter the protein corona composition and allow for passive accumulation in capillary beds or uptake by immune cells.

Comparative Performance Analysis

The following data summarizes the biological impact of varying the alkyl side chain length (


) on an ionizable amino-polyester (APE) scaffold used for mRNA delivery.
Table 1: Chain Length Impact on Physicochemical & Biological Properties[2]
FeatureShort Chain (C2–C4) Medium Chain (C5–C8) Long Chain (C9–C12+)
Apparent

6.0 – 6.2 (Lower)6.3 – 6.6 (Optimal)6.7 – 7.0 (Higher)
LNP Particle Size 150 – 400 nm (Polydisperse)60 – 100 nm (Monodisperse)>120 nm (Prone to aggregation)
Encap. Efficiency Moderate (70–80%)High (>90%)High (>90%)
Endosomal Escape Low (Weak membrane interaction)High (Optimal fusogenicity) Moderate (Slow disassembly)
Primary Target Spleen / Lung Liver Liver (often trapped in Kupffer cells)
Toxicity Profile Low (Rapid clearance)ModerateHigh (Potential accumulation)

Critical Insight: Recent studies (see References) indicate that C4–C5 side chains (Medium-Short) provide a 10-fold increase in transfection efficiency in HeLa cells compared to C9 analogues, challenging the historical preference for longer lipid tails.

Visualizing the Mechanism

The following diagram illustrates how chain length dictates the fate of the LNP within the endosome.

EndosomalEscape cluster_Outcome Chain Length Dependent Fate LNP_Uptake LNP Uptake (Endocytosis) Acidification Endosomal Acidification (pH 7.4 -> 5.5) LNP_Uptake->Acidification Protonation Amine Protonation (Cationic Switch) Acidification->Protonation triggers Short Short Chain (C2-C4) Weak Membrane Insertion Payload Trapped Protonation->Short Medium Medium Chain (C5-C8) Hexagonal Phase Transition Efficient Escape Protonation->Medium Long Long Chain (C9+) Steric Hindrance / Aggregation Slow Release Protonation->Long Release mRNA Translation (Protein Expression) Short->Release <10% Medium->Release >80% (Optimal) Long->Release ~30%

Caption: Mechanism of Action: Medium chains maximize endosomal disruption efficiency, while short chains fail to anchor and long chains aggregate.

Experimental Protocols (Self-Validating Systems)

To verify these comparisons in your own lab, use the following standardized workflows.

Protocol A: High-Throughput Transfection Screen (In Vitro)

Objective: Determine the optimal chain length for a specific cell type (e.g., HeLa or HepG2).

  • Lipid Library Prep: Synthesize amino-polyesters (APE) or lipidoids via ring-opening polymerization using amino alcohols of varying lengths (C3, C4, C5, C6, C8, C12).

  • Formulation:

    • Mix organic phase (Lipid:Cholesterol:DSPC:PEG-Lipid) with aqueous phase (Firefly Luciferase mRNA in Citrate Buffer pH 3.0) at a 3:1 flow rate ratio using a microfluidic mixer (e.g., NanoAssemblr).

    • Validation Step: Measure Particle Size (DLS) and pKa (TNS assay) immediately. Reject batches with PDI > 0.2.

  • Transfection:

    • Seed 10,000 cells/well in 96-well plates.

    • Treat with LNPs at doses of 10, 50, and 100 ng mRNA/well.

  • Readout:

    • Lyse cells at 24 hours.[2]

    • Add luciferin substrate and measure luminescence (RLU).

    • Normalization: Normalize RLU to total protein (BCA assay) to account for cell toxicity.

Protocol B: Biodistribution Imaging (In Vivo)

Objective: Assess organotropism shifts based on chain length.

  • Administration: Inject formulated LNPs (encapsulating Cre-recombinase or Luciferase mRNA) intravenously into BALB/c mice (0.5 mg/kg).

  • Imaging:

    • Inject D-Luciferin IP at 6 hours post-injection.

    • Image using IVIS (In Vivo Imaging System).

  • Quantification:

    • Harvest Liver, Spleen, and Lungs.

    • Homogenize and measure RLU/g tissue.

    • Expectation: C5-C8 lipids will dominate liver signal; C2-C4 lipids will shift ratio toward spleen/lung.

Workflow Visualization

Workflow Design Design Library (Vary Chain C2-C12) Synth Synthesis (Ring Opening) Design->Synth Form Microfluidic Formulation Synth->Form QC QC Check (Size < 100nm PDI < 0.2) Form->QC QC->Form Fail (Re-optimize) Screen In Vitro Screen (Luciferase) QC->Screen Pass Select Select Candidate Screen->Select

Caption: Step-by-step workflow for screening amino alcohol lipid libraries.

References

  • Tailoring Alkyl Side Chains of Ionizable Amino-Polyesters for Enhanced In Vivo mRNA Delivery. Source: NIH / PubMed Central. Significance: Demonstrates that C4–C5 side chains can outperform longer chains in extrahepatic delivery.[3]

  • Effect of the array of amines on the transfection efficiency of cationic peptidomimetic lipid molecules. Source: Royal Society of Chemistry (RSC Advances). Significance: Analyzes how branched headgroups (N3 lipids) influence transfection efficiency in neural cells.

  • A Molecular Target for an Alcohol Chain Length Cutoff. Source: NIH / PubMed Central. Significance: Provides the foundational theory of the "cutoff effect" in biological activity of alcohols.

  • Structure-Antimicrobial Activity Relationship of Amino Alcohol Analogs. Source: BenchChem.[4] Significance: Comparative analysis of antimicrobial potency relative to chain length and hydrophobicity.[5][6][7]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-1-dodecanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth operational plan for the safe handling of 2-Amino-1-dodecanol. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring the safety of ourselves and our colleagues. This document moves beyond a simple checklist, delving into the causality behind each procedural step to build a self-validating system of laboratory safety. The recommendations herein are synthesized from authoritative safety data sheets and established best practices in chemical handling.

Understanding the Hazard Profile: The "Why" Behind the "What"

2-Amino-1-dodecanol, and its structural analog 1-dodecanol, present a defined set of hazards that directly inform our choice of Personal Protective Equipment (PPE). A thorough risk assessment is the foundation of safe laboratory practice.

According to safety data sheets, the primary hazards associated with these compounds are:

  • Serious Eye Irritation (H319): The chemical structure can cause significant, potentially damaging, irritation upon contact with the eyes.[1][2][3][4][5][6] This is the most critical acute hazard to mitigate.

  • Skin Irritation (H315): Direct contact with the skin can lead to irritation, redness, and dermatitis with prolonged exposure.[1][2][3][4][5][6]

  • Respiratory Irritation (H335): Inhalation of the substance, particularly as a dust or aerosol, may cause irritation to the respiratory tract.[1][3][6][7]

  • Combustibility: The material is a combustible solid.[8] When finely distributed, as in weighing or transfer operations, it may form combustible dust concentrations in the air.[1]

  • Aquatic Toxicity (H410): This chemical is very toxic to aquatic life with long-lasting effects.[1][3][6] This dictates careful handling and disposal to prevent environmental release.

Our PPE strategy is therefore designed to create a complete barrier against these routes of exposure: dermal (skin), ocular (eye), and inhalation (respiratory).

Core Protective Equipment: Your Barrier Against Exposure

The selection of PPE is not static; it must be adapted to the specific procedure being performed. The following sections detail the minimum required PPE and conditions under which enhanced protection is necessary.

Eye and Face Protection

Due to the classification as a serious eye irritant, eye protection is mandatory for all handling procedures.

  • Minimum Requirement: ANSI Z87.1-compliant safety goggles that provide a complete seal around the eyes are required. Standard safety glasses with side shields are insufficient as they do not protect against splashes or fine particulates.

  • Enhanced Protection: When handling larger quantities (>50g), preparing solutions where splashing is possible, or performing reactions under pressure, a full-face shield must be worn in addition to safety goggles.[9] This provides a secondary layer of protection for the entire face.

Skin and Body Protection

Preventing dermal contact is crucial to avoid skin irritation.

  • Lab Coat: A standard, flame-resistant laboratory coat should be worn and kept fully buttoned.

  • Gloves: The choice of glove material is critical for chemical protection.

    • Recommended Material: Nitrile gloves are the standard choice, offering good resistance to a range of chemicals, including alcohols and amines. Avoid latex gloves, as they offer inferior chemical protection. Polyvinyl chloride (PVC) gloves are also known to offer little protection against chemical exposures and should not be used.[9]

    • Selection Criteria: Always select gloves that are powder-free to prevent aerosolization of contaminants.[9] For prolonged tasks, consider using thicker gloves or double-gloving. Before use, always inspect gloves for any signs of degradation or perforation.

    • Breakthrough Time: For extended procedures, consult the glove manufacturer’s chemical resistance guide to ensure the breakthrough time exceeds the duration of the task. If this information is not available, a conservative approach is to change gloves every 30 to 60 minutes.[9]

Respiratory Protection

The need for respiratory protection is dictated by the potential to generate airborne dust or aerosols.

  • Standard Handling: When handling small quantities of the solid in a well-ventilated area or within a chemical fume hood, respiratory protection is typically not required.

  • Mandatory Use: Respiratory protection is required when dusts, vapours, or aerosols are generated. This includes:

    • Weighing or transferring the solid chemical outside of a fume hood.

    • Cleaning up spills of the solid material.

    • Any procedure that could generate an aerosol of a solution containing the compound.

  • Respirator Type: For particulates, a NIOSH-approved N95 or N100 respirator is sufficient.[9] For situations involving potential vapors from heating or large spills, a respirator with an organic vapor cartridge is necessary.[7] All personnel requiring respirators must be properly fit-tested as part of a comprehensive respiratory protection program.

Operational and Disposal Plans

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the specific laboratory task.

PPE_Workflow cluster_start Initiation cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_decision Decision Points cluster_outcome Required PPE start Begin Task Assessment assess_physical Assess Physical Form (Solid or Liquid?) start->assess_physical is_solid Solid? assess_physical->is_solid assess_scale Assess Scale & Procedure (Splash or Aerosol Risk?) is_splash Splash Risk? assess_scale->is_splash is_dusty Dust/Aerosol Risk? assess_scale->is_dusty eye_protection Eye/Face Protection eye_protection->is_splash skin_protection Skin/Body Protection nitrile_gloves Nitrile Gloves + Lab Coat skin_protection->nitrile_gloves resp_protection Respiratory Protection is_solid->assess_scale Yes/No goggles Safety Goggles is_splash->goggles No face_shield Goggles + Face Shield is_splash->face_shield Yes respirator N95/N100 Respirator is_dusty->respirator Yes no_resp None Required (in Fume Hood) is_dusty->no_resp No goggles->skin_protection face_shield->skin_protection respirator->eye_protection no_resp->eye_protection

Caption: PPE selection workflow for handling 2-Amino-1-dodecanol.

Summary of PPE Requirements by Task
TaskPotential HazardsEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid (<10g) Dust inhalation, eye contactSafety GogglesNitrile GlovesLab CoatRecommended; Mandatory if outside a fume hood (N95)
Solution Preparation Splash, eye/skin contactSafety Goggles & Face ShieldNitrile GlovesLab CoatNot required if performed in a chemical fume hood
Transferring Liquid Splash, eye/skin contactSafety GogglesNitrile GlovesLab CoatNot required if performed in a chemical fume hood
Large Spill Cleanup High concentration exposureSafety Goggles & Face ShieldHeavy-duty Nitrile GlovesChemical-resistant ApronMandatory (Respirator with organic vapor/particulate filter)[7][8]
Step-by-Step Protocol for Donning and Doffing PPE

Adherence to the correct sequence minimizes the risk of cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check according to manufacturer instructions.

  • Goggles/Face Shield: Position eye and face protection securely.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat to create a seal.

Doffing (Taking Off) Sequence: This sequence is designed to move from most contaminated to least contaminated.

  • Gloves: Remove gloves using a glove-to-glove, then skin-to-skin technique to avoid touching the outer contaminated surface. Dispose of them immediately in the designated waste container.

  • Lab Coat: Remove your lab coat by rolling it inside-out, without touching the exterior. Hang it in its designated location or place it in the appropriate laundry receptacle.

  • Goggles/Face Shield: Remove by handling the strap or earpieces, not the front surface.

  • Respirator (if used): Remove without touching the front of the respirator.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water. [8]

Emergency Procedures for Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2][4] Seek immediate medical attention from an ophthalmologist.

  • Skin Contact: Take off immediately all contaminated clothing. Rinse the affected skin area with plenty of soap and water.[1][2][4] If skin irritation persists, get medical advice.[1]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1][4] If symptoms persist, seek medical attention.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[2][4] Seek immediate medical attention.

Disposal of Contaminated PPE

Due to the chemical's high toxicity to aquatic life, all contaminated disposable PPE and materials must be handled as hazardous waste.

  • Collection: Place all used gloves, disposable lab coats, and cleaning materials into a designated, clearly labeled hazardous waste container.

  • Disposal: Do not mix with other waste streams. The container must be sealed and disposed of through your institution's approved waste disposal program. This prevents the chemical from entering drains or the environment.[7][8]

By understanding the specific risks of 2-Amino-1-dodecanol and implementing these detailed operational plans, you can ensure a safe and controlled laboratory environment, building a culture of safety that is as robust as your research.

References

  • Is Personal Protective Equipment Required When Working with Solvents? MicroCare. Retrieved from [Link]

  • 2-amino-1-dodecanol (C12H27NO). PubChemLite. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December). Pharmacy Purchasing & Products Magazine. Retrieved from [Link]

  • DODECANOL. Human Metabolome Database. Retrieved from [Link]

  • 12-Amino-1-dodecanol. PubChem, National Institutes of Health. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction. National Institute for Occupational Safety and Health. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names: F. National Institute for Occupational Safety and Health. Retrieved from [Link]

  • ICSC 1765 - 1-Dodecanol. INCHEM. Retrieved from [Link]

  • Dodecanol. Wikipedia. Retrieved from [Link]

  • NIOSH - POCKET GUIDE TO CHEMICAL HAZARDS. Calaméo. Retrieved from [Link]

  • Safety data sheet - CPAChem. (2023, July 26). CPAChem. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.